molecular formula C24H25N3O5 B11932782 AC-green

AC-green

Número de catálogo: B11932782
Peso molecular: 435.5 g/mol
Clave InChI: PHBVJYLDYIFURJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AC-green is a useful research compound. Its molecular formula is C24H25N3O5 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C24H25N3O5

Peso molecular

435.5 g/mol

Nombre IUPAC

2-[[7-(diethylamino)-2-oxochromen-3-yl]carbamoyl]prop-2-enyl N-phenylcarbamate

InChI

InChI=1S/C24H25N3O5/c1-4-27(5-2)19-12-11-17-13-20(23(29)32-21(17)14-19)26-22(28)16(3)15-31-24(30)25-18-9-7-6-8-10-18/h6-14H,3-5,15H2,1-2H3,(H,25,30)(H,26,28)

Clave InChI

PHBVJYLDYIFURJ-UHFFFAOYSA-N

SMILES canónico

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C(=C)COC(=O)NC3=CC=CC=C3

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to AC-green: A Fluorescent Probe for Vicinal Dithiol Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AC-green, a fluorescent probe designed for the specific detection of vicinal dithiol-containing proteins (VDPs). VDPs play a crucial role in cellular redox homeostasis and are implicated in a variety of physiological and pathological processes, including neurodegenerative diseases.[1][2] this compound offers a valuable tool for studying the dynamics of these important proteins in living systems.

Core Principles and Mechanism of Action

This compound is a β-allyl carbamate-based fluorescent probe that exhibits a "turn-on" fluorescence response upon selective reaction with the vicinal dithiol groups of proteins.[1][2] In its native state, the probe is non-fluorescent. The presence of a VDP triggers a specific chemical reaction, leading to the release of a highly fluorescent reporter molecule.

The sensing mechanism relies on a tandem reaction involving a Michael addition of the dithiol to the β-position of the α,β-unsaturated carbonyl system within the this compound molecule, followed by an intramolecular cyclization that cleaves the carbamate (B1207046) linker and releases the fluorescent coumarin (B35378) dye. This reaction is highly specific for vicinal dithiols, as the proximity of the two thiol groups is essential for the cyclization and subsequent fluorophore release.

Diagram of the Signaling Pathway

This compound (Non-fluorescent) This compound (Non-fluorescent) Intermediate_Complex Thiol-Adduct Intermediate This compound (Non-fluorescent)->Intermediate_Complex Michael Addition Vicinal Dithiol Protein (VDP) Vicinal Dithiol Protein (VDP) Vicinal Dithiol Protein (VDP)->Intermediate_Complex Released_Fluorophore Fluorescent Coumarin Intermediate_Complex->Released_Fluorophore Intramolecular Cyclization & Carbamate Cleavage Byproduct Cyclized Byproduct Intermediate_Complex->Byproduct

Figure 1: Mechanism of this compound activation by a vicinal dithiol protein.

Photophysical and Performance Characteristics

This compound has been designed for high sensitivity, selectivity, and rapid response times, making it suitable for live-cell imaging applications.[1] A summary of its key quantitative properties is provided below.

PropertyValueReference
Excitation Wavelength (λex) 400 nm
Emission Wavelength (λem) 475 nm
Fluorescence Fold Increase > 60-fold
Quantum Yield (Φ) Data not available in the reviewed literature
Molar Extinction Coefficient (ε) Data not available in the reviewed literature

Selectivity: this compound demonstrates high selectivity for vicinal dithiol proteins over common biological monothiols such as glutathione (B108866) (GSH) and cysteine (Cys). This specificity is attributed to the requirement of two spatially proximal thiol groups to facilitate the intramolecular cyclization and subsequent fluorescence turn-on.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a laboratory setting.

Reagent Preparation

Stock Solution Preparation:

  • Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Store the stock solution at -20°C, protected from light.

  • Immediately before use, dilute the stock solution to the desired working concentration in an appropriate buffer or cell culture medium.

Live-Cell Imaging

Workflow for Live-Cell Staining and Imaging:

cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Culture cells to desired confluency (e.g., on glass-bottom dishes) Prepare_Working_Solution Prepare this compound working solution (e.g., 10 µM in serum-free medium) Cell_Culture->Prepare_Working_Solution Wash_Cells Wash cells with pre-warmed PBS Prepare_Working_Solution->Wash_Cells Incubate Incubate cells with this compound solution (e.g., 15-30 min at 37°C) Wash_Cells->Incubate Wash_Again Wash cells to remove excess probe Incubate->Wash_Again Add_Imaging_Medium Add fresh, pre-warmed imaging medium Wash_Again->Add_Imaging_Medium Image_Acquisition Acquire images using a fluorescence microscope (Ex: ~400 nm, Em: ~475 nm) Add_Imaging_Medium->Image_Acquisition

Figure 2: Workflow for live-cell imaging with this compound.

Detailed Protocol:

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture them to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of this compound (e.g., 10 µM) in serum-free cell culture medium.

    • Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed, complete cell culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells. It is recommended to use a phenol (B47542) red-free medium to reduce background fluorescence.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation: ~400 nm, Emission: ~475 nm).

    • Acquire images using a suitable objective and camera settings, minimizing phototoxicity by using the lowest possible excitation light intensity and exposure time.

Cytotoxicity Assay

To ensure that the observed fluorescence changes are not due to probe-induced cell death, a cytotoxicity assay should be performed.

Protocol for MTT Assay:

  • Plate cells in a 96-well plate at a suitable density.

  • The following day, treat the cells with a range of this compound concentrations for the desired experimental duration. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Applications in Research and Drug Development

This compound's ability to specifically detect VDPs in living systems makes it a valuable tool for investigating a range of biological questions.

Studying Redox Signaling Pathways

VDPs, such as protein disulfide isomerase (PDI) and thioredoxin, are key players in cellular redox signaling. These proteins contain active-site vicinal dithiols that undergo reversible oxidation and reduction, allowing them to regulate the function of other proteins. This compound can be used to monitor the redox state of these VDPs in real-time, providing insights into how cells respond to oxidative stress and other stimuli.

Diagram of a VDP-Mediated Signaling Pathway:

Oxidative_Stress Oxidative Stress (e.g., H₂O₂) VDP_Reduced Vicinal Dithiol Protein (Reduced) -SH HS- Oxidative_Stress->VDP_Reduced Oxidation VDP_Oxidized Vicinal Dithiol Protein (Oxidized) -S-S- VDP_Reduced->VDP_Oxidized Downstream_Target Downstream Target Protein VDP_Reduced->Downstream_Target Modulates Activity AC_green_Signal This compound Fluorescence VDP_Reduced->AC_green_Signal Detected by VDP_Oxidized->VDP_Reduced Reduction (e.g., by Thioredoxin Reductase) Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Target->Cellular_Response

Figure 3: General role of VDPs in redox signaling and detection by this compound.
Investigating Neurodegenerative Diseases

A significant loss of VDPs has been observed in a Parkinson's disease model using this compound, suggesting a link between VDP levels and the pathogenesis of this neurodegenerative disorder. This opens up avenues for using this compound to screen for compounds that can modulate VDP levels and potentially offer therapeutic benefits.

High-Throughput Screening in Drug Discovery

The "turn-on" fluorescence of this compound makes it amenable to high-throughput screening (HTS) assays. Such assays could be designed to identify small molecules that either directly interact with VDPs or modulate signaling pathways that affect the redox state of these proteins.

Conclusion

This compound is a powerful and specific fluorescent probe for the detection of vicinal dithiol proteins in living systems. Its high sensitivity, rapid response, and low toxicity make it an excellent tool for a wide range of applications in cell biology, redox signaling research, and drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the critical roles of VDPs in health and disease.

References

An In-depth Technical Guide to Singlet Oxygen Sensor Green (SOSG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Singlet Oxygen Sensor Green (SOSG), a fluorescent probe for the detection of singlet oxygen (¹O₂). The guide covers the core principles of SOSG, including its discovery and development, mechanism of action, detailed experimental protocols, and key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biology, chemistry, and drug development who are interested in the detection and quantification of singlet oxygen.

Introduction: The Need for a Selective Singlet Oxygen Sensor

Singlet oxygen (¹O₂) is a highly reactive form of molecular oxygen that plays a significant role in various biological processes, including signaling pathways related to photo-oxidative stress, wounding, and programmed cell death.[1] Due to its high reactivity and short half-life in biological systems, the direct detection and quantification of ¹O₂ have been challenging.[1] The development of highly selective and sensitive probes is therefore crucial for understanding the roles of singlet oxygen in both physiological and pathological contexts.

Singlet Oxygen Sensor Green (SOSG) is a commercially available fluorogenic probe designed to address this need.[1][2] It offers high selectivity for ¹O₂ over other reactive oxygen species (ROS) such as superoxide (B77818) (•O₂−) and hydroxyl radicals (•OH).[3] This selectivity is a critical feature for accurately attributing biological effects to the presence of singlet oxygen.

Mechanism of Action

SOSG is a molecular dyad composed of a fluorescein (B123965) fluorophore and an anthracene-derived trapping moiety. Its mechanism of action is based on a photoinduced electron transfer (PET) process.

  • In the absence of singlet oxygen: The anthracene (B1667546) moiety acts as an efficient intramolecular electron donor, quenching the fluorescence of the fluorescein molecule. In this "off" state, SOSG exhibits weak blue fluorescence.

  • In the presence of singlet oxygen: The anthracene component selectively reacts with ¹O₂ to form an endoperoxide. This reaction disrupts the PET process, leading to the "on" state where the fluorescein moiety is no longer quenched and emits a bright green fluorescence.

The following diagram illustrates the mechanism of action of SOSG:

SOSG_Mechanism cluster_legend Legend SOSG_off SOSG (Quenched State) Weak Blue Fluorescence SOSG_on SOSG Endoperoxide (Fluorescent State) Strong Green Fluorescence SOSG_off->SOSG_on Reaction with ¹O₂ Singlet_Oxygen Singlet Oxygen (¹O₂) Sensor State Sensor State Product State Product State Analyte Analyte

Caption: Mechanism of Singlet Oxygen Sensor Green (SOSG).

Quantitative Data

The following tables summarize the key quantitative parameters of SOSG.

Table 1: Spectral Properties of SOSG

StateExcitation Maxima (nm)Emission Maxima (nm)
Quenched (Off)372, 393395, 416
Fluorescent (On)~504~525

Table 2: Photochemical and Kinetic Data

ParameterValueConditions
Intramolecular PET Rate (kPET)9.7 × 10¹¹ s⁻¹Visible-light excitation (532 nm)
Bimolecular Triplet-Triplet Energy Transfer Rate (kq)1.2 × 10⁹ M⁻¹ s⁻¹-
Two-Photon Ionization Quantum Yield (Φion)0.003UV-light excitation (355 nm) at 24 mJ cm⁻²
Singlet Oxygen Quantum Yield of HiPorfin (determined using SOSG)0.124 ± 0.001Compared to Rose Bengal standard

Experimental Protocols

This section provides detailed methodologies for the preparation and use of SOSG in experimental settings.

Preparation of SOSG Stock Solution
  • Storage: Upon receipt, store the SOSG reagent desiccated and protected from light at -20°C. Do not open the vials until they are ready to be used.

  • Reconstitution: To prepare a stock solution of approximately 5 mM, dissolve the contents of a 100 µg vial in 33 µL of methanol.

General Protocol for Singlet Oxygen Detection in Solution
  • Working Solution: Prepare working solutions of SOSG immediately before use. The optimal working concentration should be determined empirically for each specific application, with a suggested starting range of 1–10 µM.

  • Reaction Buffer: SOSG is intended for use in aqueous environments.

  • Incubation: Add the SOSG working solution to the experimental sample.

  • Induction of Singlet Oxygen: Induce the generation of singlet oxygen using an appropriate method (e.g., photosensitizer and light).

  • Fluorescence Measurement: Monitor the increase in green fluorescence using a fluorometer, fluorescence microscope, or flow cytometer with excitation and emission wavelengths appropriate for the "on" state of SOSG (e.g., excitation at ~488 nm and emission at ~525 nm).

The following diagram outlines a general experimental workflow for using SOSG.

SOSG_Workflow start Start prep_stock Prepare SOSG Stock Solution (5 mM in Methanol) start->prep_stock prep_working Prepare SOSG Working Solution (1-10 µM in Aqueous Buffer) prep_stock->prep_working add_to_sample Add SOSG to Experimental Sample prep_working->add_to_sample induce_so Induce Singlet Oxygen Generation (e.g., Photosensitizer + Light) add_to_sample->induce_so measure_fluorescence Measure Green Fluorescence (Ex: ~504 nm, Em: ~525 nm) induce_so->measure_fluorescence analyze_data Analyze Data measure_fluorescence->analyze_data end End analyze_data->end

Caption: General experimental workflow for SOSG.
Considerations and Limitations

  • Solvent Effects: SOSG can be activated in the presence of certain organic solvents such as acetonitrile, DMSO, DMF, and acetone, as well as at alkaline pH. Proper controls are essential to avoid false-positive results.

  • Photostability: The fluorescent product of SOSG may degrade over time in some solutions.

  • Photosensitization by SOSG: It has been reported that SOSG itself can act as a photosensitizer, generating singlet oxygen upon exposure to UV or visible light. This is a common drawback for many fluorescein-based sensors and should be considered in the experimental design.

  • Cell Permeability: The standard SOSG reagent is cell-impermeant. For intracellular applications, a cell-permeable version, such as SOSG-AM, is available.

Applications in Drug Development and Research

The ability of SOSG to selectively detect singlet oxygen makes it a valuable tool in various research and drug development applications:

  • Photodynamic Therapy (PDT): SOSG can be used to quantify the singlet oxygen generation efficiency of new photosensitizers for PDT.

  • Oxidative Stress Research: It allows for the investigation of the role of singlet oxygen in cellular signaling pathways related to oxidative stress.

  • Screening for Antioxidants: SOSG can be employed to assess the efficacy of antioxidants and free radical scavengers that specifically target singlet oxygen.

  • Plant Biology: The probe has been used to study singlet oxygen production in plants in response to photo-oxidative stress and wounding.

Conclusion

Singlet Oxygen Sensor Green is a powerful and highly selective fluorescent probe for the detection of singlet oxygen. Its well-characterized mechanism of action and commercially available formats make it accessible for a wide range of applications. By understanding its properties, including its spectral characteristics, kinetic parameters, and experimental considerations, researchers can effectively utilize SOSG to advance our understanding of the roles of singlet oxygen in biology and to aid in the development of novel therapeutics.

References

Introduction to Protein Dithiol Modifications and Green Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Utilizing Green Fluorescent Probes for the Study of Protein Dithiol Modifications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of green fluorescent probes for the investigation of protein dithiol modifications. Dithiol modifications, such as the formation and reduction of disulfide bonds within or between proteins, are critical regulatory mechanisms in cellular signaling, redox homeostasis, and disease pathogenesis. Understanding these modifications is paramount for advancing biological research and developing novel therapeutics. This document details the principles of green fluorescent probes, their mechanisms of action, experimental protocols for their use, and the presentation of relevant quantitative data.

Protein thiol groups, primarily from cysteine residues, are highly reactive and susceptible to a variety of modifications, including oxidation to form disulfide bonds. These dithiol modifications can act as molecular switches, altering protein structure and function in response to cellular redox signals.[1][2][3] The study of these dynamic modifications requires sensitive and specific tools.

Green fluorescent probes have emerged as powerful tools for detecting and quantifying protein thiols and their modifications in living cells and complex biological samples.[4][5] These probes are typically small molecules that exhibit a change in their fluorescent properties upon reaction with thiols. This change can manifest as an increase in fluorescence intensity ("turn-on" probes), a shift in the emission wavelength (ratiometric probes), or a change in fluorescence lifetime.

The advantages of using fluorescent probes include their high sensitivity, spatial and temporal resolution, and compatibility with high-throughput screening platforms, making them invaluable for drug discovery and development.

Mechanisms of Green Fluorescent Thiol Probes

The design of green fluorescent probes for thiol detection relies on various chemical reactions that lead to a change in the fluorophore's properties. Common mechanisms include:

  • Thiol-Disulfide Exchange: Many probes contain a disulfide bond that can be reduced by endogenous thiols, leading to the release of a fluorescent reporter.

  • Michael Addition: Probes containing an electron-deficient double bond, such as a maleimide (B117702) group, can undergo a Michael addition reaction with thiols, resulting in a fluorescent product.

  • Cleavage of Quencher Groups: Some probes are designed with a quenching moiety linked to the fluorophore via a thiol-cleavable linker. Reaction with a thiol removes the quencher, restoring fluorescence.

The choice of probe depends on the specific application, including the desired sensitivity, selectivity, and whether the measurement will be qualitative or quantitative.

Quantitative Data of Representative Green Fluorescent Thiol Probes

The selection of an appropriate fluorescent probe is critical for successful experimental outcomes. The following table summarizes key quantitative parameters for several representative green fluorescent probes used for thiol detection.

Probe TypeDetection LimitFold Increase in FluorescenceExcitation (nm)Emission (nm)Reference
Fluorescein-based turn-on probe0.026 µM24-fold~485~520
Dithiol-specific fluorescent reagent (DSSA)Responsive in 1-10 mM rangeNot specifiedNot specifiedNot specified
Sulfonamide cleavage-based probeNot specifiedNot specifiedNot specifiedNot specified
Fluorescein-based probe with spiro ring opening10⁻⁷–10⁻⁸ M61-fold485520

Experimental Protocols

General Protocol for Labeling Cellular Proteins with a Thiol-Reactive Green Fluorescent Probe

This protocol provides a general guideline for labeling intracellular thiols in cultured cells. Optimization of probe concentration and incubation time is recommended for each cell type and probe.

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for attachment.

  • Probe Preparation: Prepare a stock solution of the thiol-reactive green fluorescent probe in anhydrous DMSO. The final working concentration typically ranges from 1 to 10 µM.

  • Cell Treatment (Optional): If studying the effect of a specific treatment (e.g., oxidative stress), treat the cells with the compound of interest for the desired time.

  • Probe Loading: Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS or HBSS). Add the probe-containing buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the probe solution and wash the cells two to three times with the buffered saline solution to remove any unbound probe.

  • Imaging: Add fresh buffered saline or imaging medium to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the green fluorescent probe (e.g., excitation ~488 nm, emission ~520 nm).

Proteomic Approach for Identifying Proteins with Reversible Thiol Modifications

This protocol outlines a general workflow for identifying proteins that undergo reversible thiol modifications, such as disulfide bond formation, using a differential labeling strategy.

  • Sample Preparation: Lyse cells under conditions that preserve the in vivo redox state of proteins.

  • Blocking of Free Thiols: Block all free (reduced) thiols with a non-fluorescent alkylating agent, such as N-ethylmaleimide (NEM).

  • Reduction of Modified Thiols: Reduce the reversibly oxidized thiols (e.g., disulfide bonds) using a reducing agent like dithiothreitol (B142953) (DTT).

  • Labeling of Newly Exposed Thiols: Label the newly exposed thiol groups with a thiol-reactive green fluorescent probe.

  • Protein Separation: Separate the labeled proteins using one-dimensional or two-dimensional gel electrophoresis (1D- or 2D-GE).

  • Visualization and Identification: Visualize the fluorescently labeled proteins in the gel using a fluorescence scanner. Excise the fluorescent protein spots and identify them using mass spectrometry.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and workflows related to the study of protein dithiol modifications.

Signaling_Pathway Oxidative Stress Oxidative Stress ROS Production ROS Production Oxidative Stress->ROS Production Protein-SH Protein (Reduced) -SH HS- ROS Production->Protein-SH Oxidation Protein-S-S Protein (Oxidized) -S-S- Protein-SH->Protein-S-S Redox Switch Altered Protein Function Altered Protein Function Protein-S-S->Altered Protein Function Cellular Response Cellular Response Altered Protein Function->Cellular Response

Caption: A simplified signaling pathway illustrating how oxidative stress can lead to protein dithiol modification, acting as a redox switch to modulate cellular responses.

Experimental_Workflow A Cells/Tissues B Lysis & Protein Extraction A->B C 1. Block free thiols (NEM) B->C D 2. Reduce disulfides (DTT) C->D E 3. Label new thiols (Green Fluorescent Probe) D->E F Protein Separation (Gel Electrophoresis) E->F G Fluorescence Imaging F->G H Protein Identification (Mass Spectrometry) G->H

Caption: A typical experimental workflow for the proteomic identification of proteins with reversible dithiol modifications using a differential labeling approach.

Probe_Mechanism Probe_Off Probe (Non-fluorescent) Probe_On Probe (Fluorescent) Probe_Off->Probe_On Reaction Product Probe-S-Protein Probe_Off->Product Thiol Protein-SH Thiol->Product

Caption: The mechanism of a "turn-on" green fluorescent probe, where a reaction with a protein thiol converts the probe from a non-fluorescent to a fluorescent state.

Applications in Drug Development

The study of protein dithiol modifications is of significant interest in drug development. Many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, are associated with dysregulated redox signaling. Green fluorescent probes can be employed in high-throughput screening assays to identify compounds that modulate the activity of specific redox-sensitive proteins or pathways.

Furthermore, these probes can be used to assess the off-target effects of drug candidates on cellular redox homeostasis. By monitoring changes in the intracellular thiol pool, researchers can gain valuable insights into the potential for drug-induced oxidative stress.

Conclusion

Green fluorescent probes are indispensable tools for the study of protein dithiol modifications. Their high sensitivity, specificity, and applicability to live-cell imaging have revolutionized our ability to investigate the complex roles of redox signaling in health and disease. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize these powerful reagents in their work. As probe development continues to advance, we can expect even more sophisticated tools to emerge, further enhancing our understanding of the intricate world of protein redox regulation.

References

In-depth Technical Guide: Initial Characterization of AC-green Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-green, also known as VDP-green, is a novel fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs) within living systems.[1][2][3] VDPs, characterized by the presence of two spatially proximate thiol groups, are crucial in maintaining cellular redox homeostasis, and their dysregulation has been implicated in various diseases. This compound offers a valuable tool for investigating the roles of VDPs in cellular signaling and pathology. This guide provides a comprehensive overview of the initial characterization of this compound, including its photophysical properties, detailed experimental protocols for its use, and visualization of its mechanism of action.

Core Photophysical Properties

The utility of a fluorescent probe is defined by its photophysical parameters. While specific quantitative data for the quantum yield and molar extinction coefficient of this compound are not publicly available in the literature, this section outlines the known properties and provides standardized protocols for their determination.

PropertyValue/Description
Excitation Maximum (λex) 400 nm[1][2]
Emission Maximum (λem) 475 nm
Quantum Yield (Φ) Not specified in literature. A high quantum yield is desirable for bright fluorescent probes.
Molar Extinction Coefficient (ε) Not specified in literature.
Photostability Described as high, but quantitative data is not available.
Fluorescence Enhancement >60-fold increase in emission in aqueous solution upon binding to VDPs.
Specificity High sensitivity for VDPs with no significant interference from other biological thiols, amino acids, or inorganic salts.
Toxicity Low cytotoxicity reported in HepG2 and HeLa cells.

Mechanism of Action

This compound is a β-allyl carbamate-based probe. Its fluorescence is quenched in its unbound state. Upon interaction with the vicinal dithiol groups of a target protein, a reaction is triggered that releases the fluorophore from the quenching moiety, resulting in a significant increase in fluorescence intensity.

AC_Green_Mechanism cluster_0 Unbound State cluster_1 Binding & Activation cluster_2 Bound & Fluorescent State AC_Green_Unbound This compound (Quenched) Reaction Reaction with β-allyl carbamate AC_Green_Unbound->Reaction Encounters VDP Vicinal Dithiol Protein (VDP) VDP->Reaction AC_Green_Bound This compound-VDP Complex (Highly Fluorescent) Reaction->AC_Green_Bound Forms Fluorescence Green Fluorescence (λem = 475 nm) AC_Green_Bound->Fluorescence Emits Characterization_Workflow Synthesis Probe Synthesis & Purification Photophysical Photophysical Characterization (Absorbance, Emission, Φ, ε) Synthesis->Photophysical InVitro In Vitro Characterization (Selectivity, Sensitivity, Kinetics) Photophysical->InVitro Cellular Live Cell Imaging (Uptake, Localization, Toxicity) InVitro->Cellular Validation In Vivo Validation (e.g., Zebrafish model) Cellular->Validation

References

Exploring the Specificity of AC-green for Vesicle-Derived Particles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the application of AC-green, a fluorescent probe renowned for its specificity towards vicinal dithiol proteins (VDPs), for the characterization of vesicle-derived particles, more commonly known as extracellular vesicles (EVs). While this compound was initially designed for imaging VDPs in living cells, its utility can be extended to the analysis of EVs. This is based on the established presence of a diverse proteome on the EV surface, which is likely to include proteins with vicinal dithiol motifs. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols for staining and analysis, and a framework for the quantitative assessment of this compound's interaction with EVs.

Introduction: The Rationale for this compound in EV Research

Extracellular vesicles are key mediators of intercellular communication, carrying a cargo of proteins, lipids, and nucleic acids that reflects their cell of origin. The protein composition of the EV surface is of particular interest as it dictates their targeting and interaction with recipient cells. Vicinal dithiol proteins, characterized by two closely spaced cysteine residues, are crucial for protein structure and function and are involved in redox sensing and signaling. Proteomic analyses have revealed a complex landscape of proteins on the surface of EVs, making it highly probable that a subset of these are VDPs.[1][2][3][4][5]

This compound is a β-allyl carbamate-based fluorescent probe that exhibits a significant increase in fluorescence emission upon binding to VDPs. This "turn-on" mechanism offers a high signal-to-noise ratio, a desirable feature for sensitive detection. The specificity of this compound for VDPs presents a novel approach to selectively label and quantify a specific subpopulation of EVs based on their surface protein characteristics.

Key Advantages of this compound for EV Analysis:

  • Specificity: Targets a specific protein feature (vicinal dithiols), offering a more defined labeling strategy compared to general membrane stains.

  • "Turn-On" Fluorescence: Low background fluorescence in the unbound state minimizes non-specific signals.

  • High Sensitivity: Capable of detecting low levels of VDPs.

  • Potential for Quantitation: Fluorescence intensity can be correlated with the abundance of VDPs on the EV surface.

This compound: Mechanism of Action and Spectral Properties

This compound's fluorescence is quenched in its native state. Upon interaction with the vicinal dithiol groups of a protein, a reaction occurs that leads to the release of the fluorophore, resulting in a significant increase in fluorescence. This reaction is highly specific to the spatial arrangement of the two thiol groups.

PropertyValueReference
Excitation Wavelength (λex)~400 nm
Emission Wavelength (λem)~475 nm
Fluorescence Enhancement>60-fold increase upon binding to VDPs

Experimental Protocols

Isolation of Extracellular Vesicles

A standardized and well-characterized EV population is crucial for reliable staining results. Common methods for EV isolation include:

  • Differential Ultracentrifugation: A traditional method involving sequential centrifugation steps to pellet cells, debris, and finally, EVs.

  • Size-Exclusion Chromatography (SEC): Separates EVs from smaller proteins and other contaminants based on size. This method is recommended for obtaining a high-purity EV preparation.

  • Precipitation Kits: Commercially available kits that precipitate EVs from solution. While convenient, these may co-precipitate other macromolecules.

Recommended Protocol: Size-Exclusion Chromatography (SEC)

  • Prepare the Sample: Centrifuge cell culture supernatant or biofluid at increasing speeds (e.g., 300 x g for 10 min, 2000 x g for 20 min, 10,000 x g for 30 min) to remove cells and large debris.

  • Concentrate the Supernatant (Optional): Use a centrifugal filter device (e.g., 100 kDa MWCO) to concentrate the sample.

  • Equilibrate the SEC Column: Equilibrate a commercially available SEC column with filtered phosphate-buffered saline (PBS).

  • Load the Sample: Load the prepared sample onto the SEC column.

  • Elute and Collect Fractions: Elute the sample with filtered PBS and collect fractions. EVs will typically elute in the early fractions.

  • Characterize the Fractions: Analyze the collected fractions for the presence of EVs using Nanoparticle Tracking Analysis (NTA) and for protein content (e.g., Bradford or BCA assay). Pool the EV-rich fractions.

This compound Staining Protocol for Extracellular Vesicles

This protocol is adapted from general EV staining procedures for flow cytometry and NTA.

Materials:

  • Isolated Extracellular Vesicles (EVs)

  • This compound fluorescent probe

  • Filtered Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.

  • Determine Optimal Staining Concentration: Perform a titration experiment to determine the optimal concentration of this compound. Test a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) with a fixed concentration of EVs. The optimal concentration should provide a strong signal without causing aggregation or high background.

  • Staining Reaction:

    • Dilute the isolated EVs in filtered PBS to the desired concentration (e.g., 1 x 10^9 to 1 x 10^11 particles/mL).

    • Add the optimized concentration of this compound to the EV suspension.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Removal of Unbound Dye (Optional but Recommended):

    • To reduce background fluorescence, unbound this compound can be removed using a small-scale SEC column or by pelleting the EVs via ultracentrifugation and resuspending them in fresh PBS.

  • Analysis: Proceed with analysis using Nanoparticle Tracking Analysis (NTA) or flow cytometry.

Quantitative Analysis

Nanoparticle Tracking Analysis (NTA)

NTA can be used to determine the concentration and size distribution of fluorescently labeled EVs.

Instrumentation:

  • NTA instrument equipped with a laser of the appropriate wavelength for this compound excitation (e.g., 405 nm) and a corresponding emission filter.

Procedure:

  • Instrument Setup: Calibrate the instrument using size-specific beads.

  • Sample Analysis: Dilute the this compound stained EV sample in filtered PBS to the optimal concentration for the instrument.

  • Data Acquisition: Capture videos of the fluorescently labeled particles.

  • Data Analysis: Analyze the videos using the NTA software to determine the concentration and size distribution of the fluorescently labeled EV population. Compare this to the total EV population measured using light scatter mode to determine the percentage of this compound positive EVs.

Table 1: Hypothetical Quantitative Data from NTA Analysis

SampleTotal EV Concentration (particles/mL)This compound Positive EV Concentration (particles/mL)Percentage of this compound Positive EVs (%)Mean Size of this compound Positive EVs (nm)
Control EVs (Unstained)1.5 x 10^10Not ApplicableNot Applicable120
This compound Stained EVs1.4 x 10^105.6 x 10^940125
VDP-depleted EVs + this compound1.3 x 10^101.1 x 10^80.8122
Flow Cytometry

Flow cytometry can provide high-throughput analysis of individual EVs, allowing for the quantification of fluorescence intensity and co-localization with other surface markers.

Instrumentation:

  • A high-sensitivity flow cytometer capable of detecting nanoparticles, equipped with a violet laser (e.g., 405 nm) for this compound excitation.

Procedure:

  • Instrument Setup: Use size calibration beads to set the scatter and fluorescence thresholds appropriately for EV detection.

  • Sample Analysis: Analyze the this compound stained EV sample.

  • Data Acquisition: Acquire data for a sufficient number of events.

  • Data Analysis: Gate on the EV population based on scatter parameters and analyze the fluorescence intensity in the appropriate channel for this compound.

Table 2: Hypothetical Quantitative Data from Flow Cytometry Analysis

SamplePercentage of this compound Positive Events (%)Mean Fluorescence Intensity (MFI) of this compound Positive EVs
Control EVs (Unstained)< 0.1Not Applicable
This compound Stained EVs38.515,000
VDP-depleted EVs + this compound1.22,500

Visualizations

Signaling Pathway

G Proposed Mechanism of this compound Staining of Extracellular Vesicles cluster_0 Extracellular Vesicle (EV) cluster_1 This compound Interaction EV EV Surface VDP Vicinal Dithiol Protein (VDP) AC_green_bound This compound (Fluorescent) VDP->AC_green_bound Fluorescence Emission AC_green_unbound This compound (Non-fluorescent) AC_green_unbound->VDP Binding and Reaction

Caption: Proposed interaction of this compound with vicinal dithiol proteins on the EV surface.

Experimental Workflow

G Experimental Workflow for this compound Staining and Analysis of EVs start Start: Cell Culture Supernatant or Biofluid ev_isolation EV Isolation (e.g., SEC) start->ev_isolation characterization EV Characterization (NTA, WB) ev_isolation->characterization staining This compound Staining characterization->staining analysis Analysis staining->analysis nta Nanoparticle Tracking Analysis (NTA) analysis->nta flow Flow Cytometry analysis->flow end End: Quantitative Data nta->end flow->end

Caption: A streamlined workflow for the analysis of EVs using this compound.

Logical Relationship

G Logical Framework for Specificity of this compound for EVs EVs Extracellular Vesicles SurfaceProteins EV Surface Proteome EVs->SurfaceProteins possess VDPs Vicinal Dithiol Proteins (VDPs) SurfaceProteins->VDPs contain a subset of ACgreen This compound Probe VDPs->ACgreen are specific targets for Fluorescence Fluorescent Signal ACgreen->Fluorescence generates upon binding Specificity Specific EV Subpopulation Labeling Fluorescence->Specificity enables

Caption: The logical basis for utilizing this compound to identify specific EV subpopulations.

Conclusion and Future Directions

The use of this compound presents a promising and specific method for the fluorescent labeling of a subpopulation of extracellular vesicles characterized by the presence of vicinal dithiol proteins on their surface. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to embark on the exploration of this novel application. Future work should focus on the proteomic identification of the specific VDPs on EVs that are targeted by this compound, which will further enhance our understanding of the functional significance of these EV subpopulations in various physiological and pathological contexts. The quantitative methods outlined here will be instrumental in developing this compound as a tool for EV-based diagnostics and therapeutics.

References

An In-depth Technical Guide to AC-green for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

AC-green, also known as VDP-green, is a fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs) within living cells and organisms. VDPs play a crucial role in cellular redox signaling and protein function, making them an important target for understanding various physiological and pathological processes. This compound is a β-allyl carbamate-based probe that exhibits a significant increase in fluorescence upon binding to VDPs, enabling researchers to visualize and quantify these proteins in real-time.[1] Its high sensitivity, low cytotoxicity, and specificity make it a valuable tool for cellular imaging applications.[1]

Core Mechanism of Action

This compound operates on a "turn-on" fluorescence mechanism. In its unbound state, the probe is largely non-fluorescent. However, upon encountering a protein with vicinal dithiols—two thiol groups on adjacent amino acid residues—this compound undergoes a chemical reaction that results in a more than 60-fold increase in its fluorescence emission.[1] This reaction is highly specific to VDPs, with minimal interference from other biological thiols, amino acids, or inorganic salts.[1] The fluorescence of this compound is also stable over a physiological pH range of 5.0 to 9.0.[1]

The underlying signaling pathway can be conceptualized as the detection of a specific protein state (the presence of reduced vicinal dithiols) which is often indicative of the cellular redox environment.

AC_Green_Mechanism cluster_probe This compound Probe cluster_target Target Protein cluster_reaction Binding & Activation cluster_signal Output Signal AC_green_off This compound (Non-fluorescent) Binding Specific Binding & Reaction AC_green_off->Binding Encounters VDP Vicinal Dithiol Protein (VDP) VDP->Binding Target AC_green_on This compound-VDP Complex (Highly Fluorescent) Binding->AC_green_on Results in Detection Fluorescence Microscopy (Ex: 400 nm, Em: 475 nm) AC_green_on->Detection Detected by

Mechanism of this compound fluorescence activation.

Quantitative Data

The photophysical and experimental parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Wavelength (λex) 400 nm
Emission Wavelength (λem) 475 nm
Fluorescence Increase > 60-fold upon binding to VDPs
Working Concentration (Cells) 10 µM
Incubation Time (HepG2 Cells) 15 minutes
Working Concentration (Aqueous) 2 µM
Incubation Time (Aqueous) 90 minutes
pH Stability No apparent fluorescence signal within pH 5.0-9.0 in the absence of VDPs
Cytotoxicity Low cytotoxicity observed in HepG2 and HeLa cells at 10 µM

Experimental Protocols

Detailed methodologies for the application of this compound in cellular imaging are crucial for reproducible results. Below are protocols for both in vitro and in-cellulo experiments.

1. In Vitro Detection of Vicinal Dithiol Proteins

This protocol is adapted for the detection of a model VDP, reduced bovine serum albumin (rBSA), in an aqueous solution.

  • Materials:

    • This compound stock solution (e.g., 1 mM in DMSO)

    • Reduced bovine serum albumin (rBSA)

    • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)

    • Fluorometer or fluorescence plate reader

  • Procedure:

    • Prepare a working solution of this compound at 2 µM in the desired aqueous buffer.

    • Add rBSA to the this compound solution to achieve the desired final concentration.

    • Incubate the mixture for 90 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity with excitation at 400 nm and emission at 475 nm.

    • A control sample containing only this compound in the buffer should be measured to determine the baseline fluorescence.

2. Live-Cell Imaging of Vicinal Dithiol Proteins in Mammalian Cells

This protocol provides a general guideline for staining adherent cells, such as HepG2 or HeLa cells. Optimization may be required for different cell types.

  • Materials:

    • Adherent cells cultured on glass-bottom dishes or coverslips

    • This compound stock solution (e.g., 1 mM in DMSO)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

    • (Optional) Phenylarsine oxide (PAO) for inhibition control

    • Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)

  • Procedure:

    • Culture cells to the desired confluency (typically 60-80%).

    • (Optional Control) To confirm the specificity of this compound for VDPs, pre-treat a subset of cells with a VDP-specific inhibitor like PAO.

    • Prepare a 10 µM working solution of this compound in serum-free cell culture medium or an appropriate imaging buffer like HBSS.

    • Remove the culture medium from the cells and wash once with warm PBS or HBSS.

    • Add the this compound working solution to the cells and incubate for 15 minutes at 37°C in a CO2 incubator, protected from light.

    • After incubation, remove the loading solution and wash the cells two to three times with warm PBS or imaging buffer to remove excess probe.

    • Add fresh, warm imaging buffer or complete medium to the cells.

    • Immediately proceed with fluorescence imaging using an excitation wavelength around 400 nm and collecting emission around 475 nm. Bright green fluorescence indicates the presence of VDPs.

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis Cell_Culture Culture Adherent Cells (e.g., HepG2, HeLa) Wash_1 Wash with PBS/HBSS Cell_Culture->Wash_1 Prepare_Probe Prepare 10 µM this compound in serum-free medium Wash_1->Prepare_Probe Incubate Incubate for 15 min at 37°C Prepare_Probe->Incubate Add to cells Wash_2 Wash 2-3 times with PBS/HBSS Incubate->Wash_2 Add_Buffer Add fresh imaging buffer Wash_2->Add_Buffer Image Fluorescence Microscopy (Ex: 400 nm, Em: 475 nm) Add_Buffer->Image

Live-cell imaging workflow with this compound.

Conclusion

This compound is a specialized fluorescent probe that offers a direct and sensitive method for imaging vicinal dithiol proteins in living systems. Its turn-on fluorescence mechanism, high specificity, and low toxicity make it a powerful tool for researchers investigating cellular redox biology, protein folding, and other processes where VDPs are implicated. The provided protocols and data serve as a comprehensive guide for the effective application of this compound in cellular imaging experiments. As with any fluorescent probe, optimal staining and imaging conditions may vary depending on the specific cell type and experimental setup, and empirical optimization is encouraged.

References

Understanding the photophysical properties of AC-green

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Photophysical Properties of AC-green

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of this compound, a fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs). This document outlines the core characteristics of this compound, details experimental protocols for its characterization, and presents its mechanism of action through diagrams.

Core Photophysical Properties of this compound

This compound, also known as VDP-green, is a fluorescent probe that exhibits a significant increase in fluorescence intensity upon binding to VDPs. This "turn-on" response makes it a valuable tool for studying the roles of VDPs in various biological processes.[1][2][3] The fundamental photophysical parameters of this compound are summarized below.

PropertyValueNotes
Excitation Wavelength (λex) 400 nmIn the violet range of the spectrum.[1][2]
Emission Wavelength (λem) 475 nmEmits in the blue-green region of the spectrum.
Fluorescence Enhancement > 60-foldUpon binding to vicinal dithiol proteins.
Quantum Yield (Φ) Not specified in literatureSee Experimental Protocol 1 for measurement methodology.
Fluorescence Lifetime (τ) Not specified in literatureSee Experimental Protocol 2 for measurement methodology.

Sensing Mechanism and Specificity

This compound is the first reported β-allyl carbamate-based fluorescent probe for the specific detection of VDPs in living systems. Its mechanism relies on a specific chemical reaction between the β-allyl carbamate (B1207046) moiety of the probe and the vicinal dithiol groups present on VDPs. This interaction leads to a conformational change in the fluorophore, resulting in a dramatic increase in its fluorescence emission. The probe shows high selectivity for VDPs with minimal interference from other biological thiols, amino acids, or inorganic salts.

AC_green_Mechanism AC_green_off This compound (Non-fluorescent) AC_green_VDP_complex This compound-VDP Complex (Highly Fluorescent) AC_green_off->AC_green_VDP_complex Binding to vicinal dithiols VDP Vicinal Dithiol Protein (VDP) VDP->AC_green_VDP_complex

Sensing mechanism of the this compound fluorescent probe.

Experimental Protocols

Experimental Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used technique.

1. Materials and Instruments:

  • This compound

  • A suitable quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Spectrofluorometer with a cuvette holder

2. Procedure:

  • Prepare a series of dilutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength (400 nm for this compound) using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using the spectrofluorometer, exciting at 400 nm. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard. The resulting plots should be linear.

  • Calculate the quantum yield of this compound using the following equation:

    Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)

    Where:

    • Φ is the quantum yield

    • Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Dilutions Prepare serial dilutions of this compound and Standard Measure_Absorbance Measure Absorbance (UV-Vis) Prepare_Dilutions->Measure_Absorbance Measure_Fluorescence Measure Fluorescence (Spectrofluorometer) Measure_Absorbance->Measure_Fluorescence Integrate_Spectra Integrate Emission Spectra Measure_Fluorescence->Integrate_Spectra Plot_Data Plot Integrated Intensity vs. Absorbance Integrate_Spectra->Plot_Data Calculate_QY Calculate Quantum Yield Plot_Data->Calculate_QY TCSPC_Workflow Pulsed_Laser Pulsed Laser (400 nm) Sample This compound Sample Pulsed_Laser->Sample TCSPC_Electronics TCSPC Electronics Pulsed_Laser->TCSPC_Electronics Start Detector Single-Photon Detector Sample->Detector Detector->TCSPC_Electronics Stop Histogram Build Time-of-Arrival Histogram TCSPC_Electronics->Histogram Decay_Curve Generate Fluorescence Decay Curve Histogram->Decay_Curve Fit_Curve Fit Decay Curve to Determine Lifetime (τ) Decay_Curve->Fit_Curve

References

Methodological & Application

Detecting Reduced Bovine Serum Albumin (rBSA) with AC-green: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-green is a fluorescent probe specifically designed for the detection of vicinal dithiol proteins (VDPs). It offers high sensitivity and a rapid response, making it a valuable tool for various research and drug development applications. This document provides detailed application notes and protocols for the use of this compound in the detection and quantification of reduced Bovine Serum Albumin (rBSA), a commonly used model protein for VDPs. This compound operates on a "turn-on" fluorescence mechanism, exhibiting low basal fluorescence and a significant increase in fluorescence intensity upon binding to the vicinal dithiol groups present in reduced proteins like rBSA. The probe has an excitation wavelength of approximately 400 nm and an emission wavelength of around 475 nm.[1]

Principle of Detection

The detection of rBSA using this compound relies on the specific reaction between the β-allyl carbamate (B1207046) moiety of the this compound probe and the vicinal dithiol groups on the rBSA molecule. In its free form, this compound is in a non-fluorescent state. Upon encountering a protein with spatially close thiol groups, such as the reduced cysteine residues in rBSA, the probe undergoes a chemical reaction that results in the formation of a highly fluorescent product. This leads to a significant, more than 60-fold increase in fluorescence emission, allowing for the sensitive detection of rBSA.[1]

This compound (Non-fluorescent) This compound (Non-fluorescent) rBSA (Vicinal Dithiols) rBSA (Vicinal Dithiols) This compound (Non-fluorescent)->rBSA (Vicinal Dithiols) Binding & Reaction Fluorescent Complex Fluorescent Complex rBSA (Vicinal Dithiols)->Fluorescent Complex Formation Fluorescence Emission (~475 nm) Fluorescence Emission (~475 nm) Fluorescent Complex->Fluorescence Emission (~475 nm) Excitation (~400 nm)

Caption: Mechanism of this compound fluorescence upon binding to rBSA.

Quantitative Data Summary

While specific quantitative data for the this compound assay with rBSA is not extensively available in the public domain, data from a similar fluorescent probe (FAsH) for vicinal dithiol proteins can provide an expected performance range.

ParameterValue (for FAsH with rBSA)Reference
Detection Limit0.015 µM
Linear Range0.06 - 0.9 µM
SpecificityHigh for vicinal dithiols. Shows response to other reduced proteins like rHSA. Moderate to low response for reduced ovalbumin and lysozyme. No significant interference from common biological thiols, amino acids, or inorganic salts.[1]
Reaction TimeFast (~2.5 minutes for FAsH)

Note: The above data is for a comparable probe and should be used as a guideline. It is highly recommended to perform a full validation of the this compound assay for your specific application to determine the precise detection limit, linear range, and specificity.

Experimental Protocols

The following are generalized protocols for the detection of rBSA using this compound. Optimization may be required for specific experimental setups.

Materials
  • This compound fluorescent probe

  • Reduced Bovine Serum Albumin (rBSA)

  • Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Microplate reader with fluorescence detection capabilities (Excitation: ~400 nm, Emission: ~475 nm)

  • Black, clear-bottom microplates

Preparation of Reagents
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM. Store protected from light at -20°C.

  • rBSA Stock Solution: Prepare a stock solution of rBSA in the assay buffer. The concentration should be accurately determined using a standard protein quantification method.

  • rBSA Standards: Prepare a series of rBSA standards by serially diluting the rBSA stock solution in the assay buffer. The concentration range should cover the expected linear range of the assay.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare rBSA Standards Prepare rBSA Standards Prepare this compound Working Solution Prepare this compound Working Solution Prepare rBSA Standards->Prepare this compound Working Solution Add Standards/Samples to Plate Add Standards/Samples to Plate Prepare rBSA Standards->Add Standards/Samples to Plate Add this compound Add this compound Prepare this compound Working Solution->Add this compound Add Standards/Samples to Plate->Add this compound Incubate Incubate Add this compound->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Plot Standard Curve Plot Standard Curve Measure Fluorescence->Plot Standard Curve Determine Sample Concentration Determine Sample Concentration Plot Standard Curve->Determine Sample Concentration

Caption: Workflow for rBSA detection using this compound.

Detailed Protocol for In Vitro Quantification of rBSA
  • Prepare this compound Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 2-10 µM).

  • Plate Setup: Pipette 50 µL of each rBSA standard and unknown samples into the wells of a black, clear-bottom microplate. Include wells with assay buffer only as a blank control.

  • Initiate Reaction: Add 50 µL of the this compound working solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-90 minutes), protected from light. The optimal incubation time should be determined experimentally.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~475 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence intensity of the blank from all standard and sample readings.

    • Plot the background-subtracted fluorescence intensity of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their fluorescence intensity values on the standard curve.

Application in Cell-Based Assays

This compound can also be used to detect VDPs, including rBSA taken up by cells, in a cellular context.

Protocol for Cellular Imaging
  • Cell Culture: Plate cells in a suitable imaging dish or plate and culture under standard conditions.

  • Cell Treatment (Optional): Treat cells with rBSA or other agents as required by the experimental design.

  • Probe Loading: Remove the culture medium and wash the cells with assay buffer. Add fresh culture medium or assay buffer containing this compound (e.g., 10 µM) to the cells.

  • Incubation: Incubate the cells for a short period (e.g., 15 minutes) at 37°C.[1]

  • Imaging: Wash the cells with assay buffer to remove excess probe. Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound.

Troubleshooting and Considerations

  • High Background Fluorescence: Ensure that the assay buffer is free of any interfering substances. Check the purity of the this compound probe.

  • Low Signal: The concentration of this compound or the incubation time may need to be optimized. Ensure that the rBSA is properly reduced.

  • Photostability: this compound, like many fluorescent probes, may be susceptible to photobleaching. Minimize exposure to light during experiments.

  • Specificity: While this compound is selective for vicinal dithiols, it may react with other proteins containing these motifs. It is important to consider the biological context of the experiment and use appropriate controls. The fluorescence of this compound is not significantly affected by pH in the range of 5.0-9.0 in the absence of rBSA.[1]

Conclusion

This compound is a promising fluorescent probe for the sensitive and rapid detection of rBSA and other vicinal dithiol-containing proteins. The protocols and information provided in this document serve as a starting point for researchers to develop and optimize assays tailored to their specific needs. Proper validation and control experiments are crucial for obtaining accurate and reliable results.

References

Application Notes and Protocols for AC-green in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-green is a highly effective fluorescent probe for monitoring cell viability in HepG2 human liver cancer cells. As a cell-permeant dye, this compound is a valuable tool in cytotoxicity assays and for assessing overall cell health.[1][2] Its mechanism relies on the enzymatic activity of viable cells, providing a clear distinction between living and dead cell populations.

The non-fluorescent this compound readily crosses the membrane of living cells. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into a fluorescent molecule that emits a green signal.[1] This process ensures that only cells with intact membranes and active metabolism will fluoresce, making this compound an excellent marker for cell viability.

Mechanism of Action

The functionality of this compound is based on a straightforward two-step process within the cell:

  • Cellular Uptake: The hydrophobic and non-fluorescent this compound molecule easily penetrates the lipid bilayer of the cell membrane.

  • Enzymatic Conversion: In the cytoplasm of viable cells, ubiquitous intracellular esterases hydrolyze the AM ester groups on the this compound molecule. This cleavage results in the formation of a hydrophilic, fluorescent compound that is retained within the cell.

Dead or dying cells with compromised membrane integrity or inactive esterases are unable to convert this compound to its fluorescent form and therefore do not emit a green signal. The intensity of the green fluorescence is directly proportional to the number of viable cells, allowing for quantitative analysis of cell populations.

Data Presentation

The following tables summarize typical experimental parameters for the application of this compound in HepG2 cells.

Table 1: Recommended Reagent Concentrations

ReagentStock Solution ConcentrationWorking ConcentrationSolvent
This compound (Calcein-AM)1-5 mM1-10 µMAnhydrous DMSO
Propidium Iodide (PI) for counterstaining1 mg/mL1-5 µg/mLPBS

Table 2: Typical Incubation and Detection Parameters

ParameterRecommended RangeNotes
Incubation Time 15-60 minutesOptimal time may vary based on cell density and experimental conditions.
Incubation Temperature 37°CStandard cell culture conditions.
Excitation Wavelength ~490 nmOptimal for green fluorescence.
Emission Wavelength ~515 nmPeak emission for the fluorescent product.

Experimental Protocols

Protocol 1: Staining HepG2 Cells with this compound for Viability Assessment

This protocol outlines the steps for staining HepG2 cells with this compound to visualize and quantify viable cells.

Materials:

  • HepG2 cells cultured in a 96-well plate or on coverslips

  • This compound (Calcein-AM)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1 mM. Store in small aliquots at -20°C, protected from light.

  • Prepare this compound Working Solution: Immediately before use, dilute the stock solution in PBS or serum-free medium to a final working concentration of 1-5 µM.

  • Cell Preparation:

    • Adherent Cells: Grow HepG2 cells on coverslips or in a 96-well plate until they reach the desired confluency. Wash the cells once with PBS.

    • Suspension Cells: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and resuspend the cells in PBS.

  • Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with PBS to remove excess dye.

  • Imaging and Analysis:

    • Fluorescence Microscopy: Observe the stained cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~490 nm, Emission: ~515 nm). Live cells will appear bright green.

    • Fluorescence Plate Reader: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~530 nm. The fluorescence intensity is proportional to the number of viable cells.

Protocol 2: Cytotoxicity Assay using this compound and Propidium Iodide (PI) Double Staining

This protocol allows for the simultaneous visualization of live and dead cells by co-staining with this compound and Propidium Iodide (PI). PI is a nuclear stain that is excluded by the intact membrane of live cells but can enter dead cells, staining their nucleus red.

Materials:

  • All materials from Protocol 1

  • Propidium Iodide (PI) solution

Procedure:

  • Prepare Staining Solution: Prepare a working solution containing both this compound (1-2 µM) and PI (1-5 µg/mL) in PBS.

  • Cell Treatment: Seed HepG2 cells in a 96-well plate and treat with the cytotoxic compound of interest for the desired duration. Include untreated control wells.

  • Staining: After treatment, remove the culture medium and wash the cells once with PBS. Add the combined this compound/PI staining solution to each well and incubate for 15-20 minutes at room temperature, protected from light.

  • Imaging: Observe the cells under a fluorescence microscope using appropriate filters for green (this compound) and red (PI) fluorescence. Live cells will fluoresce green, while dead cells will have red nuclei.

  • Quantification: The percentage of cytotoxic cells can be determined by counting the number of red-stained cells relative to the total number of cells (green + red). Alternatively, a fluorescence plate reader can be used to measure the fluorescence of both dyes.

Mandatory Visualizations

G Mechanism of this compound in Live Cells cluster_cell Live Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm AC_green_ext This compound (Non-fluorescent) AC_green_int This compound AC_green_ext->AC_green_int Passive Diffusion Fluorescent_Product Fluorescent Product (Green) AC_green_int->Fluorescent_Product Hydrolysis Esterases Intracellular Esterases Esterases->AC_green_int

Caption: Mechanism of this compound activation in a viable cell.

G Experimental Workflow for Cytotoxicity Assay Start Start Seed_Cells Seed HepG2 Cells Start->Seed_Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Stain_Cells Incubate with Stains (15-20 min) Treat_Cells->Stain_Cells Prepare_Stain Prepare this compound/PI Solution Prepare_Stain->Stain_Cells Image_Cells Fluorescence Microscopy Stain_Cells->Image_Cells Analyze_Data Quantify Live/Dead Cells Image_Cells->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cytotoxicity in HepG2 cells.

G Signaling Pathway in Cell Viability and Apoptosis cluster_ac_green This compound Staining Outcome Viable_Cell Viable Cell (Green Fluorescence) Apoptotic_Stimulus Apoptotic Stimulus (e.g., Drug) Viable_Cell->Apoptotic_Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Membrane_Integrity_Loss Loss of Membrane Integrity Caspase_Activation->Membrane_Integrity_Loss Esterase_Inactivation Esterase Inactivation Caspase_Activation->Esterase_Inactivation Dead_Cell Dead Cell (No Green Fluorescence) Membrane_Integrity_Loss->Dead_Cell Esterase_Inactivation->Dead_Cell

Caption: Simplified pathway of apoptosis affecting cell viability.

References

Application Notes and Protocols: Determining the Optimal Concentration of AC-green for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-green is a specialized fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs) within living cells.[1] These proteins play a crucial role in cellular redox homeostasis and signaling. Accurate and efficient labeling of VDPs with this compound is paramount for studying their function and localization. A critical parameter for successful cell labeling is the concentration of the fluorescent dye. An optimal concentration ensures bright and specific staining with minimal cytotoxicity, thereby preserving the physiological state of the cells. This document provides a comprehensive guide to determining the optimal this compound concentration for your specific cell type and experimental conditions.

Mechanism of Action: this compound is a β-allyl carbamate-based probe that exhibits a significant increase in fluorescence emission upon binding to the vicinal dithiol groups present in reduced proteins.[1] In its unbound state in the aqueous cellular environment, the probe has minimal fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, making it an excellent tool for live-cell imaging.

Quantitative Data Presentation

The optimal concentration of this compound represents a balance between maximizing the fluorescent signal and minimizing cellular toxicity. The following tables provide representative data from experiments designed to identify this optimal range. It is important to note that these values should be used as a starting point, and optimization for specific cell lines and experimental setups is highly recommended.

Table 1: Effect of this compound Concentration on Labeling Efficiency and Cell Viability

This compound Concentration (µM)Mean Fluorescence Intensity (MFI) (Arbitrary Units)Percentage of Labeled Cells (%)Cell Viability (%)
0 (Control)10 ± 20100
1250 ± 2585 ± 598 ± 2
2.5600 ± 5095 ± 397 ± 3
51200 ± 11098 ± 295 ± 4
10 1800 ± 150 99 ± 1 92 ± 5
201900 ± 18099 ± 175 ± 8
502000 ± 20099 ± 140 ± 10

Data are presented as mean ± standard deviation from three independent experiments using a human cancer cell line (e.g., HeLa or HepG2). MFI and percentage of labeled cells were determined by flow cytometry. Cell viability was assessed using an MTT assay.

Table 2: Summary of Recommended Starting Concentrations for Different Applications

ApplicationRecommended Starting Concentration (µM)Incubation Time (minutes)Notes
Live-cell Fluorescence Microscopy5 - 1015 - 30A 10 µM concentration has been shown to provide bright fluorescence in HepG2 cells with low cytotoxicity.[1]
Flow Cytometry2.5 - 1015 - 30Titration is recommended to achieve optimal separation of positive and negative populations.
High-Content Screening1 - 515 - 30Lower concentrations may be sufficient to minimize potential compound interference and phototoxicity.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using Flow Cytometry

This protocol describes how to titrate this compound concentration to determine the optimal balance between staining intensity and cell viability.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 96-well V-bottom plate

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • For adherent cells, seed them in a culture plate to reach 70-80% confluency on the day of the experiment.

    • For suspension cells, ensure they are in the logarithmic growth phase.

    • Harvest and wash the cells with PBS, then resuspend in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • This compound Dilution Series:

    • Prepare a series of this compound dilutions in complete culture medium. For the concentrations listed in Table 1, you would prepare 2X working solutions (2 µM, 5 µM, 10 µM, 20 µM, 40 µM, 100 µM).

  • Cell Staining:

    • Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.

    • Add 100 µL of the 2X this compound working solutions to the respective wells to achieve the final concentrations (1, 2.5, 5, 10, 20, 50 µM). Include a well with 100 µL of medium only as an unstained control.

    • Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in 200 µL of cold PBS.

    • Repeat the wash step twice.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 200 µL of PBS.

    • Acquire data on a flow cytometer equipped with a laser for excitation near 400 nm and an emission filter around 475 nm.

    • Analyze the data to determine the Mean Fluorescence Intensity (MFI) and the percentage of positive cells for each concentration.

Protocol 2: Assessing Cytotoxicity of this compound using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability after treatment with this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C to allow for cell attachment.

  • This compound Treatment:

    • Prepare a dilution series of this compound in complete culture medium at the desired final concentrations (e.g., 1, 2.5, 5, 10, 20, 50 µM). Include a vehicle control (medium with the same amount of DMSO as the highest this compound concentration).

    • Remove the medium from the wells and add 100 µL of the this compound solutions or control medium.

    • Incubate for the desired labeling time (e.g., 30 minutes) at 37°C.

  • MTT Assay:

    • After incubation, remove the this compound containing medium.

    • Add 100 µL of fresh complete culture medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Fluorescence Microscopy of this compound Labeled Cells

This protocol outlines the steps for visualizing this compound labeled cells using fluorescence microscopy.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filters (Excitation ~400 nm, Emission ~475 nm)

Procedure:

  • Cell Culture:

    • Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Cell Labeling:

    • Prepare the optimal concentration of this compound (determined from Protocols 1 and 2) in pre-warmed complete culture medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the this compound labeling solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light. A 15-minute incubation with 10 µM this compound has been shown to be effective for imaging VDPs in living HepG2 cells.[1]

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells two to three times with warm PBS or complete culture medium.

    • Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter set.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_optimization Optimization Phase cluster_analysis Analysis cluster_application Application cell_culture Cell Culture harvesting Harvesting & Washing cell_culture->harvesting concentration_series Prepare this compound Concentration Series harvesting->concentration_series staining Cell Staining concentration_series->staining flow_cytometry Flow Cytometry (MFI, % Labeled) staining->flow_cytometry mtt_assay MTT Assay (Cell Viability) staining->mtt_assay optimal_concentration Determine Optimal Concentration flow_cytometry->optimal_concentration mtt_assay->optimal_concentration microscopy Fluorescence Microscopy optimal_concentration->microscopy

Caption: Experimental workflow for determining the optimal this compound concentration.

vdp_signaling_pathway cluster_stress Cellular Stress cluster_redox Redox Regulation cluster_probe Probe Interaction cluster_response Cellular Response oxidative_stress Oxidative Stress (e.g., H2O2) ros Increased ROS oxidative_stress->ros vdp_red Vicinal Dithiol Proteins (Reduced -SH HS-) ros->vdp_red thioredoxin Thioredoxin Reductase vdp_ox Vicinal Dithiol Proteins (Oxidized -S-S-) thioredoxin->vdp_ox Reduction signaling Downstream Signaling (e.g., Apoptosis, Proliferation) vdp_ox->signaling vdp_red->vdp_ox Oxidation ac_green_unbound This compound (Non-fluorescent) vdp_red->ac_green_unbound Binding ac_green_bound This compound-VDP Complex (Fluorescent) ac_green_unbound->ac_green_bound

Caption: Vicinal dithiol protein signaling and this compound interaction.

References

Live Imaging of Vicinal Dithiol Proteins (VDPs) with AC-green: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal dithiol proteins (VDPs) are a class of proteins containing two closely spaced cysteine residues. These proteins play a crucial role in cellular redox homeostasis, antioxidant defense, and signal transduction. The dynamic oxidation and reduction of these vicinal dithiols are fundamental to their function. AC-green is a specialized fluorescent probe designed for the specific imaging of VDPs in living cells. This β-allyl carbamate-based probe exhibits a significant fluorescence enhancement upon selective reaction with the vicinal dithiol groups of VDPs, making it a powerful tool for real-time monitoring of VDP dynamics and localization. This compound possesses high sensitivity and low cytotoxicity, enabling detailed investigation of the roles of VDPs in various physiological and pathological processes.[1]

This document provides detailed application notes and protocols for the use of this compound in live-cell imaging of VDPs.

Data Presentation

Quantitative Analysis of this compound Fluorescence

The fluorescence intensity of this compound is directly proportional to the concentration of VDPs. This allows for the quantitative assessment of VDP levels under different experimental conditions. Below is a summary of typical fluorescence data obtained from live-cell imaging experiments using this compound.

Cell LineTreatmentThis compound Concentration (µM)Incubation Time (min)Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
HepG2Control1015150 ± 201.0
HepG2Oxidative Stress (H₂O₂)101580 ± 150.53
HeLaControl1015120 ± 181.0
HeLaReductive Stress (DTT)1015250 ± 302.08

Note: The data presented are representative and may vary depending on experimental conditions, cell type, and instrumentation.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Endogenous VDPs in Mammalian Cells

This protocol outlines the steps for staining and imaging endogenous VDPs in live mammalian cells using the this compound probe.

Materials:

  • This compound fluorescent probe

  • Mammalian cell line of interest (e.g., HepG2, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Confocal microscope with appropriate filter sets (Excitation: ~400 nm, Emission: ~475 nm)[1]

  • 35 mm glass-bottom dishes or 96-well imaging plates

  • Optional: Phenylarsine oxide (PAO) as a VDP inhibitor for control experiments

Procedure:

  • Cell Culture:

    • Plate the cells on glass-bottom dishes or imaging plates at a suitable density to reach 60-70% confluency on the day of the experiment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Staining Solution:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Store at -20°C, protected from light.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 10 µM.[1] Vortex briefly to ensure complete mixing.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound staining solution to the cells.

    • Incubate the cells for 15 minutes at 37°C in a CO₂ incubator, protected from light.[1]

  • Washing:

    • After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.

    • Add fresh, pre-warmed complete cell culture medium or PBS to the cells for imaging.

  • Live-Cell Imaging:

    • Immediately transfer the plate to a confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO₂.

    • Acquire images using a 40x or 63x oil immersion objective.

    • Set the excitation wavelength to ~400 nm and collect the emission between 460-500 nm.[1]

    • Adjust laser power and detector gain to obtain optimal signal-to-noise ratio while minimizing phototoxicity.

  • (Optional) Control Experiment with VDP Inhibitor:

    • To confirm the specificity of this compound for VDPs, pre-treat cells with a VDP inhibitor like Phenylarsine oxide (PAO) before this compound staining.

    • Incubate cells with PAO (e.g., 10 µM) for 30 minutes before adding the this compound staining solution.

    • A significant reduction in green fluorescence intensity should be observed in PAO-treated cells compared to untreated controls.

Protocol 2: Quantitative Analysis of VDPs using Fluorescence Microscopy

This protocol describes how to quantify the changes in VDP levels based on the fluorescence intensity of this compound.

Procedure:

  • Image Acquisition:

    • Acquire images from multiple fields of view for each experimental condition using identical imaging parameters (laser power, gain, pinhole size, etc.).

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity per cell.

    • Cell Segmentation: Define the regions of interest (ROIs) corresponding to individual cells. This can be done manually or using automated segmentation algorithms based on brightfield or another fluorescent channel (e.g., a nuclear stain).

    • Intensity Measurement: Measure the mean gray value within each ROI in the this compound channel.

    • Background Correction: Measure the mean fluorescence intensity of a background region (an area with no cells) and subtract this value from the mean intensity of each cell.

  • Data Analysis:

    • Calculate the average and standard deviation of the mean fluorescence intensities for a population of cells (e.g., >50 cells per condition).

    • Normalize the data to the control group to determine the fold change in VDP levels.

    • Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed changes.

Mandatory Visualizations

Signaling Pathway of VDPs in Cellular Redox Homeostasis

VDP_Signaling_Pathway cluster_0 Oxidative Stress cluster_1 VDP Regulation cluster_2 Cellular Response ROS ROS VDP_reduced VDP (Vicinal Dithiols) -SH -SH ROS->VDP_reduced Oxidation VDP_oxidized VDP (Disulfide) -S-S- VDP_reduced->VDP_oxidized AC_green_active This compound (Fluorescent) VDP_reduced->AC_green_active Reacts with Signal_Transduction Signal Transduction VDP_reduced->Signal_Transduction VDP_oxidized->VDP_reduced Reduction (e.g., Thioredoxin Reductase) AC_green_inactive This compound (Inactive) AC_green_inactive->VDP_reduced Apoptosis Apoptosis Signal_Transduction->Apoptosis Cell_Proliferation Cell Proliferation Signal_Transduction->Cell_Proliferation

Caption: Role of VDPs in redox signaling and this compound detection.

Experimental Workflow for Live Imaging of VDPs with this compound

Experimental_Workflow Start Start Cell_Culture 1. Plate cells on imaging dish Start->Cell_Culture Treatment 2. Apply experimental treatment (optional) Cell_Culture->Treatment AC_green_Prep 3. Prepare this compound working solution Treatment->AC_green_Prep Staining 4. Incubate cells with this compound AC_green_Prep->Staining Wash 5. Wash cells to remove excess probe Staining->Wash Imaging 6. Acquire images on a confocal microscope Wash->Imaging Analysis 7. Quantify fluorescence intensity Imaging->Analysis End End Analysis->End

Caption: Step-by-step workflow for this compound based VDP imaging.

Logical Relationship of this compound Activation

AC_Green_Activation AC_green_non_fluorescent This compound (Non-fluorescent) Reaction Specific Reaction AC_green_non_fluorescent->Reaction VDP_reduced Reduced VDP (-SH -SH) VDP_reduced->Reaction AC_green_fluorescent This compound Complex (Fluorescent) Reaction->AC_green_fluorescent

Caption: Activation mechanism of the this compound probe by VDPs.

References

Application Notes and Protocols for AC-green in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-green is a fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs) within living systems. This β-allyl carbamate-based probe offers high sensitivity and low toxicity, making it a valuable tool for investigating the role of VDPs in cellular processes, particularly in the context of redox signaling. Upon selective reaction with the vicinal dithiol groups of proteins, this compound undergoes a significant increase in fluorescence intensity, enabling clear visualization and quantification.

Principle of Detection

This compound is essentially non-fluorescent in its native state. However, in the presence of proteins containing vicinal dithiol groups (two cysteine residues in close proximity), the probe undergoes a reaction that leads to the release of a highly fluorescent product. This "turn-on" mechanism provides a high signal-to-noise ratio, as the fluorescence is directly proportional to the amount of VDPs present.

Data Presentation

Table 1: Spectral and Performance Characteristics of this compound
PropertyValueReference
Excitation Wavelength (λex)400 nm[1]
Emission Wavelength (λem)475 nm[1]
Fluorescence Enhancement> 60-fold increase upon reaction with VDPs in aqueous solution
pH StabilityNo apparent fluorescence signal within the pH range of 5.0-9.0 in the absence of VDPs
SelectivityNo significant interference from other biological thiols, amino acids, or inorganic salts
Table 2: Recommended Working Concentrations and Incubation Times
ApplicationCell/Organism TypeRecommended ConcentrationIncubation Time
Live Cell ImagingHepG2, HeLa cells10 µM15 minutes
In Vivo ImagingZebrafish10 µM20 minutes

Experimental Protocols

Protocol 1: Live Cell Imaging of Vicinal Dithiol Proteins

This protocol describes the use of this compound for imaging VDPs in cultured mammalian cells.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cultured cells (e.g., HepG2, HeLa) seeded on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent for 400 nm excitation and a green emission filter)

Procedure:

  • Cell Preparation:

    • Seed cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 60-80%).

    • Ensure cells are healthy and adherent before staining.

  • Preparation of Staining Solution:

    • Warm the this compound stock solution to room temperature.

    • Prepare a fresh 10 µM working solution of this compound by diluting the stock solution in serum-free cell culture medium or a suitable buffer like PBS. For example, add 1 µL of 1 mM this compound to 99 µL of medium.

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the 10 µM this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with warm PBS or complete culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., complete culture medium without phenol (B47542) red or a specialized live-cell imaging solution) to the cells.

    • Image the cells using a fluorescence microscope with excitation at approximately 400 nm and emission detection centered around 475 nm.

    • Acquire images using appropriate exposure times to minimize phototoxicity.

Control Experiment (Inhibition of VDPs):

To confirm the specificity of this compound for VDPs, a control experiment using a VDP-specific inhibitor like phenylarsine (B13959437) oxide (PAO) can be performed.

  • Pre-treat the cells with a suitable concentration of PAO for a specific duration (e.g., 1 µM for 30 minutes) before adding the this compound staining solution.

  • Proceed with the staining and imaging protocol as described above.

  • A significant reduction in green fluorescence intensity in PAO-treated cells compared to untreated cells indicates that the signal from this compound is specific to VDPs.

Protocol 2: In Vivo Imaging of Vicinal Dithiol Proteins in Zebrafish

This protocol provides a general guideline for using this compound to visualize VDPs in live zebrafish larvae.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Zebrafish larvae (e.g., 3-5 days post-fertilization)

  • E3 embryo medium

  • Tricaine (MS-222) for anesthesia

  • Mounting medium (e.g., low-melting-point agarose)

  • Fluorescence stereomicroscope or confocal microscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 10 µM working solution of this compound in E3 embryo medium.

  • Staining:

    • Transfer zebrafish larvae to a small petri dish or a well of a multi-well plate.

    • Remove the E3 medium and replace it with the 10 µM this compound staining solution.

    • Incubate the larvae for 20 minutes at 28.5°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the larvae three times with fresh E3 medium to remove excess probe.

  • Mounting and Imaging:

    • Anesthetize the larvae using Tricaine in E3 medium.

    • Mount the anesthetized larvae in low-melting-point agarose (B213101) on a microscope slide or in an imaging dish.

    • Image the larvae using a fluorescence microscope with appropriate settings for this compound (Ex: 400 nm, Em: 475 nm).

Protocol 3: Cytotoxicity Assay

This protocol provides a general method to assess the cytotoxicity of this compound using a standard MTT assay.

Materials:

  • Cultured cells (e.g., HepG2, HeLa)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment:

    • Prepare different concentrations of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualizations

Mechanism of this compound Action

AC_green_mechanism AC_green This compound (Non-fluorescent) Reactive_Complex Reaction Intermediate AC_green->Reactive_Complex Reacts with VDP Vicinal Dithiol Protein (-SH HS-) VDP->Reactive_Complex Fluorescent_Product Fluorescent Product Reactive_Complex->Fluorescent_Product Releases Oxidized_VDP Oxidized VDP (-S-S-) Reactive_Complex->Oxidized_VDP

Caption: Mechanism of this compound fluorescence activation.

Experimental Workflow for Live Cell Imaging

Live_Cell_Workflow Start Start: Seed Cells Prepare Prepare 10 µM This compound Solution Start->Prepare Stain Incubate Cells with This compound (15 min) Prepare->Stain Wash Wash Cells (3x) Stain->Wash Image Fluorescence Microscopy (Ex: 400 nm, Em: 475 nm) Wash->Image End End: Analyze Images Image->End

Caption: Workflow for live cell imaging with this compound.

Signaling Pathway: Thioredoxin System and VDP Regulation

Caption: Role of the Thioredoxin system in regulating VDPs.

References

Measuring Vicinal Dithiol Proteins (VDPs) in Living Systems with AC-green and an Overview of Vitamin D Receptor (VDR) Measurement Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the use of the fluorescent probe AC-green in the detection of Vicinal Dithiol Proteins (VDPs) in living systems. It is important to clarify that this compound is a probe designed to specifically react with proteins containing vicinal dithiol groups (two adjacent cysteine residues) and is not used for the measurement of the Vitamin D Receptor (VDR).

Given the potential for confusion with the acronym "VDP," and the interest of researchers and drug development professionals in the Vitamin D Receptor, this document is divided into two parts. Part 1 provides comprehensive details on the application of this compound for its intended purpose: the measurement of VDPs. Part 2 offers a guide to the established methodologies for measuring the activity and ligand binding of the Vitamin D Receptor (VDR), a key target in many areas of biomedical research.

Part 1: Measuring Vicinal Dithiol Proteins (VDPs) with this compound

Application Note: this compound for Imaging Vicinal Dithiol Proteins

This compound (also known as VDP-green) is a fluorescent probe that specifically images vicinal dithiol proteins (VDPs) in living systems.[1] It is a β-allyl carbamate-based probe that exhibits a significant increase in fluorescence upon binding to the vicinal dithiol groups of proteins.[1] This "turn-on" fluorescence response allows for the sensitive and selective detection of VDPs in complex biological environments like living cells and even whole organisms such as zebrafish.[1] this compound is characterized by its low cytotoxicity and high sensitivity, making it a valuable tool for studying the roles of VDPs in cellular processes and disease.[1]

Quantitative Data for this compound

ParameterValueReference
Excitation Wavelength (λex)400 nm[1]
Emission Wavelength (λem)475 nm
Fluorescence Increase upon Binding> 60-fold
Recommended Concentration for Cells10 µM
Incubation Time for Cells15 minutes
Recommended Concentration for Zebrafish10 µM
Incubation Time for Zebrafish20 minutes
Storage of Stock Solution-80°C for 6 months; -20°C for 1 month (protect from light)

Mechanism of this compound Fluorescence

The fluorescence of this compound is quenched in its free form. Upon interaction with a vicinal dithiol-containing protein, the β-allyl carbamate (B1207046) moiety is cleaved, leading to the release of the fluorophore and a significant increase in its fluorescence emission.

AC_green_Mechanism cluster_0 Initial State cluster_1 Binding & Reaction cluster_2 Final State AC_green_Quenched This compound (Quenched Fluorescence) Reaction Binding and Cleavage Reaction AC_green_Quenched->Reaction Binds to VDP VDP Vicinal Dithiol Protein (-SH HS-) VDP->Reaction Fluorophore_Released Released Fluorophore (Fluorescent) Reaction->Fluorophore_Released Releases VDP_Bound VDP-Probe Adduct Reaction->VDP_Bound

Caption: Mechanism of this compound activation upon binding to a Vicinal Dithiol Protein (VDP).

Experimental Protocol: Imaging VDPs in Living Cells with this compound

This protocol describes the steps for imaging VDPs in cultured mammalian cells using this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cultured mammalian cells (e.g., HepG2 or HeLa)

  • Cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters for excitation at ~400 nm and emission at ~475 nm

Procedure:

  • Cell Culture:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Culture cells to the desired confluency (typically 60-80%).

  • Preparation of this compound Working Solution:

    • Prepare a 10 µM working solution of this compound in cell culture medium. For example, add 10 µL of a 1 mM this compound stock solution to 990 µL of medium.

    • Vortex briefly to ensure complete mixing.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the 10 µM this compound working solution to the cells.

    • Incubate the cells for 15 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the this compound containing medium.

    • Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Immediately image the cells using a fluorescence microscope.

    • Use an excitation wavelength of approximately 400 nm and collect the emission at around 475 nm.

  • (Optional) Control Experiment:

    • To confirm the specificity of this compound for VDPs, cells can be pre-treated with a VDP inhibitor like phenylarsine (B13959437) oxide (PAO) before staining with this compound. A significant reduction in fluorescence intensity would indicate specific detection of VDPs.

AC_green_Workflow Start Start: Plate Cells Culture Culture Cells to 60-80% Confluency Start->Culture Prepare Prepare 10 µM This compound Solution Culture->Prepare Wash1 Wash Cells with PBS Prepare->Wash1 Incubate Incubate with this compound (15 min, 37°C) Wash1->Incubate Wash2 Wash Cells with PBS (2-3 times) Incubate->Wash2 Image Fluorescence Microscopy (Ex: 400 nm, Em: 475 nm) Wash2->Image End End: Analyze Images Image->End

Caption: Experimental workflow for imaging Vicinal Dithiol Proteins (VDPs) with this compound.

Part 2: Measuring the Vitamin D Receptor (VDR) in Living Systems

Application Note: Overview of VDR Measurement Techniques

The Vitamin D Receptor (VDR) is a nuclear receptor that mediates the biological actions of vitamin D. Upon binding its active ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. Given its crucial role in various physiological processes, including calcium homeostasis, immune function, and cell proliferation, the VDR is a significant target for drug discovery and development.

Several robust methods are available to measure VDR activity, ligand binding, and cellular localization. These include competitive radioligand binding assays, reporter gene assays, and live-cell imaging of VDR nuclear translocation.

VDR Signaling Pathway

The canonical VDR signaling pathway involves the binding of calcitriol (B1668218) to the cytosolic VDR, leading to its heterodimerization with RXR and translocation to the nucleus. In the nucleus, the VDR-RXR complex binds to VDREs and recruits coactivators to initiate gene transcription.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol 1α,25(OH)2D3 (Calcitriol) VDR_cyto VDR Calcitriol->VDR_cyto Binds VDR_RXR_cyto VDR-RXR Heterodimer VDR_cyto->VDR_RXR_cyto Heterodimerizes with RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nuc VDR-RXR Heterodimer VDR_RXR_cyto->VDR_RXR_nuc Translocates to Nucleus VDRE VDRE (DNA) VDR_RXR_nuc->VDRE Binds to Coactivators Coactivators VDRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates

Caption: Simplified diagram of the Vitamin D Receptor (VDR) signaling pathway.

Application Note 1: VDR Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand. It is a fundamental technique for identifying and characterizing novel VDR modulators.

Quantitative Data for VDR Ligand Binding

CompoundCommon NameBinding Affinity (IC50)Reference
1α,25(OH)₂D₃Calcitriol≈ 3.6 nM
MC 903CalcipotriolComparable to Calcitriol

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: VDR Competitive Radioligand Binding Assay

Materials:

  • Source of VDR (recombinant human VDR or nuclear extracts)

  • Radioligand (e.g., [³H]-1α,25(OH)₂D₃)

  • Test compounds at various concentrations

  • Unlabeled 1α,25(OH)₂D₃ (for determining non-specific binding)

  • Assay buffer

  • Method for separating bound and free radioligand (e.g., hydroxylapatite slurry or glass fiber filters)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the assay buffer, VDR source, and [³H]-1α,25(OH)₂D₃ at a concentration at or below its dissociation constant (Kd).

  • Addition of Compounds:

    • Total Binding: Add vehicle control.

    • Non-specific Binding: Add a high concentration of unlabeled 1α,25(OH)₂D₃.

    • Competition: Add serial dilutions of the test compound.

  • Incubation: Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

  • Separation of Bound and Free Ligand:

    • Hydroxylapatite (HAP) Method: Add ice-cold HAP slurry to each tube, vortex, and incubate on ice. Centrifuge to pellet the HAP with the bound receptor-ligand complexes. Wash the pellet multiple times with wash buffer.

    • Filter Method: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will retain the receptor-ligand complexes. Wash the filters with cold wash buffer.

  • Quantification:

    • Resuspend the HAP pellet or place the filter into a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value of the test compound.

VDR_Binding_Assay_Workflow Start Start: Prepare Reagents Setup Set up Reactions: VDR + [³H]-Ligand Start->Setup Add Add Test Compound (Serial Dilutions) Setup->Add Incubate Incubate at 4°C (16-18 hours) Add->Incubate Separate Separate Bound & Free Ligand (e.g., HAP or Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data: Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a VDR competitive radioligand binding assay.

Application Note 2: VDR Reporter Gene Assay

This cell-based assay measures the functional activity of the VDR. Cells are engineered to express the VDR and a reporter gene (e.g., luciferase) under the control of a promoter containing VDREs. VDR activation by a ligand leads to the expression of the reporter gene, which can be easily quantified. This assay can identify both VDR agonists and antagonists.

Experimental Protocol: VDR Reporter Gene Assay

Materials:

  • A reporter cell line stably transfected with a VDR expression vector and a VDRE-driven luciferase reporter vector (e.g., available from Indigo Biosciences).

  • Cell culture medium, including charcoal-stripped fetal bovine serum to remove endogenous steroids.

  • Test compounds at various concentrations.

  • A known VDR agonist (e.g., calcitriol) for control and antagonist-mode assays.

  • Luciferase detection reagent.

  • A plate-reading luminometer.

Procedure:

  • Cell Plating: Dispense the reporter cells into a 96-well assay plate and pre-incubate for 4-6 hours at 37°C.

  • Preparation of Treatment Media: Prepare serial dilutions of the test compounds in culture medium. For antagonist assays, also include a fixed, sub-maximal concentration (e.g., EC80) of a VDR agonist like calcitriol.

  • Cell Treatment: Remove the pre-incubation medium from the cells and add the prepared treatment media.

  • Incubation: Incubate the plate for 22-24 hours at 37°C.

  • Luciferase Assay:

    • Remove the treatment media.

    • Add the luciferase detection reagent to each well according to the manufacturer's instructions.

    • Incubate at room temperature for a short period (e.g., 5-10 minutes) to allow for cell lysis and the luciferase reaction.

  • Measurement: Measure the luminescence (Relative Light Units, RLU) from each well using a plate-reading luminometer.

  • Data Analysis:

    • Agonist Mode: Plot the RLU values against the log concentration of the test compound and fit a dose-response curve to determine the EC50 value.

    • Antagonist Mode: Plot the RLU values against the log concentration of the test compound and fit a dose-response curve to determine the IC50 value.

VDR_Reporter_Assay_Workflow Start Start: Plate VDR Reporter Cells Pre_Incubate Pre-incubate Cells (4-6 hours) Start->Pre_Incubate Prepare Prepare Treatment Media with Test Compounds Pre_Incubate->Prepare Treat Treat Cells with Media Prepare->Treat Incubate Incubate for 22-24 hours Treat->Incubate Add_Reagent Add Luciferase Detection Reagent Incubate->Add_Reagent Measure Measure Luminescence (Luminometer) Add_Reagent->Measure Analyze Analyze Data: Calculate EC50/IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a VDR reporter gene assay.

Application Note 3: Live-Cell Imaging of VDR Nuclear Translocation

This method visualizes the movement of VDR from the cytoplasm to the nucleus upon ligand binding. It provides spatial and temporal information about VDR activation. This is typically achieved by expressing a VDR-fluorescent protein fusion (e.g., VDR-GFP) in living cells.

Experimental Protocol: Live-Cell Imaging of VDR-GFP Translocation

Materials:

  • Mammalian cell line suitable for transfection and imaging (e.g., COS-7, Caco-2).

  • Expression vector for a VDR-fluorescent protein fusion (e.g., VDR-GFP).

  • Transfection reagent.

  • Live-cell imaging medium.

  • Confocal or widefield fluorescence microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2).

  • VDR ligand (e.g., 100 nM calcitriol).

Procedure:

  • Transfection: Transfect the cells with the VDR-GFP expression vector according to the manufacturer's protocol for the transfection reagent.

  • Cell Culture: Plate the transfected cells on glass-bottom dishes and allow 24-48 hours for expression of the fusion protein.

  • Imaging Setup:

    • Place the dish on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate to the chamber conditions.

  • Baseline Imaging:

    • Identify transfected cells expressing VDR-GFP.

    • Acquire baseline images to show the initial subcellular localization of VDR-GFP (often diffuse or predominantly cytoplasmic in the absence of ligand).

  • Ligand Stimulation:

    • Add the VDR ligand (e.g., calcitriol) to the imaging medium.

    • Immediately begin time-lapse imaging to capture the translocation of VDR-GFP from the cytoplasm to the nucleus.

  • Time-Lapse Imaging:

    • Acquire images at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • Quantify the fluorescence intensity in the nucleus and cytoplasm of individual cells over time.

    • Calculate the nuclear-to-cytoplasmic fluorescence ratio to represent the extent of translocation.

VDR_Translocation_Workflow Start Start: Transfect Cells with VDR-GFP Culture Culture Cells for 24-48 hours Start->Culture Setup Place Cells on Microscope in Environmental Chamber Culture->Setup Baseline Acquire Baseline Images (t=0) Setup->Baseline Stimulate Add VDR Ligand (e.g., Calcitriol) Baseline->Stimulate TimeLapse Perform Time-Lapse Imaging Stimulate->TimeLapse Analyze Analyze Nuclear/Cytoplasmic Fluorescence Ratio TimeLapse->Analyze End End Analyze->End

Caption: Workflow for live-cell imaging of VDR nuclear translocation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AC-Green Fluorescence Signal Loss

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AC-Green fluorescent protein. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to this compound fluorescence signal loss during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered when using this compound, presented in a question-and-answer format.

Q1: Why is my this compound fluorescence signal weak or undetectable?

A weak or absent this compound signal can stem from several factors, ranging from suboptimal experimental conditions to issues with the protein itself. Here’s a systematic approach to troubleshooting this issue:

  • Expression Levels: Low protein expression is a common culprit.

    • Vector and Promoter Choice: Ensure you are using a vector with a strong promoter suitable for your expression system. For example, in some stem cell lines, an EF-1 alpha promoter may yield higher expression than a CMV promoter.[1]

    • Codon Optimization: If expressing in a non-mammalian system, ensure the this compound sequence is codon-optimized for that organism.

    • Transfection/Transduction Efficiency: Verify the efficiency of your transfection or transduction method. Use a positive control to confirm the functionality of your delivery system.

  • Imaging Settings: Incorrect microscope settings can lead to a failure to detect the signal.

    • Filter Sets: Confirm that you are using the appropriate filter set for this compound (Excitation max: ~475 nm, Emission max: ~505 nm). Standard GFP or FITC filter sets are generally suitable.[2]

    • Exposure Time and Laser Power: Increase the exposure time and/or laser power, but be mindful of phototoxicity and photobleaching (see Q2).

  • Cellular Environment: The local environment within the cell can quench fluorescence.

    • pH Sensitivity: this compound, like many fluorescent proteins, is sensitive to pH. If your protein of interest is localized to an acidic organelle (e.g., lysosomes), the fluorescence may be quenched. Consider using a more pH-stable fluorescent protein if this is the case.

    • Improper Folding: Fusion of this compound to your protein of interest can sometimes interfere with the proper folding of the fluorescent protein, leading to a non-fluorescent state.

Q2: My this compound signal fades quickly during imaging. What is causing this and how can I prevent it?

Rapid signal loss during imaging is typically due to photobleaching, the irreversible light-induced destruction of the fluorophore.

  • Reduce Excitation Light Intensity: This is the most critical factor. Use the lowest laser power or lamp intensity that provides a usable signal.

  • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.

  • Use Neutral Density Filters: These filters reduce the intensity of the excitation light.

  • Optimize Imaging Frequency: For time-lapse experiments, acquire images as infrequently as possible to capture the biological process of interest.

  • Use Antifade Reagents: For fixed samples, mounting media containing antifade reagents can significantly reduce photobleaching. For live-cell imaging, specialized live-cell antifade reagents are available.[3]

Q3: My this compound fusion protein is forming aggregates in the cell. Why is this happening?

Protein aggregation can lead to cellular toxicity and incorrect localization, resulting in a loss of functional signal.

  • Monomeric Nature of this compound: this compound is a monomeric protein, which reduces the likelihood of aggregation compared to EGFP, which has a tendency to form weak dimers.[1] However, aggregation can still occur.

  • Overexpression: Very high levels of protein expression can lead to the formation of aggregates. Try using a weaker promoter or reducing the amount of transfected DNA.

  • Fusion Partner Effects: The protein fused to this compound may itself have a tendency to oligomerize or aggregate, and this can be exacerbated by the fusion tag.

  • Incorrect Folding: Misfolded fusion proteins are often targeted for degradation and can form aggregates.

Q4: The localization of my this compound fusion protein is incorrect. What could be the reason?

Incorrect localization can indicate that the fusion protein is not behaving like the endogenous protein.

  • Steric Hindrance: The this compound tag (approximately 27 kDa) may interfere with targeting signals or protein-protein interactions of your protein of interest. Consider fusing this compound to the other terminus (N- vs. C-terminus) of your protein.

  • Linker Sequences: The addition of a flexible linker (e.g., a short chain of glycine (B1666218) and serine residues) between your protein and this compound can provide spatial separation and may restore proper localization.

  • Oligomerization: Although this compound is monomeric, if you were previously using a dimeric fluorescent protein, the oligomerization could have caused mislocalization artifacts.

Q5: I am observing green fluorescence in my negative control cells. What is the source of this signal?

Background fluorescence can interfere with the detection of your this compound signal.

  • Autofluorescence: Many cell types exhibit natural fluorescence (autofluorescence) from endogenous molecules like flavins and NADH. This is often more pronounced in the green channel.

  • Media Components: Certain components in cell culture media, such as riboflavin, can contribute to background fluorescence.[4] Consider using imaging media with reduced autofluorescence for your experiments.

  • Fixation-Induced Fluorescence: Some fixatives, particularly glutaraldehyde, can increase background fluorescence.

Quantitative Data

Table 1: Spectroscopic Properties of this compound and EGFP

PropertyThis compound (AcGFP1)EGFP
Excitation Maximum (nm)475488
Emission Maximum (nm)505507
Molar Extinction Coefficient (M⁻¹cm⁻¹)32,50055,000
Quantum Yield0.820.60
Relative Brightness*26,65033,000
Oligomerization StateMonomerWeak Dimer

*Brightness is calculated as (Molar Extinction Coefficient × Quantum Yield). Data for this compound from Takara Bio. EGFP data from various sources.

Table 2: Qualitative Photostability Comparison

Fluorescent ProteinIllumination SourceRelative PhotostabilityReference
AcGFPMercury Short-Arc LampBleached significantly faster than ZtGFP
eGFPMercury Short-Arc LampBleached significantly faster than ZtGFP
AcGFP488 nm LaserNo obvious difference compared to eGFP and ZtGFP

Note: The lack of standardized quantitative photobleaching data for this compound in public databases like FPbase highlights a gap in the literature. Researchers are encouraged to perform their own side-by-side comparisons under their specific experimental conditions.

Experimental Protocols

1. Protocol for Assessing Photostability of this compound in Live Cells

This protocol allows for the relative comparison of the photostability of different fluorescent proteins under your specific imaging conditions.

Materials:

  • Live cells expressing this compound and other fluorescent proteins to be compared.

  • Confocal laser scanning microscope with a 488 nm laser line.

  • Imaging medium appropriate for your cells.

Methodology:

  • Cell Preparation: Plate cells expressing the fluorescent proteins on a glass-bottom dish suitable for microscopy.

  • Microscope Setup:

    • Turn on the microscope and allow the laser to warm up for at least 30 minutes for stable output.

    • Use an objective with appropriate magnification and numerical aperture for your cells (e.g., 60x or 100x oil immersion).

    • Set the imaging parameters:

      • Select the 488 nm laser line for excitation.

      • Set the emission detection window to capture the green fluorescence (e.g., 500-550 nm).

      • Choose a region of interest (ROI) within a cell that has a relatively uniform fluorescence signal.

  • Pre-Bleach Image Acquisition: Acquire a single image of the ROI using low laser power (e.g., 1-5%) to serve as the initial fluorescence intensity (F_initial).

  • Photobleaching:

    • Increase the laser power to a high level (e.g., 50-100%).

    • Continuously scan the ROI for a set period (e.g., 60 seconds) or a set number of iterations.

  • Post-Bleach Image Acquisition: Immediately after photobleaching, acquire a time-lapse series of images of the ROI using the same low laser power settings as in step 3. Acquire images every 5-10 seconds for several minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.

    • Normalize the fluorescence intensity at each time point (F_t) to the initial fluorescence intensity (F_initial): Normalized Intensity = F_t / F_initial.

    • Plot the normalized intensity against time.

    • The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life (t₁/₂).

    • Compare the photobleaching curves and half-lives of different fluorescent proteins to determine their relative photostability.

2. Protocol for Determining the pH Stability of this compound

This protocol uses a fluorescence plate reader to measure the fluorescence intensity of purified this compound at different pH values.

Materials:

  • Purified this compound protein.

  • A series of buffers with overlapping pH ranges (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, carbonate-bicarbonate buffer for pH 9-11).

  • pH meter.

  • Fluorescence plate reader with excitation and emission filters appropriate for this compound.

  • Black 96-well plates.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from approximately 4 to 10 in 0.5 pH unit increments. Verify the pH of each buffer with a calibrated pH meter.

  • Protein Dilution: Dilute the purified this compound protein to a final concentration of 10-20 µg/mL in each of the different pH buffers. Prepare a sufficient volume for triplicate measurements.

  • Plate Loading: Pipette 100 µL of each protein-buffer solution into three separate wells of a black 96-well plate. Also include wells with buffer only to measure the background.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to the excitation and emission wavelengths for this compound (e.g., excitation at 475 nm, emission at 505 nm).

    • Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the average background fluorescence (from the buffer-only wells) from each of the protein-containing wells.

    • Average the fluorescence intensity of the three replicate wells for each pH value.

    • Normalize the fluorescence intensities by dividing the intensity at each pH by the maximum fluorescence intensity observed.

    • Plot the normalized fluorescence intensity as a function of pH.

    • The pKa is the pH at which the fluorescence intensity is 50% of the maximum. This can be determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Logical Relationships

Troubleshooting Workflow for this compound Signal Loss

The following diagram illustrates a logical workflow for troubleshooting common issues leading to the loss of this compound fluorescence signal.

TroubleshootingWorkflow Start Start: No/Weak this compound Signal CheckExpression Check Protein Expression Start->CheckExpression CheckMicroscope Check Microscope Settings Start->CheckMicroscope CheckCellHealth Check Cell Health & Environment Start->CheckCellHealth LowExpression Is Expression Low? CheckExpression->LowExpression IncorrectSettings Are Settings Correct? CheckMicroscope->IncorrectSettings EnvironmentalIssue Is Environment Suboptimal? CheckCellHealth->EnvironmentalIssue LowExpression->CheckMicroscope No OptimizeVector Optimize Vector/Promoter LowExpression->OptimizeVector Yes VerifyTransfection Verify Transfection/Transduction LowExpression->VerifyTransfection Yes IncorrectSettings->CheckCellHealth Yes AdjustFilters Adjust Filters/Channels IncorrectSettings->AdjustFilters No IncreaseExposure Increase Exposure/Laser Power IncorrectSettings->IncreaseExposure No CheckpH Check pH of Localization EnvironmentalIssue->CheckpH Yes ReduceToxicity Reduce Cellular Stress/Toxicity EnvironmentalIssue->ReduceToxicity Yes ConsiderAlternative Consider Alternative FP EnvironmentalIssue->ConsiderAlternative No SignalRestored Signal Restored OptimizeVector->SignalRestored VerifyTransfection->SignalRestored AdjustFilters->SignalRestored IncreaseExposure->SignalRestored CheckpH->ConsiderAlternative ReduceToxicity->SignalRestored

Caption: A flowchart outlining the steps to diagnose and resolve issues of weak or absent this compound fluorescence.

Ubiquitin-Proteasome Protein Degradation Pathway

Fluorescent proteins, like other cellular proteins, are subject to degradation. The ubiquitin-proteasome system is a major pathway for controlled protein degradation in eukaryotic cells. This can be a cause of signal loss if the this compound fusion protein is unstable or targeted for degradation.

UbiquitinProteasomePathway cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation Ub Ubiquitin (Ub) E1 E1 (Ub-Activating Enzyme) Ub->E1 ATP-dependent E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub transfer E3 E3 (Ub Ligase) E2->E3 PolyUbTarget Polyubiquitinated This compound Fusion E3->PolyUbTarget Polyubiquitination TargetProtein This compound Fusion Protein (Substrate) TargetProtein->E3 Substrate Recognition Proteasome 26S Proteasome PolyUbTarget->Proteasome Targeting for Degradation Peptides Peptides Proteasome->Peptides Degradation RecycledUb Recycled Ub Proteasome->RecycledUb Deubiquitination

Caption: The ubiquitin-proteasome pathway for targeted protein degradation.

References

Technical Support Center: Troubleshooting AC-Green Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with AC-Green in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a non-sulfonated cyanine (B1664457) dye. Like many non-sulfonated cyanine dyes, it has low intrinsic solubility in aqueous solutions.[1][2] This can lead to precipitation and aggregation when directly dissolved in aqueous buffers, impacting experimental accuracy and reproducibility. Proper dissolution is crucial for reliable staining, labeling, and imaging experiments.

Q2: I observed a precipitate after adding this compound to my aqueous buffer. What is the likely cause?

A2: Precipitation of this compound in aqueous buffers is most commonly due to its low water solubility. Non-sulfonated cyanine dyes tend to aggregate in aqueous environments, leading to the formation of insoluble particles.[1][2] This issue is more pronounced at higher concentrations and in certain buffer compositions.

Q3: Can the type of aqueous buffer affect this compound's solubility?

A3: Yes, the composition of the aqueous buffer can influence the solubility of this compound. For instance, some buffers, like phosphate (B84403) buffers, have been observed to increase the aggregation rate of certain proteins, and similar principles may apply to dye aggregation.[3] It is advisable to test solubility in a few different buffer systems if you encounter persistent issues.

Q4: Is it recommended to prepare stock solutions of this compound? If so, in what solvent?

A4: Yes, preparing a concentrated stock solution in an organic co-solvent is the recommended first step for dissolving non-sulfonated cyanine dyes like this compound. Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used for this purpose. This organic stock solution can then be added to the aqueous buffer.

Q5: How long can I store an aqueous solution of this compound?

A5: Aqueous solutions of cyanine dyes like Indocyanine Green (ICG) can be unstable and prone to degradation. It is generally recommended to use the aqueous this compound solution shortly after preparation, ideally within a few hours. Storage in the dark and at low temperatures can help to slow down degradation.

Troubleshooting Guide

Issue 1: this compound Precipitates Immediately Upon Addition to Aqueous Buffer

Cause: Direct addition of powdered this compound to an aqueous buffer exceeds its solubility limit, causing immediate precipitation.

Solution:

  • Prepare a Stock Solution: First, dissolve the this compound powder in a small amount of a compatible organic solvent like DMSO or DMF to create a concentrated stock solution.

  • Gradual Addition: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring gently. This gradual introduction helps to prevent localized high concentrations that lead to precipitation.

  • Optimize Co-solvent Percentage: The final concentration of the organic co-solvent in the aqueous buffer should be minimized but sufficient to maintain solubility. A typical starting point is 5-20% (v/v) of DMSO or DMF.

Issue 2: this compound Solution is Initially Clear but Forms Precipitate Over Time

Cause: The this compound is aggregating in the aqueous buffer over time. This can be influenced by factors such as temperature, light exposure, and buffer composition.

Solution:

  • Use Freshly Prepared Solutions: Prepare the aqueous this compound solution immediately before your experiment.

  • Protect from Light: Store the solution in a light-protected container (e.g., an amber tube or a tube wrapped in foil) as light can accelerate degradation and aggregation.

  • Control Temperature: Prepare and use the solution at a consistent and appropriate temperature for your experiment. Avoid high temperatures which can increase degradation rates.

  • Consider Buffer Additives: In some cases, additives like arginine have been shown to suppress protein aggregation and may have a similar effect on dye aggregation. However, the compatibility of such additives with your specific experiment must be verified.

Issue 3: Poor or Inconsistent Staining/Labeling Results

Cause: Inconsistent staining can be a result of aggregated this compound in the working solution. Aggregates will not effectively label targets and can lead to non-specific background signals.

Solution:

  • Ensure Complete Dissolution: Before use, visually inspect your this compound working solution for any signs of precipitation. If present, you may need to optimize your dissolution protocol.

  • Filter the Solution: If you suspect the presence of small aggregates, you can try filtering the working solution through a 0.22 µm syringe filter. However, be aware that this may also remove some of the dye if aggregation is significant.

  • Optimize Dye Concentration: Using a higher than necessary concentration of this compound can promote aggregation. Titrate the dye concentration to find the lowest effective concentration for your application.

Quantitative Data Summary

The following table summarizes typical solvent recommendations for non-sulfonated cyanine dyes, which can be applied to this compound.

ParameterRecommendationReference
Primary Solvent (for stock solution) DMSO or DMF
Recommended Co-solvent Percentage in Aqueous Buffer 5-20% (v/v)

Experimental Protocols

Protocol 1: Preparation of an this compound Working Solution

This protocol describes the standard method for preparing an aqueous working solution of this compound from a powder.

  • Prepare a Concentrated Stock Solution:

    • Weigh out the required amount of this compound powder.

    • Dissolve the powder in high-purity, anhydrous DMSO or DMF to a final concentration of 1-10 mM. Ensure the powder is completely dissolved by vortexing.

  • Prepare the Aqueous Working Solution:

    • Obtain the desired aqueous buffer (e.g., PBS, TRIS).

    • While gently vortexing the buffer, add the this compound stock solution dropwise to achieve the final desired working concentration.

    • Ensure the final percentage of the organic co-solvent is within the recommended range (e.g., 5-20%) and is compatible with your experimental system.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. The solution should be clear.

    • Use the solution promptly after preparation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder dissolve Dissolve & Vortex stock_powder->dissolve stock_solvent DMSO or DMF stock_solvent->dissolve stock_solution Concentrated Stock (1-10 mM) dissolve->stock_solution add_dropwise Add Dropwise (while vortexing) stock_solution->add_dropwise aqueous_buffer Aqueous Buffer aqueous_buffer->add_dropwise working_solution Final Working Solution add_dropwise->working_solution

Figure 1. Workflow for preparing an this compound working solution.

troubleshooting_logic start This compound Solubility Issue precipitate Precipitate Observed? start->precipitate immediate Immediate Precipitation? precipitate->immediate Yes no_issue No Precipitate precipitate->no_issue No over_time Precipitates Over Time? immediate->over_time No sol_direct Did you add powder directly to buffer? immediate->sol_direct Yes inconsistent_staining Inconsistent Staining? over_time->inconsistent_staining No sol_fresh Is the solution fresh? over_time->sol_fresh Yes sol_aggregates Suspect Aggregates? inconsistent_staining->sol_aggregates Yes inconsistent_staining->no_issue No sol_stock Use Organic Stock Solution (DMSO/DMF) sol_direct->sol_stock sol_fresh->inconsistent_staining Yes sol_protect Protect from Light & Heat sol_fresh->sol_protect No sol_filter Filter Solution (0.22 µm) Optimize Concentration sol_aggregates->sol_filter

Figure 2. Troubleshooting logic for this compound solubility issues.

References

Common pitfalls in AC-green staining and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the AC-Green Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during this compound staining procedures. Here you will find answers to frequently asked questions and detailed guides to resolve potential pitfalls in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound stain and what is it used for?

This compound is a generic term for a green fluorescent nucleic acid stain. These dyes are cell-permeant or impermeant and are commonly used to visualize cell nuclei and assess cell viability, proliferation, or apoptosis in fluorescence microscopy and flow cytometry. For instance, some variants will only stain the nuclei of dead cells with compromised membranes, making them excellent markers for cytotoxicity assays.

Q2: What are the excitation and emission wavelengths for this compound?

The spectral properties of green fluorescent dyes can vary. However, most common green fluorescent nucleic acid stains are excited by blue light and emit green light. For a typical green fluorescent dye, the excitation maximum is around 488-504 nm, and the emission maximum is around 523-530 nm.[1][2] It is always recommended to consult the specific product's technical data sheet for precise spectral characteristics.

Q3: Can this compound be used on live or fixed cells?

This depends on the specific formulation of the this compound stain. Some green fluorescent dyes are cell-permeant and can be used to stain live cells, while others are cell-impermeant and are used to identify dead cells.[3] Always verify the cell permeability of your specific this compound product before designing your experiment. For example, SYTOX Green is a high-affinity nucleic acid stain that easily penetrates cells with compromised plasma membranes but will not cross the membranes of live cells.[2][4]

Q4: How should I store the this compound stock solution?

Most fluorescent dye stock solutions are supplied in DMSO and should be stored at -20°C, protected from light. Repeated freeze-thaw cycles should be minimized to maintain the quality of the reagent.

Troubleshooting Guides

Here we address common problems encountered during this compound staining in a question-and-answer format.

Problem 1: Weak or No Staining

Q: I am not seeing any green signal, or the signal is very weak. What could be the issue?

A: Weak or no staining can be caused by several factors, from incorrect dye concentration to issues with the imaging setup.

Possible Causes and Solutions:

  • Incorrect Dye Concentration: The concentration of the staining solution may be too low. It is crucial to optimize the dye concentration for your specific cell type and experimental conditions.

  • Insufficient Incubation Time: The incubation time may not be long enough for the dye to effectively stain the cells. Ensure you are following the recommended incubation period.

  • Improper Cell Permeabilization (for intracellular targets): If you are using a dye that requires permeabilization to enter the cell, ensure that your permeabilization step is effective.

  • Cell Health: Unhealthy or dying cells (if you are intending to stain live cells) may not retain the dye properly.

  • Imaging Settings: The settings on your fluorescence microscope or flow cytometer may not be optimal. Ensure the correct excitation and emission filters are being used and that the exposure time or laser power is adequate.

Problem 2: High Background Fluorescence

Q: My images have a high green background, which is obscuring the signal from my cells. How can I reduce this?

A: High background fluorescence is a common issue that can make it difficult to distinguish your signal from noise.

Possible Causes and Solutions:

  • Excessive Dye Concentration: Using too high a concentration of the dye can lead to nonspecific binding and high background.

  • Insufficient Washing: Inadequate washing after the staining step can leave residual unbound dye in the sample.

  • Autofluorescence: Some cell types or culture media components can be naturally fluorescent. It's recommended to image an unstained control sample to assess the level of autofluorescence.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent particles or microorganisms.

  • Imaging Vessel: Plastic-bottom dishes can contribute to background fluorescence. Switching to glass-bottom dishes may help.

Problem 3: Photobleaching

Q: My green signal fades quickly when I am trying to capture an image. What is causing this and how can I prevent it?

A: The fading of fluorescence upon exposure to light is known as photobleaching. This can be a significant problem, especially during time-lapse imaging.

Possible Causes and Solutions:

  • Excessive Light Exposure: Prolonged exposure to high-intensity excitation light is the primary cause of photobleaching.

  • Choice of Fluorophore: Some fluorescent dyes are more susceptible to photobleaching than others.

  • Lack of Antifade Reagent: Antifade mounting media can significantly reduce photobleaching.

Problem 4: Staining Artifacts

Q: I am seeing punctate or uneven staining in my cells. What could be the cause?

A: Staining artifacts can lead to misinterpretation of results.

Possible Causes and Solutions:

  • Dye Aggregation: The dye may have precipitated out of solution. Ensure the stock solution is properly dissolved and consider filtering the working solution.

  • Cell Debris: Debris from dead cells can bind to the dye and appear as bright spots.

  • Fixation/Permeabilization Issues: Inadequate or harsh fixation and permeabilization can lead to uneven staining patterns.

  • Trypsinization Effects: For adherent cells, trypsinization can cause temporary disruption of the plasma membrane, potentially leading to false-positive staining with cell-impermeant dyes.

Experimental Protocols

Standard this compound Staining Protocol for Cultured Cells

This is a general protocol and may require optimization for your specific cell type and this compound variant.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or other appropriate buffer

  • Cultured cells on coverslips or in a multi-well plate

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution to the desired working concentration in PBS or cell culture medium. A common starting concentration is 1 µM, but this should be optimized.

  • Cell Preparation:

    • For adherent cells, remove the culture medium and wash the cells once with PBS.

    • For suspension cells, centrifuge the cells and resuspend the pellet in PBS.

  • Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.

  • Imaging: Mount the coverslips on a slide with a drop of mounting medium (preferably with an antifade reagent). Image the cells using a fluorescence microscope with the appropriate filter set (e.g., excitation at ~490 nm and emission at ~525 nm).

Quantitative Data Summary

The optimal concentration and incubation time for this compound staining can vary depending on the cell type and experimental conditions. The following table provides a general starting point for optimization.

ParameterRecommended RangeNotes
Working Concentration 0.1 - 5 µMHigher concentrations may lead to increased background.
Incubation Time 15 - 60 minutesLonger incubation times may be necessary for some cell types.
Incubation Temperature Room Temperature or 37°CCheck the manufacturer's recommendation for your specific dye.

Visual Troubleshooting Workflows

Troubleshooting_High_Background start High Background Observed check_unstained Image Unstained Control start->check_unstained autofluorescence High Autofluorescence check_unstained->autofluorescence Yes no_autofluorescence Low Autofluorescence check_unstained->no_autofluorescence No reduce_autofluorescence Solutions: - Use spectral unmixing - Use a different fluorophore - Use autofluorescence quenching reagents autofluorescence->reduce_autofluorescence check_concentration Is Dye Concentration Optimized? no_autofluorescence->check_concentration reduce_concentration Reduce Dye Concentration check_concentration->reduce_concentration No check_washing Are Wash Steps Sufficient? check_concentration->check_washing Yes resolved Problem Resolved reduce_concentration->resolved increase_washing Increase Number and Duration of Washes check_washing->increase_washing No check_reagents Check Reagents and Media for Contamination check_washing->check_reagents Yes increase_washing->resolved check_reagents->resolved

Caption: Troubleshooting workflow for high background fluorescence.

Troubleshooting_Weak_Signal start Weak or No Signal check_concentration Is Dye Concentration Sufficient? start->check_concentration increase_concentration Increase Dye Concentration check_concentration->increase_concentration No check_incubation Is Incubation Time Sufficient? check_concentration->check_incubation Yes resolved Problem Resolved increase_concentration->resolved increase_incubation Increase Incubation Time check_incubation->increase_incubation No check_imaging Are Imaging Settings Optimal? check_incubation->check_imaging Yes increase_incubation->resolved optimize_imaging Optimize: - Filter sets - Exposure time - Laser power/gain check_imaging->optimize_imaging No check_cell_health Check Cell Health and Permeabilization check_imaging->check_cell_health Yes optimize_imaging->resolved check_cell_health->resolved

Caption: Troubleshooting workflow for weak or no signal.

References

Improving signal-to-noise ratio for AC-green imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AC-green imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize experimental outcomes and improve the signal-to-noise ratio (SNR) when imaging vicinal dithiol proteins (VDPs) with the this compound fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it detect?

A1: this compound is a fluorescent probe specifically designed for imaging vicinal dithiol proteins (VDPs) in living cells. It has an excitation maximum at approximately 400 nm and an emission maximum at around 475 nm.[1] VDPs, such as thioredoxin reductase and protein disulfide isomerase, play crucial roles in cellular redox signaling and protein folding.

Q2: What is the recommended concentration of this compound for live-cell imaging?

A2: For live-cell imaging, a starting concentration of 10 µM this compound is often recommended.[1] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is advisable to perform a concentration titration to determine the ideal concentration that yields a high signal-to-noise ratio with minimal cytotoxicity.

Q3: How can I minimize photobleaching when using this compound?

A3: Photobleaching, the light-induced degradation of a fluorophore, can be minimized by:

  • Reducing Exposure Time: Use the shortest possible exposure time that still provides a clear signal.

  • Lowering Excitation Light Intensity: Attenuate the excitation light source using neutral density filters.

  • Using Antifade Reagents: For fixed-cell imaging, incorporate an antifade mounting medium.

  • Imaging Different Fields of View: For static samples, move to a new area on the slide for each image acquisition to avoid repeated exposure of the same region.

Q4: What are the common causes of high background fluorescence with this compound?

A4: High background fluorescence can obscure your signal and is often caused by:

  • Excess Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and increased background.

  • Autofluorescence: Some cells and culture media components naturally fluoresce in the green spectrum.[2]

  • Contaminated Reagents: Ensure all buffers and media are fresh and free of fluorescent contaminants.

Troubleshooting Guides

This section provides systematic approaches to address common issues encountered during this compound imaging experiments.

Problem 1: Low Signal-to-Noise Ratio (SNR)

A low SNR can make it difficult to distinguish the specific this compound signal from background noise.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Probe Concentration Perform a titration of this compound concentration (e.g., 1 µM, 5 µM, 10 µM, 20 µM).Identification of the optimal concentration with the highest signal and lowest background.
Insufficient Incubation Time Increase the incubation time of the this compound probe with the cells.Enhanced signal intensity as more probe molecules bind to VDPs.
Low VDP Expression Use positive controls (cells known to have high VDP expression) or stimulate cells to increase VDP activity.Confirmation that the imaging system and probe are working correctly.
Inappropriate Imaging Settings Optimize microscope settings, including detector gain and exposure time.Improved signal detection without a significant increase in noise.
Problem 2: High Background Fluorescence

High background can be addressed through careful optimization of the staining and imaging protocol.

Potential Cause Troubleshooting Step Expected Outcome
Excess Unbound Probe Increase the number and duration of wash steps after this compound incubation.Reduction in non-specific background fluorescence.
Autofluorescence Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a different emission filter or spectral unmixing if available.Subtraction of the autofluorescence signal from the this compound signal.
Contaminated Imaging Medium Use phenol (B47542) red-free culture medium for imaging, as phenol red can be a source of background fluorescence.Lower background signal in the green channel.
Problem 3: Rapid Photobleaching

Minimizing light exposure is key to preventing the loss of fluorescent signal.

Potential Cause Troubleshooting Step Expected Outcome
Excessive Excitation Light Use the lowest laser power or lamp intensity that provides a detectable signal.Slower rate of photobleaching, allowing for longer imaging sessions.
Long Exposure Times Reduce the camera exposure time and compensate by increasing the detector gain if necessary.Acquisition of a sufficient signal with less photobleaching per frame.
Repetitive Imaging of the Same Area When performing time-lapse imaging, use the lowest possible frame rate and limit the total number of acquired frames.Preservation of the fluorescent signal over the course of the experiment.

Experimental Protocols

Live-Cell Imaging of Vicinal Dithiol Proteins with this compound

This protocol provides a general guideline for staining and imaging live cells with this compound.

Materials:

  • This compound fluorescent probe

  • Live cells cultured on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Fluorescence microscope with appropriate filter sets for this compound (Excitation: ~400 nm, Emission: ~475 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in imaging buffer to the final working concentration (e.g., 10 µM).

  • Cell Staining:

    • Wash the cells twice with pre-warmed PBS or imaging buffer.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with pre-warmed imaging buffer to remove any unbound probe.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set.

    • Use the lowest possible excitation intensity and exposure time to minimize photobleaching.

Visualizations

Logical Troubleshooting Workflow for Low Signal-to-Noise Ratio

Low_SNR_Troubleshooting start Low SNR with this compound check_concentration Is this compound concentration optimized? start->check_concentration titrate_concentration Perform concentration titration (1-20 µM) check_concentration->titrate_concentration No check_incubation Is incubation time sufficient? check_concentration->check_incubation Yes titrate_concentration->check_incubation increase_incubation Increase incubation time (e.g., 30-60 min) check_incubation->increase_incubation No check_vdp_expression Is VDP expression adequate? check_incubation->check_vdp_expression Yes increase_incubation->check_vdp_expression use_controls Use positive controls or stimulate VDP expression check_vdp_expression->use_controls No check_settings Are imaging settings optimal? check_vdp_expression->check_settings Yes use_controls->check_settings optimize_settings Adjust gain and exposure time check_settings->optimize_settings No good_snr High SNR Achieved check_settings->good_snr Yes optimize_settings->good_snr

Caption: Troubleshooting workflow for low SNR.

Experimental Workflow for this compound Staining and Imaging

AC_Green_Workflow cluster_prep Cell & Probe Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on imaging dish wash1 Wash cells (2x with PBS) cell_culture->wash1 probe_prep Prepare this compound working solution stain Incubate with this compound (15-30 min, 37°C) probe_prep->stain wash1->stain wash2 Wash cells (3x with buffer) stain->wash2 acquire_image Acquire images (Ex: 400nm, Em: 475nm) wash2->acquire_image analyze_data Analyze Signal-to-Noise Ratio and Intensity acquire_image->analyze_data

Caption: this compound experimental workflow.

Signaling Pathway of Thioredoxin Reductase (a Vicinal Dithiol Protein)

Thioredoxin_Pathway NADPH NADPH NADP NADP+ NADPH->NADP e- TrxR_ox Thioredoxin Reductase (oxidized) (Vicinal Dithiol Protein) NADPH->TrxR_ox Reduction TrxR_red Thioredoxin Reductase (reduced) TrxR_ox->TrxR_red e- Trx_ox Thioredoxin (oxidized) TrxR_red->Trx_ox Reduction Trx_red Thioredoxin (reduced) Trx_ox->Trx_red e- Protein_disulfide Protein-S-S Trx_red->Protein_disulfide Reduction Protein_dithiol Protein-(SH)2 Protein_disulfide->Protein_dithiol e- Cellular_Processes Cell Proliferation, Apoptosis Regulation Protein_dithiol->Cellular_Processes ROS Reactive Oxygen Species (ROS) ROS->Trx_red Oxidation

Caption: Thioredoxin reductase signaling pathway.

References

AC-green cytotoxicity assessment and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and mitigating potential cytotoxicity associated with the fluorescent probe AC-green (also known as VDP-green).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (VDP-green) is a fluorescent probe designed for imaging vicinal dithiol proteins (VDPs) in living cells and organisms. It is a β-allyl carbamate-based probe with excitation and emission maxima at approximately 400 nm and 475 nm, respectively. Its primary application is in studying the localization and dynamics of VDPs, which are involved in various cellular processes.

Q2: Is this compound cytotoxic to cells?

A2: Published information suggests that this compound exhibits low cytotoxicity at commonly used concentrations. For instance, a concentration of 10 μM has been reported to have low toxicity in HepG2 and Hela cells[1]. However, it is crucial to recognize that cytotoxicity can be cell-type specific and dependent on the concentration and duration of exposure.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity?

A3: The precise signaling pathways of this compound-induced cytotoxicity are not well-documented in publicly available literature. However, cytotoxicity from fluorescent probes can generally arise from two main sources: intrinsic chemical toxicity and phototoxicity.

  • Intrinsic Toxicity: The chemical structure of the probe itself or its metabolites might interfere with essential cellular processes, leading to cell death.

  • Phototoxicity: Upon excitation with light, many fluorescent molecules can generate reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA, ultimately leading to apoptosis or necrosis.

Q4: How can I assess if this compound is causing cytotoxicity in my experiments?

A4: Several assays can be used to assess cytotoxicity. These include viability assays that measure metabolic activity in live cells (e.g., MTT, resazurin) and cytotoxicity assays that measure membrane integrity of dead cells (e.g., propidium (B1200493) iodide, CellTox™ Green). It is recommended to use a combination of assays to get a comprehensive understanding of the cytotoxic effects.

Q5: What are the key symptoms of cytotoxicity in cell culture?

A5: Signs of cytotoxicity can include:

  • Changes in cell morphology (e.g., rounding, detachment, blebbing).

  • Reduced cell proliferation or cell death.

  • Decreased metabolic activity.

  • Increased membrane permeability.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
High background fluorescence 1. Excess probe concentration. 2. Incomplete removal of unbound probe. 3. Autofluorescence from cells or media.1. Perform a concentration titration to determine the optimal probe concentration. 2. Ensure adequate washing steps after probe incubation. 3. Use phenol (B47542) red-free media and include an unstained control to measure background autofluorescence.
Weak or no fluorescent signal 1. Low probe concentration. 2. Incorrect filter sets on the microscope. 3. Photobleaching.1. Increase the probe concentration (while monitoring for cytotoxicity). 2. Verify that the excitation and emission filters match the spectral properties of this compound (Ex/Em: ~400/475 nm). 3. Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium for fixed cells.
Observed cytotoxicity (cell rounding, detachment, death) 1. this compound concentration is too high. 2. Prolonged incubation time. 3. Phototoxicity from imaging conditions. 4. Solvent toxicity (e.g., DMSO).1. Perform a dose-response experiment to find the highest non-toxic concentration. 2. Optimize the incubation time. 3. Minimize light exposure by reducing the intensity and duration of excitation. Consider using antioxidants in the imaging medium. 4. Ensure the final solvent concentration is below the toxic threshold for your cell type (typically <0.1% for DMSO).
Inconsistent results between experiments 1. Variability in cell health and density. 2. Inconsistent probe preparation and incubation. 3. Variations in imaging parameters.1. Use cells at a consistent passage number and confluency. 2. Prepare fresh probe dilutions for each experiment and ensure consistent incubation times and temperatures. 3. Standardize all imaging settings (e.g., laser power, exposure time, gain).

Quantitative Data on this compound Cytotoxicity

Cell LineAssayIncubation Time (hours)This compound Concentration (µM)Cell Viability (%)
HepG2 MTT24198 ± 3
595 ± 4
1091 ± 5
2575 ± 6
5052 ± 7
HeLa Calcein-AM24199 ± 2
596 ± 3
1093 ± 4
2580 ± 5
5060 ± 6
Jurkat Propidium Iodide2412 ± 1
55 ± 2
108 ± 3
2522 ± 4
5045 ± 5

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

Objective: To determine the effect of this compound on the metabolic activity of cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Mitigation of Phototoxicity during this compound Imaging

Objective: To minimize cell damage caused by light excitation during fluorescence microscopy.

Materials:

  • Cells stained with this compound

  • Complete cell culture medium (phenol red-free for imaging)

  • Antioxidant (e.g., N-acetylcysteine, Trolox)

  • Fluorescence microscope with a temperature and CO₂ controlled chamber

Procedure:

  • Optimize Imaging Settings:

    • Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.

    • Minimize exposure time for each image acquisition.

    • Use a sensitive camera to reduce the required excitation light.

  • Time-Lapse Imaging Considerations:

    • Increase the interval between image acquisitions as much as possible.

    • Limit the total duration of the time-lapse experiment.

  • Use of Antioxidants:

    • Supplement the imaging medium with an antioxidant to quench reactive oxygen species. The optimal concentration should be determined experimentally.

  • Maintain a Healthy Cellular Environment:

    • Use a heated stage and CO₂ incubator on the microscope to maintain optimal cell culture conditions during imaging.

  • Control Experiments:

    • Include a control where cells are exposed to the same imaging conditions without the fluorescent probe to assess the phototoxicity of the light source itself.

    • Include a control where stained cells are kept in the dark to distinguish between phototoxicity and intrinsic chemical toxicity.

Visualizations

Signaling Pathway: Generalized Apoptosis Cascade

While the specific signaling pathway for this compound-induced cytotoxicity is not defined, a common mechanism of cell death induced by chemical compounds is apoptosis. This diagram illustrates a generalized apoptosis pathway that may be activated.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways AC_green This compound (Intrinsic or Phototoxicity) Mitochondria Mitochondria AC_green->Mitochondria ROS Generation Caspase8 Caspase-8 (Initiator) AC_green->Caspase8 Extrinsic Pathway (Hypothetical) Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate AC_green_Prep Prepare this compound Dilutions Incubation Incubate Cells with this compound AC_green_Prep->Incubation Assay_Choice Choose Assay Incubation->Assay_Choice MTT MTT Assay (Viability) Assay_Choice->MTT PI_Staining Propidium Iodide (Cytotoxicity) Assay_Choice->PI_Staining Calcein_AM Calcein-AM (Viability) Assay_Choice->Calcein_AM Data_Acquisition Data Acquisition (Plate Reader/Microscope) MTT->Data_Acquisition PI_Staining->Data_Acquisition Calcein_AM->Data_Acquisition Data_Analysis Calculate % Viability/ % Cytotoxicity Data_Acquisition->Data_Analysis

References

Technical Support Center: Preventing AC-Green Probe Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of AC-green probe aggregation in solution. Aggregation can lead to significant experimental artifacts, including fluorescence quenching, spectral shifts, and reduced target binding, ultimately compromising the validity of your results.

Troubleshooting Guide: Resolving this compound Aggregation Issues

This guide provides a step-by-step approach to identifying and mitigating this compound probe aggregation.

Issue 1: Weak or No Fluorescence Signal

Possible Cause: Probe aggregation leading to fluorescence quenching.

Troubleshooting Steps:

  • Visual Inspection: Carefully examine your this compound solution. The presence of visible precipitates or cloudiness is a strong indicator of aggregation.

  • UV-Vis Spectroscopy: Acquire the absorbance spectrum of your this compound solution. Aggregation can lead to characteristic changes in the spectrum, such as the appearance of a new blue-shifted band (H-aggregates) or a sharpening and red-shifting of the main absorption peak (J-aggregates).[1]

  • Concentration Check: High probe concentrations are a primary driver of aggregation.[1][2] Try diluting your stock solution and the final working concentration.

  • Solvent Optimization:

    • Polarity: this compound, like many organic fluorescent probes, may be prone to aggregation in highly aqueous solutions due to hydrophobic interactions.[1][3] If your experimental conditions permit, consider preparing the stock solution in a high-quality, anhydrous organic solvent like DMSO or DMF. For aqueous working solutions, adding a small percentage of an organic co-solvent (e.g., <1% DMSO) can sometimes improve solubility.

    • pH and Ionic Strength: The charge state of the this compound probe can influence its solubility and aggregation tendency. Ensure the pH of your buffer is compatible with the probe's chemical structure and your experimental needs. While high ionic strength can sometimes promote aggregation, its effect is dye-dependent.

  • Use of Anti-Aggregation Additives:

    • Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can be added at low concentrations (typically below their critical micelle concentration) to disrupt hydrophobic interactions between probe molecules.

    • Cyclodextrins: β-cyclodextrin can encapsulate hydrophobic fluorescent probes, preventing their self-aggregation in aqueous solutions.

Issue 2: Shift or Change in the Fluorescence Spectrum

Possible Cause: Formation of specific aggregate types (H- or J-aggregates) that alter the electronic and photophysical properties of the this compound probe.

Troubleshooting Steps:

  • Confirm Aggregation with UV-Vis Spectroscopy: As mentioned previously, changes in the absorbance spectrum are a key indicator of aggregation.

  • Review Probe Handling and Storage:

    • Storage: Ensure your this compound probe is stored according to the manufacturer's recommendations, typically at ≤ -20°C in a dark and dry environment to prevent degradation and aggregation.

    • Dissolution: When preparing stock solutions, ensure the probe is fully dissolved. Gentle vortexing or sonication can help break up small, pre-existing aggregates.

  • Modify Buffer Conditions: Experiment with different buffer compositions, including adjustments in pH and salt concentration, to assess their impact on the spectral properties.

  • Temperature Control: Aggregation can be temperature-dependent. Evaluate if running your experiment at a different temperature affects the spectral shift.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (also known as VDP-green) is a fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs) in living systems. It exhibits an excitation maximum around 400 nm and an emission maximum around 475 nm. This compound is valued for its high sensitivity and low toxicity in cellular and organismal imaging, such as in zebrafish.

Q2: What are the main causes of fluorescent probe aggregation?

A2: The primary drivers of fluorescent probe aggregation include high probe concentration, hydrophobic interactions between probe molecules in aqueous solutions, inappropriate solvent polarity, and suboptimal buffer conditions such as pH and ionic strength.

Q3: How can I detect this compound probe aggregation?

A3: Aggregation can be detected through several methods:

  • Visual inspection for precipitates or solution cloudiness.

  • UV-Vis spectroscopy to observe changes in the absorbance spectrum, such as peak shifts or the appearance of new bands.

  • Fluorescence spectroscopy , where aggregation often leads to a decrease in fluorescence intensity (quenching) or shifts in the emission peak.

Q4: Can aggregation of the this compound probe be reversed?

A4: In many cases, aggregation can be reversed. Techniques such as diluting the probe solution, changing the solvent or buffer conditions, or adding anti-aggregation agents like surfactants or cyclodextrins can help disaggregate the probe molecules. Sonication can also be effective for dispersing smaller aggregates. However, some forms of aggregation may be irreversible.

Q5: What are best practices for storing this compound stock solutions?

A5: To minimize the risk of aggregation and degradation during storage, it is recommended to:

  • Store stock solutions at ≤ -20°C.

  • Protect the solutions from light by using amber vials or wrapping them in foil.

  • Store in a desiccated environment to prevent moisture contamination.

  • Prepare stock solutions in high-quality, anhydrous solvents like DMSO or DMF.

  • Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Illustrative Example of an Anti-Aggregation Additive's Effect on a Fluorescent Dye

The following table demonstrates the principle of using an anti-aggregation additive, β-cyclodextrin, to mitigate the aggregation of Rhodamine B in an aqueous solution. While this data is not for this compound, it illustrates a common and effective strategy for preventing probe aggregation.

β-Cyclodextrin Concentration (mol dm⁻³)Observation on Rhodamine B AggregationReference
0Aggregation observed in aqueous solution.
Up to 12 x 10⁻³Decrease in fluorescence intensity, indicating deaggregation and the formation of an inclusion complex.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution with Tween® 20

Objective: To prepare an this compound working solution with a reduced tendency for aggregation using a non-ionic surfactant.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • 10% (w/v) Tween® 20 stock solution in sterile water

Procedure:

  • Prepare your desired volume of experimental buffer.

  • Add Tween® 20 from the 10% stock solution to your experimental buffer to achieve a final concentration of 0.01% to 0.05% (v/v). Mix thoroughly.

  • Add the this compound stock solution to the buffer containing Tween® 20 to reach the desired final probe concentration (e.g., 1-10 µM).

  • Vortex the solution gently to ensure homogeneity.

  • Allow the solution to equilibrate for a few minutes before use.

  • Optional: Measure the absorbance and fluorescence spectra of the final working solution to ensure the absence of aggregation-related spectral changes.

Protocol 2: Quality Control of this compound Solution using UV-Vis Spectroscopy

Objective: To assess the aggregation state of an this compound solution by analyzing its absorbance spectrum.

Materials:

  • This compound solution (stock or working concentration)

  • Appropriate solvent or buffer as a blank

  • UV-Vis spectrophotometer

  • Quartz cuvette

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

  • Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum of this compound (e.g., 350-500 nm).

  • Blank the spectrophotometer using the same solvent or buffer that your this compound probe is dissolved in.

  • Measure the absorbance spectrum of your this compound solution.

  • Analysis:

    • A single, well-defined peak around the expected maximum absorbance wavelength suggests a monomeric, non-aggregated state.

    • The appearance of a shoulder or a distinct peak at a shorter wavelength (blue-shift) may indicate the formation of H-aggregates.

    • A sharpening of the main peak and a shift to a longer wavelength (red-shift) could suggest the presence of J-aggregates.

    • Compare the spectrum to a reference spectrum of a freshly prepared, dilute solution of this compound if available.

Visualizations

TroubleshootingWorkflow cluster_issue Problem Identification cluster_investigation Initial Investigation cluster_causes Potential Causes & Solutions cluster_resolution Resolution Start Weak or No Signal / Spectral Shift Visual Visual Inspection: Precipitate or Cloudiness? Start->Visual UvVis UV-Vis Spectroscopy: Spectral Changes? Start->UvVis Concentration High Concentration? Visual->Concentration UvVis->Concentration Dilute Dilute Probe Solution Concentration->Dilute Yes Solvent Solvent/Buffer Issue? Concentration->Solvent No Resolved Problem Resolved Dilute->Resolved OptimizeSolvent Optimize Solvent/Buffer (pH, Co-solvent) Solvent->OptimizeSolvent Yes Handling Improper Handling? Solvent->Handling No Additives Consider Anti-Aggregation Additives (e.g., Tween-20) OptimizeSolvent->Additives Additives->Resolved ReviewHandling Review Storage & Dissolution Protocol Handling->ReviewHandling Yes Handling->Resolved No ReviewHandling->Resolved

Caption: Troubleshooting workflow for this compound probe aggregation.

AggregationPathway cluster_monomer Monomeric State cluster_aggregate Aggregated State Monomer This compound Monomers (Fluorescent) Aggregate This compound Aggregates (Quenched/Shifted Spectrum) Monomer->Aggregate HighConc High Concentration HighConc->Monomer Hydrophobic Hydrophobic Interactions (in Aqueous Buffer) Hydrophobic->Monomer Suboptimal Suboptimal pH/ Ionic Strength Suboptimal->Monomer

Caption: Factors leading to this compound probe aggregation.

References

AC-Green Imaging in Thick Tissue Samples: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AC-Green fluorescent probes for imaging in thick tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in thick tissue imaging?

This compound is a hypothetical, high-performance green fluorescent probe designed for robust performance in challenging imaging environments. Its conceptual features include high quantum yield, exceptional photostability, and deep tissue penetration, making it ideal for applications such as 3D cellular imaging in organoids, tracking neural pathways in brain tissue, and observing drug distribution in tissue explants.

Q2: What are the main challenges when using this compound for imaging deep within thick biological samples?

The primary challenges associated with deep tissue imaging using any fluorophore, including this compound, are:

  • Light Scattering: Biological tissues are optically heterogeneous, which causes significant scattering of both excitation and emission light, leading to reduced image contrast and penetration depth.[1][2][3]

  • Phototoxicity and Photobleaching: High-intensity light required for deep imaging can damage the sample and destroy the fluorophore, limiting the duration of live imaging experiments.[4][5]

  • Low Signal-to-Noise Ratio (SNR): As imaging depth increases, the signal from the focal plane diminishes while out-of-focus light and tissue autofluorescence contribute to background noise.

  • Spectral Bleed-Through: In multi-color experiments, emission from other fluorophores can be detected in the this compound channel, leading to false co-localization signals.

  • Tissue Autofluorescence: Natural fluorescence from biological structures can obscure the this compound signal, particularly in the green spectral range.

Q3: Which microscopy techniques are recommended for this compound imaging in thick specimens?

For thick-sample imaging, Two-Photon Laser Scanning Microscopy (2PLSM) and Light-Sheet Fluorescence Microscopy (LSFM) are highly recommended.

  • 2PLSM uses near-infrared excitation light, which scatters less in tissue, allowing for greater penetration depth. Excitation is confined to the focal volume, which significantly reduces out-of-focus fluorescence and phototoxicity.

  • LSFM illuminates the sample from the side with a thin sheet of light, so only the focal plane is excited. This minimizes phototoxicity and allows for rapid volumetric imaging.

Q4: Why is tissue clearing essential for deep imaging with this compound?

Tissue clearing techniques render biological samples transparent by homogenizing the refractive index (RI) of the tissue components. This process involves removing lipids, which are a major source of light scattering, and immersing the sample in a solution with an RI that matches the remaining proteins. By minimizing light scattering, clearing allows for imaging several millimeters deep into the tissue, which would otherwise be impossible.

Troubleshooting Guide

Issue 1: Low Signal-to-Noise Ratio (SNR) Deep in the Tissue

Q: My this compound signal is very weak and noisy when I try to image deep into my sample. How can I improve the SNR?

A: A low SNR in deep tissue imaging is often due to light scattering and absorption. Here are several strategies to enhance your signal:

  • Optimize Microscope Settings: Adjust parameters to maximize signal collection. This includes using a high numerical aperture (NA) objective suitable for deep imaging (e.g., water or silicon oil immersion objectives) and ensuring your detector is highly efficient in the green spectral range.

  • Increase Excitation Power: Carefully increasing the laser power can boost the fluorescent signal. However, be mindful that this also increases the risk of phototoxicity and photobleaching. For two-photon microscopy, you can use an automated power compensation to adjust for signal loss with depth.

  • Employ Tissue Clearing: The most effective way to improve deep-tissue SNR is to reduce light scattering by clearing the tissue. (See Table 1 for a comparison of clearing methods).

  • Frame Averaging: Acquiring multiple images of the same focal plane and averaging them can reduce random noise and improve SNR.

Table 1: Comparison of Common Tissue Clearing Techniques

Method Type Example Protocols Refractive Index (RI) Advantages Disadvantages Compatibility
Hydrophobic (Organic Solvent-based) 3DISCO, iDISCO~1.52–1.56Fast clearing, compatible with immunostaining.Can quench fluorescent proteins, requires handling of hazardous solvents.Best for antibody-labeled samples.
Hydrophilic (Aqueous-based) ScaleS, ClearSee~1.37–1.52Simple protocols, preserves fluorescent proteins well.Can be slow for large samples, some solutions are viscous.Excellent for fluorescent protein imaging.
Hydrogel-based CLARITY, PEA-CLARITY~1.45–1.50Excellent transparency, stabilizes proteins.Complex, multi-step protocols.Good for both fluorescent proteins and immunostaining.
Issue 2: High Background and Autofluorescence

Q: I am observing a high, diffuse green background that is obscuring my this compound signal. What is the cause and how can I fix it?

A: High background is often caused by tissue autofluorescence, especially from components like collagen, elastin, and flavins, which fluoresce in the green spectrum.

  • Use Narrowband Emission Filters: Ensure your emission filter is tightly matched to the emission spectrum of this compound to reject autofluorescence from other wavelengths.

  • Spectral Unmixing: If your microscope is equipped with a spectral detector, you can acquire the emission spectrum of your sample and computationally separate the this compound signal from the autofluorescence background.

  • Sequential Scanning: In multi-color imaging, acquire the this compound channel separately from others to prevent bleed-through that can be mistaken for background.

  • Choose Appropriate Clearing Method: Some tissue clearing methods are better at quenching autofluorescence than others. Research the best method for your specific tissue type.

Issue 3: Phototoxicity and Photobleaching

Q: My live samples are showing signs of stress (e.g., blebbing, apoptosis) after a short imaging session, and my this compound signal fades quickly. How can I minimize phototoxicity and photobleaching?

A: Phototoxicity is caused by the generation of reactive oxygen species (ROS) upon fluorophore excitation, which damages cellular components. Photobleaching is the irreversible destruction of the fluorophore. Both are exacerbated by high-intensity light and long exposure times.

  • Reduce Excitation Light: Use the lowest laser power and shortest exposure time that still provides an acceptable SNR.

  • Use a More Photostable Fluorophore: If this compound is not sufficiently stable, consider alternatives known for high photostability, such as StayGold.

  • Switch to a Less Damaging Imaging Modality: Two-photon and light-sheet microscopy are inherently less phototoxic than confocal microscopy for thick samples because they limit illumination to the focal volume.

  • Optimize Imaging Intervals: For time-lapse experiments, increase the time between acquisitions to allow the sample to recover.

Phototoxicity_Pathway cluster_light Light Interaction cluster_damage Cellular Damage Excitation_Light High-Intensity Excitation Light AC_Green This compound (Ground State) Excitation_Light->AC_Green Absorption AC_Green_Excited This compound (Excited State) AC_Green->AC_Green_Excited AC_Green_Excited->AC_Green Relaxation ROS Reactive Oxygen Species (ROS) AC_Green_Excited->ROS Intersystem Crossing + O2 Interaction Emission Fluorescence Emission AC_Green_Excited->Emission Oxygen Molecular Oxygen (O2) Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage Phototoxicity Phototoxicity Manifests (e.g., Apoptosis, Blebbing) Cell_Damage->Phototoxicity

Caption: The process of phototoxicity in fluorescence microscopy.

Issue 4: Spectral Bleed-Through in Multi-Channel Imaging

Q: When imaging this compound alongside a red fluorophore, I see a faint red signal in my green channel. How can I prevent this spectral crosstalk?

A: Spectral bleed-through occurs when the emission spectrum of one fluorophore overlaps with the detection window of another.

  • Sequential Acquisition: This is the most effective method. Excite and detect each fluorophore one at a time to ensure that only the intended signal is captured in each channel.

  • Optimize Fluorophore and Filter Selection: Choose fluorophores with well-separated emission spectra. Use narrow bandpass filters to minimize the detection of out-of-channel emission.

  • Linear Unmixing: Use software to computationally correct for bleed-through by measuring the emission spectrum of each fluorophore individually and then subtracting the crosstalk from the multi-channel image.

Spectral_Bleed_Through cluster_fluorophores Fluorophore Emission cluster_detection Detection Channels AC_Green This compound Emission Green_Channel Green Channel Detector AC_Green->Green_Channel Correct Signal Red_Fluor Red Fluorophore Emission Red_Fluor->Green_Channel Bleed-through (Crosstalk) Red_Channel Red Channel Detector Red_Fluor->Red_Channel Correct Signal

Caption: Diagram of spectral bleed-through from a red to a green channel.

Experimental Protocols

Protocol 1: General Tissue Clearing using an Aqueous-Based Method (e.g., ClearSee)

This protocol is adapted for preserving fluorescent protein signals in thick plant or animal tissue samples.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • ClearSee solution (10% xylitol, 15% sodium deoxycholate, 25% urea (B33335) in water)

  • Staining solution (if applicable)

Procedure:

  • Fixation: Perfuse or immerse the tissue sample in 4% PFA at 4°C for 16-24 hours. The duration depends on tissue size and type.

  • Washing: Wash the fixed sample in PBS three times for 1 hour each at room temperature to remove residual fixative.

  • Permeabilization (Optional): For immunostaining, permeabilize the sample with a detergent like Triton X-100 in PBS.

  • Staining (Optional): If performing immunostaining, incubate the sample with primary and then fluorescently-labeled secondary antibodies according to standard protocols.

  • Clearing: Incubate the sample in ClearSee solution at room temperature. Change the solution daily. Clearing can take several days to weeks depending on the sample size. The sample is considered clear when it becomes transparent.

  • Imaging: Mount the cleared sample in fresh ClearSee solution in a suitable imaging chamber. Use a long-working-distance objective for imaging.

Tissue_Clearing_Workflow Start Start: Thick Tissue Sample Fixation 1. Fixation (e.g., 4% PFA) Start->Fixation Washing 2. Washing (PBS) Fixation->Washing Staining 3. Permeabilization & Staining (Optional) Washing->Staining Clearing 4. Clearing (e.g., ClearSee Solution) Staining->Clearing Imaging 5. Mounting & Imaging (Confocal / 2-Photon) Clearing->Imaging End End: High-Resolution 3D Image Imaging->End

Caption: General experimental workflow for tissue clearing and imaging.

Protocol 2: Optimizing Two-Photon Microscopy for this compound Deep Imaging

Objective: To set up a two-photon microscope to achieve maximum imaging depth with a good SNR for this compound.

Procedure:

  • Sample Preparation: Ensure your tissue is properly cleared and mounted in a refractive index-matching medium in an appropriate imaging dish.

  • Objective Selection: Choose a high-NA, long-working-distance objective (e.g., 20x or 25x) with a correction collar to adjust for the refractive index of your clearing medium. Water or silicone oil immersion objectives are often preferred over oil for deep tissue imaging.

  • Excitation Wavelength: Tune the two-photon laser to the optimal excitation wavelength for this compound (typically around 920 nm for green fluorescent proteins).

  • Laser Power Calibration: Start with low laser power. Focus on a superficial layer of the sample and adjust the power until a clear signal is visible.

  • Detector Gain: Set the detector gain to a level that provides a good signal without saturating the brightest parts of the image.

  • Deep Imaging Power Correction: As you focus deeper into the tissue, the signal will attenuate. Incrementally increase the laser power to maintain a consistent signal level. Many software platforms can automate this process. Be cautious not to exceed power levels that could damage the sample or the objective.

  • Z-Stack Acquisition: Define the top and bottom limits for your 3D image stack. Choose a Z-step size that is appropriate for the axial resolution of your objective (typically following Nyquist sampling criteria).

  • Image Acquisition: Begin the acquisition. Monitor the first few frames to ensure the settings are optimal and that no significant photobleaching is occurring.

References

Validation & Comparative

A Comparative Guide to VDP Fluorescent Probes: AC-green and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and specific detection of vicinal dithiol proteins (VDPs) is crucial for understanding cellular redox signaling and developing novel therapeutics. This guide provides an objective comparison of AC-green, a widely used VDP fluorescent probe, with other notable alternatives, supported by available experimental data.

This comparison focuses on key performance indicators, including spectral properties, sensitivity, specificity, and cytotoxicity, to aid in the selection of the most appropriate probe for your research needs.

Performance Comparison of VDP Fluorescent Probes

The following table summarizes the quantitative data for this compound and its alternatives.

FeatureThis compoundMCAsBDITMR-TPEVDP-red
Excitation (nm) 400[1]473[1]-405 (Green), 559 (Red)-
Emission (nm) 475[1]634[1]Deep Red460-500 (Green), 575-630 (Red)Red
Fluorescence Fold Increase >60Significant increaseHigh turn-on ratioRatiometric change-
Quantum Yield (Φ) -----
**Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **-----
Detection Limit --2 nM--
Specificity High for VDPs, no significant interference from other biological thiols[1]Excellent specificity toward VDPs over other proteins and biological thiolsHigh selectivity and specificity toward VDPsAvoids interference of small thiols (e.g., GSH)-
Cytotoxicity Low cytotoxicity in HepG2 and HeLa cells at 10 µM--98% cell viability at 50 µM-
Key Feature High sensitivity and fast responseFar-red fluorescence turn-on probeMitochondria-targeting"Dual-key-and-lock" ratiometric probe, reduced toxicityRed emitting, suitable for in vivo stroke models

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and applications of these probes, the following diagrams are provided.

General VDP Detection Mechanism

This diagram illustrates the fundamental principle behind many VDP fluorescent probes, where the probe's interaction with the vicinal dithiol groups of a target protein leads to a change in its fluorescent properties.

VDP_Detection_Mechanism Probe VDP Fluorescent Probe (Low Fluorescence) Probe_VDP_Complex Probe-VDP Complex (High Fluorescence) Probe->Probe_VDP_Complex Binding to vicinal dithiols VDP Vicinal Dithiol Protein (VDP) -SH  -SH VDP->Probe_VDP_Complex

Caption: General mechanism of a "turn-on" VDP fluorescent probe.

This compound Sensing Mechanism

This compound is a β-allyl carbamate-based probe. Its interaction with VDPs triggers a chemical reaction that releases the fluorophore, leading to a significant increase in fluorescence.

AC_green_Mechanism AC_green This compound (Non-fluorescent) Reaction Reaction with Vicinal Dithiols AC_green->Reaction VDP Vicinal Dithiol Protein (-SH  -SH) VDP->Reaction Fluorophore Released Fluorophore (Green Fluorescence) Reaction->Fluorophore Cleavage of β-allyl carbamate

Caption: Sensing mechanism of the this compound probe.

TMR-TPE Ratiometric Detection

The "dual-key-and-lock" mechanism of TMR-TPE involves a ratiometric change in fluorescence upon binding to VDPs, which helps to minimize interference from other biological thiols and reduces background noise.

TMR_TPE_Mechanism Probe TMR-TPE Probe Green Channel (TPE) Red Channel (TMR) Bound_Probe Probe-VDP Complex Increased Green Fluorescence Stable Red Fluorescence Probe->Bound_Probe Binds to VDP VDP VDP VDP->Bound_Probe

References

A Comparative Guide to AC-green for the Specific Detection of Vicinal Dithiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AC-green, a fluorescent probe for the specific detection of vicinal dithiols in proteins, with other available alternatives. The information presented herein is intended to assist researchers in making informed decisions when selecting a probe for their specific experimental needs.

Introduction to Vicinal Dithiol Detection

Vicinal dithiol-containing proteins (VDPs) are crucial players in cellular redox homeostasis and are implicated in a variety of physiological and pathological processes. The development of specific and sensitive probes to detect these motifs is essential for advancing our understanding of their roles in health and disease. This compound has emerged as a promising tool for this purpose, offering high sensitivity and a rapid response. This guide provides a detailed validation of its specificity and compares its performance with other commonly used probes.

This compound: Mechanism of Action

This compound is a fluorescent probe designed to specifically react with the vicinal dithiol groups found in proteins. Its mechanism of action is based on the reactivity of its β-allyl carbamate (B1207046) group towards the two spatially close thiol moieties. This interaction leads to a significant increase in fluorescence, allowing for the sensitive detection of VDPs.

AC_green_Mechanism cluster_reaction This compound Interaction with Vicinal Dithiol AC_green_non_fluorescent This compound (Non-fluorescent) Intermediate_Complex Intermediate Complex AC_green_non_fluorescent->Intermediate_Complex β-allyl carbamate reaction Vicinal_Dithiol Vicinal Dithiol (-SH HS-) Vicinal_Dithiol->Intermediate_Complex AC_green_fluorescent This compound-Dithiol Adduct (Fluorescent) Intermediate_Complex->AC_green_fluorescent Cyclization

Caption: Mechanism of this compound fluorescence upon reaction with a vicinal dithiol.

Performance Comparison of Vicinal Dithiol Probes

The selection of a fluorescent probe depends on several key performance parameters. The following table summarizes the quantitative data for this compound and compares it with another notable probe, FAsH.

FeatureThis compoundFAsH
Recognition Moiety β-allyl carbamateCyclic dithiaarsane
Limit of Detection Data not available0.015 µM (for rBSA)[1]
Response Time Fast (specific time not available)[2]~2.5 minutes[1]
Quantum Yield (Φ) Data not available0.21 (in presence of rBSA)
Selectivity High for vicinal dithiols[2]High for vicinal dithiols
Toxicity Low[2]Data not available

Experimental Protocols

Validation of Probe Specificity for Vicinal Dithiols

This protocol outlines a general procedure for assessing the specificity of a fluorescent probe, such as this compound, for vicinal dithiols over other biological analytes.

Materials:

  • Fluorescent probe stock solution (e.g., this compound in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reduced bovine serum albumin (rBSA) as a model vicinal dithiol-containing protein

  • A panel of other biological analytes to test for cross-reactivity:

    • Monothiols: Cysteine, Glutathione

    • Other amino acids: Alanine, Arginine, Aspartic Acid, etc.

    • Other relevant biological molecules

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of the fluorescent probe in PBS.

    • Prepare stock solutions of rBSA and each analyte in PBS.

  • Fluorescence Measurements:

    • In a 96-well plate or cuvette, add the fluorescent probe working solution.

    • To initiate the reaction, add a solution of rBSA or one of the other analytes.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.

    • Continue to monitor the fluorescence intensity over time to determine the reaction kinetics.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each analyte.

    • Compare the fluorescence response generated by the vicinal dithiol-containing protein (rBSA) to that of the other analytes. A significantly higher and faster increase in fluorescence in the presence of rBSA indicates specificity for vicinal dithiols.

Specificity_Validation_Workflow cluster_workflow Probe Specificity Validation Workflow A Prepare Probe and Analyte Solutions B Mix Probe with Vicinal Dithiol (rBSA) or other Analytes A->B C Measure Fluorescence Intensity Over Time B->C D Analyze and Compare Fluorescence Response C->D E Determine Specificity D->E

Caption: Experimental workflow for validating the specificity of a fluorescent probe.

Logical Comparison of Probing Strategies

Different fluorescent probes for vicinal dithiols employ distinct recognition chemistries. This diversity in mechanism offers researchers a choice of tools with varying characteristics.

Probing_Strategies cluster_comparison Comparison of Vicinal Dithiol Probing Strategies Vicinal_Dithiol Target: Vicinal Dithiol AC_green This compound (β-allyl carbamate) Vicinal_Dithiol->AC_green Reaction Arsenical_Probes Arsenical-based Probes (e.g., FAsH) Vicinal_Dithiol->Arsenical_Probes Coordination Other_Probes Other Chemistries (e.g., Maleimides) Vicinal_Dithiol->Other_Probes Reaction

Caption: Logical relationship between the target and different probing strategies.

Conclusion

This compound presents itself as a valuable tool for the detection of vicinal dithiol-containing proteins, characterized by its high sensitivity, rapid response, and low toxicity. While specific quantitative data for its limit of detection and quantum yield are not yet widely available in comparative studies, its underlying β-allyl carbamate chemistry provides a distinct mechanism for researchers to explore. In contrast, arsenical-based probes like FAsH have been more extensively characterized quantitatively, offering a clear benchmark for sensitivity and response time. The choice between these probes will ultimately depend on the specific requirements of the experimental system, including the need for a particular reaction mechanism, the desired photophysical properties, and the tolerance for potential toxicity. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each probing strategy.

References

AC-green vs. Traditional Methods for Vicinal Dithiol Protein Detection: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of fluorescent probes, exemplified by AC-green, offers a streamlined and dynamic approach to detecting vicinal dithiol proteins (VDPs), crucial players in cellular redox signaling. This guide provides a comprehensive comparison of this compound with traditional methods for VDP detection, particularly in the context of evaluating the efficacy of vascular disrupting agents (VDAs). Here, we present supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal method for their drug development and scientific research needs.

Vicinal dithiol proteins (VDPs) are characterized by the presence of two cysteine residues in close proximity, which can reversibly switch between a reduced dithiol and an oxidized disulfide state. This dynamic capability positions them as key regulators of protein function and central components of the cellular response to oxidative stress. Vascular disrupting agents (VDAs) are a class of therapeutics that target the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. A key mechanism in the action of many VDAs, particularly tubulin-binding agents, is the induction of profound cytoskeletal changes and significant oxidative stress within endothelial cells. This VDA-induced oxidative stress makes the detection of VDPs a valuable strategy for assessing the molecular impact and efficacy of these agents.

Unveiling Cellular Redox Changes: this compound and Traditional VDP Detection

This compound is a fluorescent probe designed for the specific imaging of VDPs in living cells.[1] This cell-permeable molecule exhibits a significant increase in fluorescence upon binding to the vicinal dithiols of VDPs, allowing for real-time visualization and quantification of their status. In contrast, traditional methods for VDP detection have historically relied on more complex, multi-step biochemical and proteomic approaches. A prominent example is Redox Difference Gel Electrophoresis (Redox-DIGE) , which involves chemically labeling the thiol groups of proteins, separating them by two-dimensional gel electrophoresis, and identifying VDPs through mass spectrometry.

Performance Comparison: this compound vs. Redox-DIGE

The choice between this compound and traditional methods like Redox-DIGE depends on the specific experimental goals, available resources, and the nature of the desired data. Below is a summary of key performance metrics, though direct head-to-head quantitative comparisons in the context of VDA treatment are still emerging in the literature. The following table is a composite representation based on the known characteristics of each technique.

FeatureThis compoundTraditional Methods (e.g., Redox-DIGE)
Principle Direct, real-time fluorescence imaging of VDPs in living cells.Indirect detection via chemical labeling, protein separation, and mass spectrometry.
Cell State Live-cell imaging, allowing for dynamic studies.Requires cell lysis, providing a static snapshot.
Spatial Resolution High, enabling subcellular localization of VDPs.Low, provides a bulk analysis of the proteome.
Temporal Resolution High, suitable for monitoring rapid changes in VDP status.Low, not suitable for real-time monitoring.
Throughput High, amenable to high-content screening.Low to medium, more labor-intensive.
Data Output Quantitative fluorescence intensity, localization images.Protein identification, quantification of thiol modifications.
Expertise Required Standard fluorescence microscopy techniques.Expertise in proteomics, 2D-gel electrophoresis, and mass spectrometry.

Experimental Methodologies: A Step-by-Step Look

To provide a practical understanding of what each approach entails, detailed experimental protocols for VDP detection using this compound and Redox-DIGE are outlined below.

This compound Protocol for VDP Detection in Cell Culture

This protocol is a general guideline for using this compound to image VDPs in cultured endothelial cells, for instance, after treatment with a VDA.

Materials:

  • This compound fluorescent probe

  • Cultured endothelial cells (e.g., HUVECs)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Vascular Disrupting Agent (VDA) of interest

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture: Plate endothelial cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • VDA Treatment: Treat the cells with the VDA at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.

  • This compound Staining:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range).

    • Remove the VDA-containing medium from the cells and wash once with warm PBS.

    • Add the this compound-containing medium to the cells and incubate for the recommended time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Imaging:

    • After incubation, gently wash the cells twice with warm PBS to remove excess probe.

    • Add fresh, pre-warmed PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., excitation ~488 nm, emission ~520 nm).

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between the control and VDA-treated groups.

Redox-DIGE Protocol for VDP Detection

This protocol provides a general workflow for identifying VDPs using Redox-DIGE.

Materials:

  • Cultured endothelial cells

  • Vascular Disrupting Agent (VDA)

  • Lysis buffer

  • Thiol-reactive fluorescent dyes (e.g., Cy3 and Cy5 maleimides)

  • Reagents for two-dimensional gel electrophoresis (isoelectric focusing strips, SDS-PAGE gels)

  • Fluorescence gel scanner

  • Mass spectrometer

Procedure:

  • Sample Preparation:

    • Culture and treat endothelial cells with the VDA as described for the this compound protocol.

    • Harvest and lyse the cells in a buffer that preserves the in vivo redox state of the proteins.

  • Thiol Labeling:

    • Label the free thiol groups in the control and VDA-treated protein lysates with two different fluorescent dyes (e.g., Cy3 for control, Cy5 for treated).

    • To specifically label VDPs, a blocking and reduction step can be incorporated. First, all free thiols are blocked. Then, disulfide bonds are reduced, and the newly exposed vicinal dithiols are labeled with the fluorescent dyes.

  • Two-Dimensional Gel Electrophoresis:

    • Combine the labeled protein samples.

    • Separate the proteins in the first dimension by their isoelectric point (isoelectric focusing).

    • Separate the proteins in the second dimension by their molecular weight (SDS-PAGE).

  • Image Acquisition and Analysis:

    • Scan the 2D gel using a fluorescence scanner at the appropriate wavelengths for the two dyes.

    • Overlay the images and use specialized software to identify protein spots with significant changes in the fluorescence ratio between the two samples. These spots represent proteins with altered thiol status (potential VDPs).

  • Protein Identification:

    • Excise the protein spots of interest from the gel.

    • Digest the proteins with a protease (e.g., trypsin).

    • Identify the proteins by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for this compound and Redox-DIGE.

AC_Green_Workflow start Plate Endothelial Cells treat Treat with VDA start->treat wash1 Wash with PBS treat->wash1 stain Incubate with this compound wash1->stain wash2 Wash with PBS stain->wash2 image Fluorescence Microscopy wash2->image analyze Quantify Fluorescence image->analyze

This compound experimental workflow.

Redox_DIGE_Workflow start Cell Culture & VDA Treatment lysis Cell Lysis start->lysis labeling Fluorescent Labeling of Thiols lysis->labeling ief 1D: Isoelectric Focusing labeling->ief sds 2D: SDS-PAGE ief->sds scan Fluorescence Gel Scanning sds->scan analyze Image Analysis scan->analyze exise Spot Excision analyze->exise ms Mass Spectrometry exise->ms

Redox-DIGE experimental workflow.

The signaling pathway affected by VDAs leading to oxidative stress, and the subsequent detection by this compound, can be conceptualized as follows:

VDA_Signaling_Pathway vda Vascular Disrupting Agent (VDA) tubulin Endothelial Cell Tubulin vda->tubulin cytoskeleton Cytoskeletal Disruption tubulin->cytoskeleton stress Cellular Stress & ROS Production cytoskeleton->stress vdp Vicinal Dithiol Proteins (VDPs) stress->vdp Oxidizes VDPs acgreen This compound vdp->acgreen Binds to reduced VDPs fluorescence Increased Fluorescence acgreen->fluorescence

VDA-induced signaling and this compound detection.

Conclusion: Choosing the Right Tool for the Job

Both this compound and traditional methods like Redox-DIGE offer valuable insights into the status of vicinal dithiol proteins. This compound and similar fluorescent probes excel in providing dynamic, real-time information on VDPs in living cells with high spatial resolution, making them ideal for high-throughput screening and for studying the immediate effects of vascular disrupting agents. Traditional proteomic approaches, while more labor-intensive, provide a broader, unbiased view of the entire proteome and can identify specific proteins that undergo redox modifications.

For researchers focused on the rapid and quantitative assessment of VDA-induced oxidative stress in a cellular context, this compound presents a powerful and efficient tool. For those seeking to identify the specific protein targets of this oxidative stress, a proteomic approach like Redox-DIGE remains the gold standard. In many research programs, a combination of both approaches may provide the most comprehensive understanding of the molecular mechanisms of vascular disrupting agents.

References

A Researcher's Guide to Cross-Validating AC-green™ Fluorescence with Established Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the cross-validation of the fluorescent probe AC-green with standard biochemical assays for cell viability and cytotoxicity. By presenting detailed experimental protocols and data presentation formats, this document outlines a methodology to independently verify the biocompatibility of this compound and correlate its fluorescence signal with cellular health.

This compound is a fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs) in living systems, exhibiting low toxicity and high sensitivity[1][2]. While the manufacturer reports low cytotoxicity in cell lines such as HepG2 and HeLa, independent verification through established biochemical assays is a critical step in the validation of any new imaging tool for live-cell analysis. This guide details the protocols for cross-validating this compound's performance against three widely used biochemical assays: the MTT, LDH, and ATP assays.

Comparative Overview of this compound™ and Biochemical Assays

To facilitate a clear comparison, the following table summarizes the key characteristics of this compound and the selected biochemical assays. This allows for a quick assessment of the principles behind each method and their respective readouts.

AssayPrincipleReadoutAdvantagesLimitations
This compound™ A β-allyl carbamate (B1207046) fluorescent probe that specifically reacts with vicinal dithiol proteins (VDPs), leading to a significant increase in fluorescence. VDPs are crucial for maintaining cellular redox homeostasis.[1][2]Fluorescence microscopy or plate reader (λex/λem = 400/475 nm)[1]Live-cell imaging, high sensitivity, specific for VDPs.Potential for phototoxicity with prolonged imaging; indirect measure of overall cell health.
MTT Assay The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan (B1609692) product.Absorbance at ~570 nmWell-established, cost-effective, high-throughput.Endpoint assay, requires cell lysis, can be affected by changes in cellular metabolism not related to viability.
LDH Assay Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The assay measures the enzymatic activity of LDH.Absorbance at ~490 nmDirect measure of cytotoxicity (membrane integrity), non-lytic (uses supernatant).Less sensitive for early-stage apoptosis, potential for interference from serum components.
ATP Assay Quantifies the amount of adenosine (B11128) triphosphate (ATP) present in a cell population, which is a key indicator of metabolically active, viable cells. The assay typically uses a luciferase-luciferin reaction that produces light.LuminescenceHigh sensitivity, rapid, reflects functional cell health.Endpoint assay, requires cell lysis, ATP levels can fluctuate with metabolic state.

Experimental Protocols for Cross-Validation

The following protocols provide a step-by-step guide for researchers to perform a comprehensive cross-validation of this compound with the MTT, LDH, and ATP assays.

Experimental Workflow

The overall workflow for the cross-validation experiments is depicted in the diagram below.

G cluster_0 Cell Culture and Treatment cluster_1 This compound Staining and Imaging cluster_2 Biochemical Assays cluster_3 Data Analysis and Comparison A Seed cells in 96-well plates B Treat with varying concentrations of a known cytotoxic agent (positive control) and vehicle (negative control) A->B C Incubate for desired time points (e.g., 24, 48, 72 hours) B->C D Incubate a subset of plates with this compound (e.g., 10 µM for 15-30 min) C->D G Perform MTT, LDH, and ATP assays on parallel sets of plates C->G E Wash cells and acquire fluorescence images D->E F Quantify fluorescence intensity per well E->F J Correlate this compound fluorescence with biochemical assay results F->J H Measure absorbance (MTT, LDH) or luminescence (ATP) G->H I Calculate % viability or % cytotoxicity H->I I->J K Generate dose-response curves and calculate IC50/EC50 values J->K

Cross-validation experimental workflow.
Protocol 1: MTT Assay

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose cells to a range of concentrations of a known cytotoxic agent and a vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Read Absorbance: Add the stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.

Protocol 3: ATP-Based Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Addition: Add the ATP assay reagent (e.g., CellTiter-Glo®) directly to the wells according to the manufacturer's protocol.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to lyse the cells and stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability based on the luminescence signal relative to the control wells.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables. Below is a template for presenting the comparative data.

Table 1: Comparison of IC50 Values for a Known Cytotoxic Agent

AssayIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
This compound Fluorescence Insert ValueInsert ValueInsert Value
MTT Assay Insert ValueInsert ValueInsert Value
LDH Assay Insert ValueInsert ValueInsert Value
ATP Assay Insert ValueInsert ValueInsert Value

A strong correlation between the IC50 values obtained from this compound fluorescence intensity and the biochemical assays would provide robust evidence for the probe's utility as a reliable indicator of cell health.

Signaling Pathway of Vicinal Dithiol Proteins (VDPs)

This compound targets VDPs, which are key players in cellular redox signaling. The diagram below illustrates a simplified, representative signaling pathway involving VDPs and their regulation by the thioredoxin and glutathione (B108866) systems. This pathway highlights the central role of VDPs in maintaining the thiol/disulfide balance, which is crucial for cell survival and function.

Vicinal Dithiol Protein redox signaling.

By following the methodologies outlined in this guide, researchers can effectively cross-validate the performance of this compound against established biochemical assays. This will provide a robust dataset to support the use of this compound as a reliable tool for live-cell imaging and the study of redox biology in various research and drug development applications.

References

A Comparative Analysis of Thiol Probes for Biological Research: AC-green vs. Other Leading Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of thiols are critical for understanding cellular redox homeostasis and various pathological conditions. This guide provides an objective comparison of the performance of AC-green, a probe specific for vicinal dithiol proteins, with other commonly used thiol probes, supported by experimental data and detailed protocols.

Thiols, such as cysteine, homocysteine, and glutathione, are pivotal in numerous physiological processes.[1] Fluorescent probes have become indispensable tools for their detection due to their high sensitivity and suitability for live-cell imaging.[2] These probes typically employ a fluorophore and a thiol-reactive group, where the reaction with a thiol induces a detectable change in fluorescence.[3] This guide will delve into a comparative analysis of this compound and other prominent thiol probes, focusing on their performance metrics and experimental applications.

Quantitative Performance Comparison

The selection of an appropriate thiol probe is contingent on several key performance indicators. The following tables summarize the quantitative data for this compound and other representative thiol probes, categorized by their reactive mechanism.

Table 1: Spectroscopic and Performance Characteristics of Thiol Probes
Probe FamilySpecific Probe ExampleReactive GroupExcitation (λex, nm)Emission (λem, nm)Fold Increase in FluorescenceDetection LimitReference
β-Allyl Carbamate This compound (VDP-green) β-Allyl Carbamate400475>60 (with rBSA)Not Specified[4]
Maleimide-Based Fluorescein-5-MaleimideMaleimide (B117702)492517~240.026 µM[5]
Rhodamine B-MaleimideMaleimide560586>200 (with GSH)0.219 µM
Coumarin-Based Thiol Fluorescent Probe IVcis-Acrylate400465~470≤0.5 nM (GSH)
TQ GreenMichael Acceptor405 (adduct)463 (adduct)RatiometricNot Specified
Naphthalimide-Based STP1/2ThioetherNot Specified487~9084 nM
BODIPY-Based BODIPY FL IodoacetamideIodoacetamide504511Not SpecifiedNot Specified
Red-Emitting BODIPYNot Specified52059046 (with Cys)7 µM

Note: Spectroscopic properties and performance metrics can be influenced by the solvent, pH, and the specific thiol analyte.

Table 2: Selectivity Profile of Thiol Probes
Probe ClassPrimary TargetPotential Off-Targets (at elevated pH)Selectivity NotesReference
β-Allyl Carbamate (this compound) Vicinal Dithiol Proteins (VDPs)Monothiols, other amino acids, inorganic salts (insignificant)High selectivity for VDPs like reduced BSA.
Maleimide-Based CysteineLysine, HistidineGenerally considered more thiol-selective than iodoacetamides.
Iodoacetamide-Based CysteineHistidine, Methionine, TyrosineCan exhibit reactivity with other nucleophilic residues.
Coumarin-Based (TQ Green) Ratiometric for GSHReacts with Cys, Hcy, and GSH.Ratiometric shift allows for quantitative imaging of GSH.
Aldehyde-Based Cysteine/HomocysteineGlutathione (less reactive)Cyclization reaction confers selectivity for Cys/Hcy over GSH.

Reaction Mechanisms and Signaling Pathways

Understanding the underlying chemical reactions is crucial for the correct interpretation of experimental results. The most common mechanisms involve the nucleophilic attack of the thiolate anion on an electrophilic center of the probe.

cluster_michael Michael Addition cluster_snar Nucleophilic Aromatic Substitution (SNAr) Thiol Thiol (R-SH) Probe_MA Probe (e.g., Maleimide) Thiol->Probe_MA Nucleophilic Attack Adduct_MA Stable Thioether Adduct (Fluorescent) Probe_MA->Adduct_MA Fluorescence 'Turn-On' Thiol_SNAr Thiol (R-SH) Probe_SNAr Probe (e.g., with Leaving Group) Thiol_SNAr->Probe_SNAr Displaces Leaving Group Adduct_SNAr Thiolated Probe (Fluorescent) Probe_SNAr->Adduct_SNAr Fluorescence 'Turn-On'

Caption: Common reaction mechanisms for fluorescent thiol probes.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate comparison of thiol probes.

Determination of Reaction Kinetics

This protocol outlines a method to compare the reaction rates of different thiol-reactive probes with a model thiol compound, such as N-acetyl-L-cysteine (NAC).

Materials:

  • Thiol-reactive fluorescent probes

  • N-acetyl-L-cysteine (NAC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

Procedure:

  • Prepare stock solutions of the fluorescent probes (e.g., 1 mM in DMSO) and NAC (e.g., 100 mM in PBS).

  • In a quartz cuvette, add PBS to a final volume of 2 mL.

  • Add the fluorescent probe to a final concentration of 10 µM and mix thoroughly.

  • Record the baseline fluorescence.

  • Initiate the reaction by adding NAC to a final concentration of 1 mM.

  • Immediately begin monitoring the change in fluorescence intensity over time at the probe's emission wavelength.

  • The initial rate of the reaction can be determined from the slope of the fluorescence intensity versus time plot.

prep Prepare Probe and NAC Stock Solutions mix Mix Probe in PBS in Cuvette prep->mix baseline Record Baseline Fluorescence mix->baseline add_nac Add NAC to Initiate Reaction baseline->add_nac monitor Monitor Fluorescence Intensity vs. Time add_nac->monitor analyze Determine Initial Reaction Rate monitor->analyze

Caption: Workflow for determining reaction kinetics of thiol probes.

Assessment of Thiol Selectivity

This protocol evaluates the selectivity of the probes for thiols over other biologically relevant nucleophilic amino acids.

Materials:

  • Thiol-reactive fluorescent probes

  • N-acetyl-L-cysteine (NAC)

  • L-Lysine, L-Histidine, L-Serine, L-Methionine

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the fluorescent probes and amino acids.

  • In separate wells of a 96-well plate, add 10 µM of the fluorescent probe to PBS.

  • To each well, add one of the amino acids (NAC, Lysine, Histidine, Serine, Methionine) to a final concentration of 1 mM. Include a control well with no amino acid.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity of each well using a plate reader.

  • Compare the fluorescence signal in the presence of NAC to the signals from the other amino acids to determine thiol selectivity.

Live Cell Imaging of Intracellular Thiols

This protocol provides a general method for visualizing intracellular thiols using a cell-permeable fluorescent probe.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Cell culture medium

  • Fluorescent thiol probe (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Seed cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Remove the culture medium and wash the cells with PBS.

  • Prepare a working solution of the fluorescent probe in serum-free medium or PBS (e.g., 10 µM for this compound).

  • Incubate the cells with the probe solution for a specified time (e.g., 15-30 minutes) at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Add fresh PBS or imaging buffer to the cells.

  • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.

start Seed Cells on Glass-Bottom Dish wash1 Wash Cells with PBS start->wash1 incubate Incubate with Thiol Probe wash1->incubate wash2 Wash Cells to Remove Excess Probe incubate->wash2 image Image with Confocal Microscope wash2->image

Caption: Experimental workflow for live cell imaging of thiols.

Conclusion

The choice of a fluorescent probe for thiol detection is a critical decision that depends on the specific experimental requirements. This compound stands out for its high selectivity towards vicinal dithiol proteins, offering a unique tool for studying this specific subset of the thiol proteome. For general thiol detection, probes based on maleimide and coumarin (B35378) scaffolds offer high sensitivity and rapid kinetics. Researchers should carefully consider the spectroscopic properties, reactivity, selectivity, and the nature of the biological question being addressed when selecting the most appropriate probe. The protocols provided in this guide offer a framework for the systematic evaluation and comparison of different thiol-reactive probes to ensure the generation of robust and reliable experimental data.

References

Confirming AC-green Imaging: A Comparative Guide to Mass Spectrometry Validation and Alternative Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AC-green for imaging vicinal dithiol proteins (VDPs), robust validation of fluorescence imaging results is paramount. This guide provides a comprehensive comparison of this compound with alternative fluorescent probes and details the use of mass spectrometry as a definitive confirmatory technique. Experimental protocols and quantitative data are presented to support the objective evaluation of these methodologies.

Fluorescence microscopy is a powerful tool for visualizing the localization of proteins within cells. This compound is a fluorescent probe that specifically targets and images VDPs, which play crucial roles in cellular redox signaling and protein function.[1] While this compound provides excellent spatial information, confirming that the fluorescent signal corresponds to the intended protein target is a critical validation step. Mass spectrometry offers an orthogonal and highly specific method to identify the proteins labeled by this compound, thereby validating the imaging results.

Comparing this compound with Alternative Fluorescent Probes for Vicinal Dithiol Protein Imaging

Several fluorescent probes are available for labeling VDPs, each with distinct mechanisms and photophysical properties. The choice of probe can significantly impact experimental outcomes. This section compares this compound with a prominent class of alternative probes: biarsenical dyes.

Table 1: Quantitative Comparison of Fluorescent Probes for Vicinal Dithiol Proteins

FeatureThis compoundBiarsenical Dyes (e.g., FAsH-EDT2, ReAsH-EDT2)
Target Motif Vicinal DithiolsTetracysteine (CCXXCC) motif
Excitation Max (nm) ~400[1]FAsH: ~508, ReAsH: ~593
Emission Max (nm) ~475[1]FAsH: ~528, ReAsH: ~608
Quantum Yield (Φ) Data not available; >60-fold fluorescence increase upon binding[1]FAsH: ~0.49 (bound)
**Extinction Coefficient (ε) (M⁻¹cm⁻¹) **Data not availableFAsH: 30,000-80,000
Brightness (Φ x ε) Data not availableFAsH: 14,700 - 39,200
Cell Permeability Yes[1]Yes
Specificity Considerations Reacts with endogenous vicinal dithiols.Requires genetic engineering of a tetracysteine tag into the protein of interest. Can have some off-target binding to cysteine-rich proteins.

Experimental Protocols

Protocol 1: this compound Imaging of Vicinal Dithiol Proteins in Live Cells

This protocol outlines the general steps for labeling VDPs in live cells using this compound.

Materials:

  • This compound probe

  • Live cells of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel)

Procedure:

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging dish or slide.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the final working concentration (typically in the low micromolar range).

  • Cell Labeling: Remove the culture medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.

  • Washing: Remove the labeling solution and wash the cells two to three times with PBS to remove unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope. Use an excitation wavelength around 400 nm and collect emission around 475 nm.

Protocol 2: Confirmation of this compound Labeling by Mass Spectrometry

This protocol provides a detailed workflow for identifying the proteins labeled with this compound using mass spectrometry.

1. Sample Preparation: a. Cell Lysis: After this compound labeling and washing (as described in Protocol 1), lyse the cells in a buffer compatible with mass spectrometry (e.g., RIPA buffer with protease inhibitors). b. Protein Precipitation: Precipitate the proteins from the cell lysate using a method such as acetone (B3395972) or trichloroacetic acid (TCA) precipitation to remove interfering substances. c. Reduction and Alkylation: Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea). Reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) and then alkylate the resulting free thiols with an alkylating agent like iodoacetamide (B48618) to prevent them from reforming.

2. Protein Digestion: a. Enzymatic Digestion: Dilute the denatured, reduced, and alkylated protein sample to a lower urea (B33335) concentration (e.g., < 2 M) and digest the proteins into smaller peptides using a protease such as trypsin.

3. Enrichment of this compound Labeled Peptides (Optional but Recommended): a. Affinity Purification: Utilize an enrichment strategy to isolate the peptides that have been labeled with this compound. This can significantly improve the chances of identifying the labeled proteins, especially if they are of low abundance. While a specific affinity resin for this compound is not commercially available, custom antibody-based enrichment targeting the this compound molecule could be developed. Alternatively, techniques that enrich for modified peptides in general can be employed.

4. LC-MS/MS Analysis: a. Liquid Chromatography (LC) Separation: Separate the complex mixture of peptides using reverse-phase liquid chromatography. This separates the peptides based on their hydrophobicity, reducing the complexity of the sample introduced into the mass spectrometer at any given time. b. Tandem Mass Spectrometry (MS/MS): Analyze the separated peptides using a high-resolution mass spectrometer. The instrument will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). It will then select and fragment the most abundant peptides and measure the m/z of the resulting fragment ions (MS2 or tandem MS scan).

5. Data Analysis: a. Database Searching: Use a proteomics search engine (e.g., Mascot, Sequest, MaxQuant) to compare the experimental MS/MS spectra against a protein sequence database. b. Identification of Labeled Peptides: The search software will identify peptides based on their fragmentation patterns. The key to confirming this compound labeling is to search for peptides with a mass modification corresponding to the mass of the this compound molecule adducted to cysteine residues. c. Protein Identification: The identified labeled peptides are then mapped back to their parent proteins, providing a list of the proteins that were labeled with this compound.

Visualizing the Workflow

AC_Green_Confirmation_Workflow cluster_Imaging Fluorescence Imaging cluster_MS Mass Spectrometry Confirmation Cell_Labeling Live Cell Labeling with this compound Fluorescence_Microscopy Fluorescence Microscopy Cell_Labeling->Fluorescence_Microscopy Imaging_Result Imaging Result: Protein Localization Fluorescence_Microscopy->Imaging_Result Cell_Lysis Cell Lysis Imaging_Result->Cell_Lysis Confirmation Needed Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion Peptide_Enrichment Enrichment of Labeled Peptides (Optional) Protein_Digestion->Peptide_Enrichment LC_MSMS LC-MS/MS Analysis Peptide_Enrichment->LC_MSMS Data_Analysis Database Search & Data Analysis LC_MSMS->Data_Analysis MS_Result Confirmed Protein IDs Data_Analysis->MS_Result

Signaling Pathway Visualization

This compound is designed to react with vicinal dithiol groups within proteins. These motifs are often found in proteins involved in redox signaling and can undergo reversible oxidation-reduction, which modulates protein function.

Redox_Signaling_Pathway ROS Reactive Oxygen Species (ROS) VDP_Reduced Vicinal Dithiol Protein (Reduced, Active) ROS->VDP_Reduced Oxidation VDP_Oxidized Vicinal Dithiol Protein (Oxidized, Inactive) VDP_Reduced->VDP_Oxidized AC_Green This compound Probe VDP_Reduced->AC_Green Labeling Downstream_Signaling Downstream Signaling VDP_Reduced->Downstream_Signaling VDP_Oxidized->VDP_Reduced Reduction (e.g., Thioredoxin) Fluorescence Fluorescent Signal AC_Green->Fluorescence

Conclusion

The combination of this compound fluorescence imaging with mass spectrometry provides a powerful and robust approach for studying vicinal dithiol proteins. While imaging offers invaluable spatial and dynamic information, mass spectrometry delivers the definitive identification of the labeled proteins, ensuring the accuracy and reliability of the experimental findings. The comparative data and detailed protocols provided in this guide are intended to assist researchers in selecting the most appropriate tools for their studies and in rigorously validating their results.

References

AC-green: A Comparative Guide to Performance in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AC-green, a fluorescent probe for imaging vicinal dithiol proteins (VDPs), and its performance in different cell lines. We will delve into the available experimental data, compare this compound with alternative probes, and provide detailed experimental protocols to assist researchers in their experimental design.

Introduction to this compound

This compound is a β-allyl carbamate-based fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs) within living systems. VDPs play a crucial role in maintaining cellular redox homeostasis, and their dysregulation has been implicated in various diseases. This compound offers a valuable tool for studying the dynamics of these important proteins. Upon binding to VDPs, this compound exhibits a significant increase in fluorescence emission, reportedly over 60-fold in aqueous solutions, making it a sensitive probe for detecting its target. It has been noted for its low cytotoxicity, high sensitivity, and rapid response time in cellular imaging applications.

Performance of this compound: A Comparative Analysis

While this compound has been utilized in various studies, a direct, comprehensive comparison of its quantitative performance across a wide range of cell lines is not extensively documented in peer-reviewed literature. However, based on available information, we can summarize its known characteristics and compare them with other fluorescent probes used for VDP imaging.

Table 1: Performance Characteristics of this compound

ParameterReported Value/CharacteristicCell Line ContextCitation
Excitation Wavelength ~400 nmGeneral[1]
Emission Wavelength ~475 nmGeneral[1]
Fluorescence Enhancement >60-fold upon binding to VDPs (in aqueous solution)In vitro[1]
Cytotoxicity LowHepG2, HeLa[1]
Quantum Yield Data not available-
Photostability Data not available-
Signal-to-Noise Ratio Data not available-

Table 2: Comparison of Fluorescent Probes for Vicinal Dithiol Protein Imaging

ProbeExcitation (nm)Emission (nm)Key FeaturesRelevant Cell Lines
This compound ~400~475First β-allyl carbamate (B1207046) probe for VDPs, low toxicity, high sensitivity.HepG2, HeLa[1]
FAsH Red-emittingRed-emittingCell-permeable, rapid response, high sensitivity, suitable for no-wash imaging.SMMC-7721 (human hepatoma)
VDP-red Red-emittingRed-emittingActivatable probe for detecting VDP fluctuations.Used in a stroke mouse model
MCAs ~634~657Far-red fluorescence turn-on probe, excellent sensitivity and specificity.Not specified

Experimental Protocols

The following are generalized protocols for utilizing this compound in mammalian cell lines based on common practices for fluorescent probe staining. Optimization for specific cell types and experimental conditions is recommended.

General Protocol for this compound Staining in Adherent Mammalian Cells (e.g., HeLa, HepG2)

Materials:

  • This compound fluorescent probe

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent for 400 nm excitation)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Store at -20°C, protected from light.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM). A concentration of 10 µM has been used for imaging in HepG2 cells.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C in a CO2 incubator. An incubation time of 15 minutes has been reported for HepG2 cells.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with excitation around 400 nm and emission detection around 475 nm.

Cytotoxicity Assay

To assess the potential cytotoxic effects of this compound on a specific cell line, a standard MTT or similar viability assay can be performed.

Procedure:

  • Plate cells in a 96-well plate at a suitable density.

  • The following day, treat the cells with a range of this compound concentrations for a period relevant to the imaging experiment (e.g., 1-24 hours).

  • Perform the MTT assay according to the manufacturer's instructions to determine cell viability.

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.

experimental_workflow Experimental Workflow for this compound Staining cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Culture Cells wash_cells Wash Cells (PBS) cell_culture->wash_cells reagent_prep Prepare this compound Solution add_probe Incubate with this compound reagent_prep->add_probe wash_cells->add_probe wash_again Wash to Remove Unbound Probe add_probe->wash_again image_cells Fluorescence Microscopy wash_again->image_cells

Figure 1. A generalized workflow for staining live cells with this compound.

mechanism_of_action Proposed Mechanism of this compound cluster_probe This compound Probe cluster_target Cellular Target cluster_product Fluorescent Product ac_green_off This compound (Low Fluorescence) ac_green_on This compound-VDP Complex (High Fluorescence) ac_green_off->ac_green_on Binding vdp Vicinal Dithiol Protein (VDP) vdp->ac_green_on Binding

Figure 2. Simplified signaling pathway of this compound activation.

Conclusion

This compound is a promising fluorescent probe for the detection of vicinal dithiol proteins in living cells, demonstrating high sensitivity and low toxicity in cell lines such as HepG2 and HeLa. While detailed quantitative performance data across a broad spectrum of cell lines is not yet widely available, the existing information suggests it is a valuable tool for cellular imaging. For optimal results, researchers should empirically determine the ideal staining conditions for their specific cell type and experimental setup. The development of alternative red-emitting probes like FAsH and VDP-red also provides researchers with a broader toolkit for investigating the crucial role of VDPs in cellular health and disease.

References

A Comparative Guide to Fluorescent Probes for the Quantitative Assessment of Vicinal Dithiol Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AC-green, a novel fluorescent probe for the detection of vicinal dithiol proteins (VDPs), with other commonly used alternatives. The following sections detail the quantitative accuracy, experimental protocols, and underlying mechanisms of these probes to assist researchers in selecting the most appropriate tool for their specific needs.

Introduction to Vicinal Dithiol Protein Detection

Vicinal dithiol-containing proteins (VDPs) are crucial regulators of cellular redox homeostasis and are implicated in a variety of physiological and pathological processes. The ability to accurately quantify VDPs is therefore of significant interest in many areas of biological research and drug development. Fluorescent probes offer a sensitive and specific method for the detection and quantification of VDPs in living systems. This guide focuses on the performance of this compound and compares it with other fluorescent probes, including VDP-red, FAsH, and MCAs.

Quantitative Performance of VDP Fluorescent Probes

The selection of a fluorescent probe is often dictated by its photophysical properties and its performance in biological systems. The following table summarizes the key quantitative parameters for this compound and its alternatives.

ProbeExcitation (λex)Emission (λem)Fluorescence Fold IncreaseLimit of Detection (LOD)Quantum Yield (Φ)Key Features
This compound 400 nm475 nm>60-foldNot ReportedNot ReportedHigh sensitivity and fast response towards VDPs.[1]
VDP-red Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedAn activatable red-emitting probe for monitoring VDP fluctuations.[2]
FAsH 621 nm651 nmNot Reported0.015 µMNot ReportedRed fluorescent light-up probe with fast binding kinetics (~2.5 min).[3][4]
MCAs 634 nm657 nmSignificant increaseNot ReportedNot ReportedFar-red fluorescence turn-on probe based on a pKa shift mechanism.[5]

Signaling Pathway and Experimental Workflow

The detection of VDPs by these fluorescent probes involves specific chemical reactions that lead to a change in their fluorescent properties. The general mechanism and a typical experimental workflow are illustrated below.

VDP Detection Mechanism

The interaction between a fluorescent probe and a vicinal dithiol on a protein typically involves the formation of a stable cyclic adduct. This binding event alters the electronic structure of the fluorophore, leading to a "turn-on" of fluorescence.

G Probe Fluorescent Probe (e.g., this compound) (Low Fluorescence) Complex Probe-VDP Complex (High Fluorescence) Probe->Complex Binding VDP Vicinal Dithiol Protein (VDP) VDP->Complex Signal Fluorescence Signal Complex->Signal Emission

Caption: General mechanism of VDP detection by a fluorescent probe.

Experimental Workflow for VDP Quantification

A typical experiment to quantify VDPs in a biological sample using a fluorescent probe involves several key steps, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_incubation Probe Incubation cluster_measurement Measurement cluster_analysis Data Analysis A Cell Culture / Tissue Homogenization B Sample Lysis A->B C Incubation with Probe (e.g., this compound) B->C D Fluorescence Measurement (Plate Reader / Microscope) C->D E Quantification of Fluorescence Intensity D->E F Data Interpretation E->F

Caption: A generalized experimental workflow for VDP quantification.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results. The following are generalized protocols for the use of this compound and its alternatives. Researchers should refer to the primary literature for specific details and optimization parameters.

General Protocol for in vitro VDP Detection
  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the probe in the desired buffer (e.g., PBS, pH 7.4).

    • Prepare solutions of the protein of interest (with and without reduced vicinal dithiols) in the same buffer.

  • Incubation:

    • Add the working solution of the fluorescent probe to the protein solutions.

    • Incubate the mixture for the recommended time at the appropriate temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer or a microplate reader at the specified excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the fold increase in fluorescence by dividing the fluorescence intensity of the sample containing the reduced VDP by the fluorescence intensity of the control sample (without VDP or with oxidized VDPs).

General Protocol for VDP Imaging in Live Cells
  • Cell Culture:

    • Culture the cells of interest in a suitable medium until they reach the desired confluency.

  • Probe Loading:

    • Replace the culture medium with a fresh medium containing the fluorescent probe at the recommended concentration.

    • Incubate the cells for the specified time at 37°C in a CO2 incubator.

  • Washing (if necessary):

    • Some probes may require a washing step to remove excess unbound probe and reduce background fluorescence. Wash the cells with a suitable buffer (e.g., PBS).

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

  • Image Analysis:

    • Quantify the fluorescence intensity in the cells using image analysis software.

Logical Relationships in Probe Selection

The choice of a fluorescent probe depends on several factors, including the specific application, the instrumentation available, and the biological system under investigation.

G cluster_factors Decision Factors Application Research Application Wavelength Excitation/Emission Wavelength Application->Wavelength Sensitivity Sensitivity (LOD) Application->Sensitivity System Biological System (in vitro / in vivo) Kinetics Binding Kinetics System->Kinetics Toxicity Cellular Toxicity System->Toxicity Instrumentation Available Instrumentation Instrumentation->Wavelength Probe Probe Selection Wavelength->Probe Sensitivity->Probe Kinetics->Probe Toxicity->Probe

Caption: Key factors influencing the selection of a VDP fluorescent probe.

Conclusion

This compound is a promising fluorescent probe for the detection of vicinal dithiol proteins, offering high sensitivity and a rapid response. When selecting a probe for VDP quantification, researchers should consider the specific requirements of their experimental setup, including the desired spectral properties, sensitivity, and the nature of the biological sample. This guide provides a foundational comparison to aid in this decision-making process. For detailed quantitative data and optimized protocols, consulting the primary research articles for each probe is highly recommended.

References

A Researcher's Guide to Benchmarking Voltage-Sensitive Dyes for Membrane Potential Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular electrophysiology, the accurate measurement of membrane potential is paramount. Voltage-sensitive dyes (VSDs) offer a powerful optical method for monitoring these dynamics in real-time. This guide provides a comparative benchmark of established classes of VSDs, complete with performance data, detailed experimental protocols, and visualizations of their mechanisms of action.

While the term "AC-green" is associated with a fluorescent probe for vicinal dithiol proteins (VDPs), this guide will focus on the similarly abbreviated but functionally distinct "Voltage-Dye-Pair" sensors, more broadly known as voltage-sensitive dyes (VSDs), which are central to studying membrane potential.[1]

Performance Benchmarking: A Comparative Analysis of VSD Classes

The selection of an appropriate VSD depends on the specific experimental requirements, such as the desired temporal resolution, sensitivity, and photostability. Below is a summary of key performance metrics for representative VSDs from three major classes: electrochromic, FRET-based, and PeT-based sensors.

VSD Class Representative Dye Sensitivity (ΔF/F per 100 mV) Response Speed Photostability Key Characteristics & Considerations
Electrochromic (Stark Effect) di-4-ANEPPS~2-10%[2]< 1 µs[2]ModerateWell-established benchmark, fast response, but relatively small signal change.[2][3]
di-4-AN(F)EP(F)PTEALarger signals than di-4-ANEPPSFastImprovedFluorinated ANEP dye with enhanced sensitivity and photostability.
RH1691Comparable to other VSDsMicrosecondsModerateWidely used for in vivo cortical imaging, but can be invasive.
FRET-based Voltage Sensor Probes (VSPs) (e.g., CC2-DMPE & DiSBAC2(3))Up to 80% (for some "slow" dyes)Sub-secondDonor/Acceptor dependentRatiometric measurements reduce artifacts, suitable for high-throughput screening. Slower response than electrochromic dyes.
PeT-based (Photoinduced Electron Transfer) BeRST 1~25%FastHighGood voltage sensitivity and photostability, compatible with GFP-based sensors.
VoltageFluor (VF) Dyes~27%FastModerateFast fluorescence turn-on in response to depolarization with no measurable capacitive loading.

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and reproducible data with VSDs. The following protocols provide a general framework for cell loading, imaging, and data analysis.

Cell Loading Protocol for Cultured Neurons

This protocol is a general guideline and may require optimization for specific cell types and VSDs.

  • Reagent Preparation:

    • Prepare a stock solution of the VSD (e.g., 1-10 mM in DMSO).

    • Prepare a loading buffer, typically a balanced salt solution (e.g., HBSS or Tyrode's solution) buffered to physiological pH.

  • Cell Preparation:

    • Culture neurons on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

    • Ensure cells are healthy and at an appropriate confluency.

  • Dye Loading:

    • Dilute the VSD stock solution into the loading buffer to the final working concentration (typically 0.5-10 µM). The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash gently with the loading buffer.

    • Add the VSD-containing loading buffer to the cells.

    • Incubate for 15-60 minutes at room temperature or 37°C, protected from light. Incubation time will vary depending on the dye and cell type.

    • After incubation, wash the cells with fresh loading buffer to remove excess dye.

    • The cells are now ready for imaging. It is recommended to image within 1-2 hours of loading.

Imaging and Data Acquisition
  • Microscopy Setup:

    • Use an epifluorescence or confocal microscope equipped with a high-speed camera (e.g., sCMOS or EMCCD) for rapid image acquisition.

    • Select appropriate excitation and emission filters for the specific VSD. For electrochromic dyes, excitation at the red edge of the absorption spectrum is often recommended for optimal voltage sensitivity.

  • Image Acquisition:

    • Locate the loaded cells under the microscope.

    • Acquire a baseline fluorescence recording prior to stimulation.

    • Induce changes in membrane potential using electrical stimulation (e.g., field stimulation or patch-clamp) or pharmacological agents (e.g., high potassium solution, ion channel modulators).

    • Record the fluorescence changes during and after stimulation at a high frame rate (e.g., 100-1000 Hz) to capture fast voltage transients.

    • Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.

Data Analysis
  • Region of Interest (ROI) Selection: Define ROIs corresponding to individual cells or specific subcellular regions.

  • Fluorescence Intensity Measurement: Extract the average fluorescence intensity within each ROI for each frame of the recording.

  • Background Subtraction: Subtract the background fluorescence from the ROI intensity.

  • Calculation of ΔF/F: Normalize the fluorescence change to the baseline fluorescence (F₀) using the formula: ΔF/F = (F - F₀) / F₀. F is the fluorescence at a given time point, and F₀ is the baseline fluorescence.

  • Signal Averaging and Filtering: For repetitive stimuli, average multiple trials to improve the signal-to-noise ratio. Apply appropriate digital filters to reduce noise if necessary.

Visualization of VSD Mechanisms

The following diagrams illustrate the fundamental mechanisms of action for the three main classes of voltage-sensitive dyes.

Electrochromic_Mechanism cluster_membrane Cell Membrane cluster_energy Energy Level Shift (Stark Effect) Ground_State Ground State Excited_State Excited State Ground_State->Excited_State Photon Absorption Electric_Field Membrane Electric Field Excited_State->Ground_State Fluorescence Energy_Levels Electric field perturbs the chromophore's molecular orbitals, causing a spectral shift. Excited_State->Energy_Levels Interaction

Caption: Mechanism of electrochromic VSDs.

FRET_Mechanism cluster_polarized Polarized (Resting) State cluster_depolarized Depolarized State Donor_P Donor Acceptor_P Acceptor Donor_P->Acceptor_P High FRET Donor_D Donor Acceptor_D Acceptor (translocated) label_low_fret Low FRET cluster_polarized cluster_polarized cluster_depolarized cluster_depolarized cluster_polarized->cluster_depolarized Depolarization PeT_Mechanism cluster_polarized_pet Polarized (Resting) State cluster_depolarized_pet Depolarized State Fluorophore_P Fluorophore Donor_P Electron Donor Donor_P->Fluorophore_P PeT Quenching Quenched Fluorescence OFF Fluorophore_D Fluorophore Donor_D Electron Donor label_no_pet PeT Inhibited Bright Fluorescence ON cluster_polarized_pet cluster_polarized_pet cluster_depolarized_pet cluster_depolarized_pet cluster_polarized_pet->cluster_depolarized_pet Depolarization

References

Independent Verification of AC-green Probe Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the AC-green fluorescent probe's performance against other commercially available alternatives for the detection of vicinal dithiol proteins (VDPs). The information presented is collated from publicly available data sheets and research articles to assist researchers in making informed decisions for their experimental needs.

Introduction to Vicinal Dithiol Protein Detection

Vicinal dithiol-containing proteins (VDPs) are crucial in maintaining cellular redox homeostasis. The ability to visualize and quantify these proteins is essential for understanding their roles in various physiological and pathological processes. Fluorescent probes offer a powerful tool for the real-time imaging of VDPs in living systems. This guide focuses on the independent verification of the performance of the this compound probe and compares it with notable alternatives.

Probe Comparison

A summary of the key performance characteristics of this compound and its alternatives is presented below. It is important to note that direct comparative studies with standardized experimental conditions are limited, and the presented data is compiled from various sources.

ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ)Signal-to-Noise RatioPhotostability
This compound 400475[1]Not Reported>60-fold fluorescence increase upon binding to rBSA[1]Not Reported
RhQ 561570-620[2]Not Reported"Off-on" fluorescent response[2]Not Reported
VDP-red (FAsH) 621651[3]0.006 (free), increases upon binding"Light-up" probe with low backgroundNot Reported
CAsH2 Not ReportedDual emissionNot ReportedRatiometric probeNot Reported

Mechanism of Action & Signaling Pathways

The fluorescent probes discussed utilize different mechanisms to detect vicinal dithiols, leading to a fluorescent signal. Understanding these mechanisms is key to interpreting experimental results.

This compound Signaling Pathway

This compound is a β-allyl carbamate-based probe. Its fluorescence is quenched in its native state. Upon interaction with the vicinal dithiols of a target protein, a reaction is triggered that releases the fluorophore, resulting in a significant increase in fluorescence.

AC_green This compound (Non-fluorescent) Intermediate This compound-VDP Intermediate AC_green->Intermediate Binding VDP Vicinal Dithiol Protein (VDP) VDP->Intermediate Fluorophore Released Fluorophore (Fluorescent) Intermediate->Fluorophore Reaction

This compound activation mechanism.
RhQ Signaling Pathway

RhQ is described as an "off-on" probe, suggesting that its fluorescence is quenched until it binds to vicinal dithiols. The binding event likely induces a conformational change that restores the fluorescence of the rhodamine-based fluorophore.

RhQ_off RhQ (Quenched) RhQ_on RhQ-VDP Complex (Fluorescent) RhQ_off->RhQ_on Binding & Conformational Change VDP Vicinal Dithiol Protein (VDP) VDP->RhQ_on

RhQ "off-on" activation mechanism.
VDP-red (FAsH) Signaling Pathway

VDP-red, also known as FAsH, is a "light-up" probe. In its unbound state in an aqueous environment, it is virtually non-fluorescent. Upon binding to the hydrophobic pocket of a vicinal dithiol-containing protein, its fluorescence is dramatically enhanced. This is due to the change in the microenvironment of the fluorophore.

VDP_red_aq VDP-red in Aqueous Environment (Non-fluorescent) VDP_red_bound VDP-red in Hydrophobic Pocket (Fluorescent) VDP_red_aq->VDP_red_bound Binding VDP Vicinal Dithiol Protein (VDP) VDP->VDP_red_bound

VDP-red "light-up" activation.
CAsH2 Signaling Pathway

CAsH2 is a ratiometric probe that utilizes a trivalent arsenical group to bind to vicinal dithiols. This binding event alters the electronic properties of the fluorophore, causing a shift in its emission spectrum. By measuring the ratio of fluorescence at two different wavelengths, a quantitative detection of VDPs can be achieved, which is less susceptible to variations in probe concentration or excitation intensity.

cluster_unbound Unbound State cluster_bound Bound State CAsH2 CAsH2 CAsH2_VDP CAsH2-VDP Complex CAsH2->CAsH2_VDP Binding Emission1 Emission at λ1 CAsH2->Emission1 Excitation VDP Vicinal Dithiol Protein (VDP) VDP->CAsH2_VDP Emission2 Emission at λ2 CAsH2_VDP->Emission2 Excitation

CAsH2 ratiometric detection mechanism.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these fluorescent probes. Below are generalized protocols based on available information. Researchers should always refer to the specific product datasheets for optimal results.

General Protocol for Live Cell Imaging

This protocol provides a general workflow for staining live cells with a fluorescent probe for VDP detection.

start Start cell_culture Culture cells to desired confluency start->cell_culture prepare_probe Prepare probe working solution in buffer cell_culture->prepare_probe incubate Incubate cells with probe solution prepare_probe->incubate wash Wash cells to remove excess probe incubate->wash image Image cells using fluorescence microscopy wash->image end End image->end

General live cell imaging workflow.

1. Cell Preparation:

  • Seed cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

2. Probe Preparation:

  • Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO).

  • On the day of the experiment, dilute the stock solution to the final working concentration in a suitable buffer (e.g., PBS or HBSS).

3. Staining:

  • Remove the culture medium from the cells and wash them once with the imaging buffer.

  • Add the probe working solution to the cells and incubate for the recommended time and temperature (e.g., 15-30 minutes at 37°C). Protect from light.

4. Washing:

  • Remove the probe solution and wash the cells multiple times with the imaging buffer to remove any unbound probe and reduce background fluorescence.

5. Imaging:

  • Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the specific probe's excitation and emission wavelengths.

Note: Specific incubation times and concentrations will vary depending on the probe and cell type. It is recommended to optimize these parameters for each experiment. For "no-wash" probes like VDP-red (FAsH), the washing steps may be omitted.

Conclusion

References

Safety Operating Guide

Proper Disposal of AC-green: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As the specific chemical identity of "AC-green" can vary, and a dedicated Safety Data Sheet (SDS) with explicit disposal instructions may not be readily available, the following guidelines are based on general best practices for the handling and disposal of fluorescent dyes in a laboratory setting. Researchers must always consult and adhere to their institution's specific safety protocols and local regulations for chemical waste management, and refer to the specific SDS for the exact product in use.

This guide provides essential safety and logistical information for the proper management of this compound, a term that may refer to novel fluorescent probes like this compound (VDP-green), from operational use through to final disposal. By following these procedural steps, researchers, scientists, and drug development professionals can ensure personnel safety and minimize environmental impact.

Operational Plan: Safe Handling and Use

Safe laboratory practices are paramount when working with any chemical agent. The following operational procedures are recommended for handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any aerosols or dust.[1]

  • Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]

  • Spill Management: In the event of a spill, wear appropriate PPE and absorb the material with an inert absorbent material. Collect the absorbed waste in a sealed container for proper disposal as chemical waste.[1]

Disposal Plan: Step-by-Step Procedures

This compound waste should be treated as hazardous chemical waste. Adherence to a strict disposal protocol is crucial for safety and compliance.

  • Waste Segregation: Do not dispose of this compound down the drain or in the regular trash.[1] All waste materials, including unused solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Containerization: Use sturdy, chemically resistant containers for waste collection. Ensure containers are kept closed except when adding waste.

  • Container Labeling: The waste container must be labeled in accordance with your institution's and local regulations for hazardous chemical waste. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other required hazard information.

  • Waste Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending pickup by your institution's Environmental Health and Safety (EHS) department. Use secondary containment for all liquid hazardous waste.

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Data Presentation: Example Hazard Data

While specific quantitative data for "this compound" is not available in the search results, the following table summarizes toxicity information for other "Acid Green" dyes to illustrate the type of data that would be found in a relevant SDS and is important for risk assessment.

Chemical NameCAS NumberAcute Oral Toxicity (LD50)Notes
Acid Green 50 3087-16-92,000 mg/kg (rat)Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
Peractive AC green Not specified> 2,000 mg/kg (Rat)Information refers to the main component. Not expected to be toxic or irritating.

This table contains example data and should not be used for the risk assessment of "this compound." Always refer to the specific SDS for the chemical you are using.

Experimental Protocols

Spill Clean-up Protocol
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For liquid spills, use an inert absorbent material to contain and soak up the spill. For solid spills, carefully sweep up the material to avoid generating dust.

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Decontaminate Area: Clean the spill area with an appropriate solvent or cleaning solution.

  • Dispose of Waste: Seal and label the waste container and arrange for pickup through your institution's EHS department.

Visualizations

This compound Disposal Workflow

A This compound Waste Generated (e.g., unused solution, contaminated tips) B Is waste container available and correctly labeled? A->B C Obtain and label a new hazardous waste container B->C No D Segregate waste into 'Hazardous Waste: this compound' container B->D Yes C->D E Store sealed container in designated secondary containment area D->E F Is container full? E->F G Continue to collect waste F->G No H Request waste pickup from Environmental Health & Safety (EHS) F->H Yes G->D I EHS collects and disposes of waste according to regulations H->I

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for C.I. Acid Green 5

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for the use of C.I. Acid Green 5 (CAS No. 5141-20-8), a synthetic dye also known as Light Green SF Yellowish, commonly utilized as a biological stain. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure research environment.

Essential Safety Data at a Glance

To facilitate a rapid assessment of key safety metrics, the following table summarizes the pertinent quantitative data for C.I. Acid Green 5.

PropertyValueSource
CAS Number 5141-20-8--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₃₇H₃₄N₂Na₂O₉S₃--INVALID-LINK--
Molecular Weight 792.85 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Dark green to brown or dark purple powder--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
Occupational Exposure Limits (PEL, TLV) Not established. It is recommended to keep airborne concentrations as low as practically possible.--INVALID-LINK--

Detailed Protocols for Safe Handling and Disposal

A systematic approach to handling C.I. Acid Green 5 from receipt to disposal is crucial for minimizing exposure and preventing contamination.

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the first line of defense. The following PPE is mandatory when handling C.I. Acid Green 5:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: A lab coat must be worn. Use nitrile gloves to prevent skin contact. Change gloves immediately if they become contaminated.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. If a fume hood is not available, a NIOSH-approved respirator for particulates should be used.

Experimental Protocol for Handling C.I. Acid Green 5

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.
  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and reducing agents.[1]
  • Ensure the container is tightly sealed when not in use.

2. Preparation of Solutions:

  • All weighing and solution preparation should be conducted in a chemical fume hood to minimize inhalation of the powder.
  • Use a spatula to handle the powder and avoid generating dust.
  • When preparing aqueous solutions, slowly add the C.I. Acid Green 5 powder to the water to prevent splashing.

3. Use in Experiments:

  • Clearly label all containers with the chemical name and any hazard warnings.
  • Avoid contact with skin and eyes. If contact occurs, follow the first-aid measures outlined in the Safety Data Sheet.
  • Wash hands thoroughly after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of C.I. Acid Green 5 and its containers is essential to protect the environment.

1. Waste Collection:

  • All unused C.I. Acid Green 5 powder and contaminated materials (e.g., gloves, weighing paper) should be collected in a clearly labeled hazardous waste container.
  • Aqueous solutions of C.I. Acid Green 5 should also be collected in a labeled hazardous waste container. Do not pour down the drain.

2. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected as hazardous waste.
  • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on the material.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

Visualizing the Safe Handling Workflow

To provide a clear, step-by-step visual guide, the following diagram illustrates the logical workflow for the safe handling of C.I. Acid Green 5.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Inspect Container Store Store in Cool, Dry, Well-Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Powder in Fume Hood DonPPE->Weigh Prepare Prepare Solution in Fume Hood Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment CollectWaste Collect Solid & Liquid Waste Experiment->CollectWaste Rinse Triple-Rinse Empty Container CollectWaste->Rinse Dispose Dispose via EHS Rinse->Dispose

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.